3,3-Difluoro-2,2-dimethylpropanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCPGKPFFVMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022154-50-2 | |
| Record name | 3,3-difluoro-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,3-Difluoro-2,2-dimethylpropanoic Acid: An In-depth Technical Guide
This guide provides a comprehensive experimental protocol for the synthesis of 3,3-Difluoro-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of gem-difluoro groups can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and acidity. This document offers a detailed, two-step synthetic pathway, beginning with the deoxofluorination of a readily available β-keto ester, followed by ester hydrolysis to yield the target carboxylic acid. The causality behind experimental choices, safety protocols, and mechanistic insights are elucidated to ensure a reproducible and safe execution of this synthesis.
Introduction: The Significance of Gem-Difluorination in Drug Design
The replacement of a methylene group with a gem-difluoro moiety (CF₂) is a widely employed strategy in modern medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the conformational preferences and electronic properties of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. This compound, with its sterically hindered quaternary center adjacent to the difluoromethyl group, presents a unique scaffold for the design of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Deoxofluorination: The synthesis commences with the conversion of the carbonyl group of ethyl 2,2-dimethyl-3-oxopropanoate to a gem-difluoride using Diethylaminosulfur Trifluoride (DAST).
-
Hydrolysis: The resulting ethyl 3,3-difluoro-2,2-dimethylpropanoate is then hydrolyzed under basic conditions to afford the final carboxylic acid.
This strategy is predicated on the commercial availability of the starting β-keto ester and the reliable reactivity of DAST for deoxofluorination of ketones.
Caption: Overall synthetic workflow for this compound.
PART 1: Experimental Protocol
Step 1: Synthesis of Ethyl 3,3-difluoro-2,2-dimethylpropanoate
This procedure details the deoxofluorination of the ketone functionality in ethyl 2,2-dimethyl-3-oxopropanoate using Diethylaminosulfur Trifluoride (DAST).
Core Principle: DAST is a versatile and widely used nucleophilic fluorinating agent. The reaction with a ketone proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic substitution by fluoride to yield the gem-difluoride. The use of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is crucial to prevent the violent reaction of DAST with water and to ensure good solubility of the reactants.[1]
Safety First: Handling DAST
WARNING: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent. It is toxic, corrosive, and reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[1][2] It can also decompose explosively if heated above 90°C.[3][4][5]
-
Always handle DAST in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield.[2][3][4]
-
Ensure all glassware is scrupulously dried before use.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Keep the reaction temperature strictly controlled, typically at or below room temperature.
-
Have a quenching agent (e.g., saturated sodium bicarbonate solution) readily available.
-
Store DAST in a tightly sealed container in a refrigerator and away from incompatible materials like water and acids.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2,2-dimethyl-3-oxopropanoate | C₇H₁₂O₃ | 144.17 | 10.0 g | 69.4 |
| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | 161.19 | 13.4 mL | 83.3 |
| Dichloromethane (CH₂Cl₂), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 2,2-dimethyl-3-oxopropanoate (10.0 g, 69.4 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of DAST: Slowly add Diethylaminosulfur trifluoride (DAST) (13.4 mL, 83.3 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL) in a separate beaker. Caution: This will generate gas; ensure adequate ventilation.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3,3-difluoro-2,2-dimethylpropanoate as a colorless oil.
Step 2: Synthesis of this compound
This procedure outlines the hydrolysis of the ethyl ester to the final carboxylic acid.
Core Principle: Saponification, or base-catalyzed hydrolysis, is an effective method for converting esters to carboxylic acids. The use of a sodium hydroxide solution in a mixed solvent system of ethanol and water ensures the solubility of both the ester and the hydroxide salt, facilitating the reaction. The reaction is essentially irreversible as the carboxylate salt formed is deprotonated under the basic conditions.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3,3-difluoro-2,2-dimethylpropanoate | C₇H₁₂F₂O₂ | 182.17 | 10.0 g | 54.9 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.4 g | 110 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Water (H₂O) | H₂O | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated (37%) | HCl | 36.46 | As needed | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 3,3-difluoro-2,2-dimethylpropanoate (10.0 g, 54.9 mmol) in ethanol (50 mL).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.4 g, 110 mmol, 2.0 equivalents) in water (50 mL) and add this solution to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
PART 2: Mechanistic Insights
Caption: Plausible mechanism for the deoxofluorination of a ketone with DAST.
The reaction of a ketone with DAST is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate. This is followed by the elimination of a fluoride ion, which then acts as a nucleophile, attacking the carbocationic center to form a fluorinated intermediate. A second fluoride substitution results in the formation of the gem-difluoro compound and the byproduct, N,N-diethylaminosulfinyl fluoride.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoro-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Strategic Fluorination in Drug Design
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and acidity, ultimately leading to enhanced drug efficacy and safety profiles.[1] 3,3-Difluoro-2,2-dimethylpropanoic acid (CAS No. 1022154-50-2) represents a valuable building block in this context. Its unique structural features—a sterically hindered carboxylic acid functionality coupled with a gem-difluoro group—make it an intriguing candidate for incorporation into novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, offering insights for its application in research and drug development.
Molecular Structure and Identification
Chemical Name: this compound CAS Number: 1022154-50-2[2] Molecular Formula: C₅H₈F₂O₂[2] Molecular Weight: 138.11 g/mol [2]
The structure of this compound is characterized by a propanoic acid backbone with two methyl groups at the C2 position and two fluorine atoms at the C3 position.
Caption: 2D structure of this compound.
Physicochemical Properties: A Comparative Analysis
| Property | Pivalic Acid (2,2-dimethylpropanoic acid) | This compound | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid |
| CAS Number | 75-98-9[3] | 1022154-50-2 [2] | 889940-13-0 |
| Molecular Formula | C₅H₁₀O₂[3] | C₅H₈F₂O₂ [2] | C₅H₇F₃O₂ |
| Molecular Weight | 102.13 g/mol [3] | 138.11 g/mol [2] | 156.10 g/mol |
| Melting Point (°C) | 35.5[4] | Predicted: 40-60 | 66-71 |
| Boiling Point (°C) | 163.8[4] | Predicted: 170-180 | 177.71[5] |
| pKa | 5.05[6] | Predicted: ~2.5-3.0 | Not available |
Analysis and Predictions:
-
Acidity (pKa): The most significant impact of the gem-difluoro group is on the acidity of the carboxylic acid. The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thereby increasing the acidity of the molecule. Pivalic acid has a pKa of 5.05[6]. For a related compound, 3,3-difluoro-2,2-dimethylbutanoic acid, a pKa of approximately 2.5 has been predicted[7]. Therefore, it is reasonable to predict that the pKa of this compound will be in the range of 2.5 to 3.0, making it a significantly stronger acid than its non-fluorinated counterpart.
-
Melting and Boiling Points: The introduction of fluorine atoms increases the molecular weight and polarity of the molecule, which generally leads to higher melting and boiling points due to stronger intermolecular forces (dipole-dipole interactions). The melting point of pivalic acid is 35.5 °C, while the trifluorinated analog melts at 66-71 °C[4]. The boiling points follow a similar trend. Based on this, the melting point of this compound is predicted to be between that of pivalic acid and its trifluorinated analog, likely in the 40-60 °C range. The boiling point is also expected to be elevated compared to pivalic acid, likely in the 170-180 °C range.
-
Solubility: The presence of the polar C-F bonds and the carboxylic acid group suggests that this compound will be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is expected to be moderate, influenced by the balance between the polar functional groups and the nonpolar dimethylpropyl backbone.
Predicted Spectral Data
The following are predicted spectral characteristics for this compound based on its structure and data from analogous compounds. This information is intended for illustrative purposes to guide researchers in their analytical characterization.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
-COOH (Carboxylic Acid Proton): A broad singlet, typically in the region of 10-13 ppm. The chemical shift will be dependent on the solvent and concentration.
-
-CHF₂ (Difluoromethyl Proton): A triplet in the region of 5.8-6.5 ppm due to coupling with the two adjacent fluorine atoms (²JHF).
-
-C(CH₃)₂ (Dimethyl Protons): A singlet in the region of 1.2-1.5 ppm, integrating to 6 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
-COOH (Carbonyl Carbon): A signal in the range of 170-180 ppm.
-
-C(CH₃)₂ (Quaternary Carbon): A signal around 40-50 ppm.
-
-CHF₂ (Difluoromethyl Carbon): A triplet in the region of 110-120 ppm due to one-bond coupling with the two fluorine atoms (¹JCF).
-
-C(CH₃)₂ (Methyl Carbons): A signal in the range of 20-30 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M+): A peak at m/z = 138.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 93.
-
Loss of a methyl group (-CH₃), resulting in a fragment at m/z = 123.
-
Alpha-cleavage with loss of the difluoromethyl group (-CHF₂), leading to a fragment at m/z = 87.
-
Experimental Protocols for Physicochemical Characterization
For researchers who synthesize or acquire this compound, the following are standard experimental protocols for its characterization.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.
Determination of pKa via Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This compound is a promising building block for the development of novel pharmaceuticals and agrochemicals. While experimental data on its physicochemical properties are not widely published, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions. The strong acidifying effect of the gem-difluoro group is its most notable feature, which can be strategically exploited in drug design to modulate the properties of a lead compound. The information and protocols provided in this guide are intended to support researchers in the effective utilization and characterization of this valuable fluorinated carboxylic acid.
References
- 1. cas 1022154-50-2|| where to buy this compound [chemenu.com]
- 2. echemi.com [echemi.com]
- 3. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. chem-casts.com [chem-casts.com]
- 6. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]
An In-depth Technical Guide to the Spectral Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 3,3-Difluoro-2,2-dimethylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this fluorinated carboxylic acid. By integrating foundational principles with predictive data analysis, this guide serves as an authoritative resource for the characterization of complex small molecules.
Introduction and Molecular Overview
This compound is a saturated monocarboxylic acid featuring a quaternary carbon center and a gem-difluoro group. The presence of these distinct structural motifs—a sterically hindered carboxylic acid and electronegative fluorine atoms—imparts unique chemical properties and, consequently, distinctive spectral signatures. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, including as a building block in medicinal chemistry. This guide will systematically deconstruct the predicted spectral output from core analytical techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, a multi-nuclear approach including ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be relatively simple, showing two main signals.
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, expected to appear as a broad singlet in the range of 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal's definitive confirmation comes from a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample results in the disappearance of the -COOH signal due to proton-deuterium exchange.[1][3]
-
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a single peak. Due to the strong electron-withdrawing effect of the adjacent difluoro group, this signal will be shifted downfield compared to a typical alkyl group, likely appearing in the 1.2-1.8 ppm range. This signal may appear as a triplet due to coupling with the two fluorine atoms (JHF), though this coupling may not always be resolved.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four distinct signals, with some exhibiting splitting due to carbon-fluorine coupling.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-185 ppm region.[3][4][5] It is generally a sharp singlet but may show a small coupling to the fluorine atoms.
-
Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The signal will appear as a triplet.
-
Quaternary Carbon (-C(CH₃)₂-): This carbon, alpha to the carbonyl group, is expected in the 30-50 ppm range. It will be split into a triplet by the two adjacent fluorine atoms (²JCF).
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal, typically in the 20-30 ppm range. This signal may also be split into a triplet due to three-bond coupling with the fluorine atoms (³JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7]
-
Difluoro Group (-CHF₂): The two fluorine atoms are chemically equivalent and are expected to produce a single signal. The chemical shift is highly dependent on the electronic environment but can be predicted to be in the characteristic range for aliphatic gem-difluoro compounds.[7][8] This signal will be split into a doublet by the adjacent proton (²JFH).
Infrared (IR) Spectroscopy
The IR spectrum is primarily used to identify functional groups. For this compound, the carboxylic acid group provides a highly characteristic set of absorption bands.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[4][9][10] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[9]
-
C-H Stretch: Sharp peaks corresponding to the methyl C-H stretches will be superimposed on the broad O-H band, typically appearing just under 3000 cm⁻¹.[11]
-
C=O Stretch: A very strong and sharp absorption band for the carbonyl group is expected between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer.[10] The presence of electronegative fluorine atoms alpha to the carbonyl may slightly increase this frequency.[10]
-
C-F Stretch: Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.
-
Molecular Ion (M⁺): The molecular ion peak is expected at the m/z corresponding to the molecular weight of the compound (C₅H₈F₂O₂ = 138.11 g/mol ). For aliphatic carboxylic acids, this peak may be of low intensity or absent.[1]
-
Key Fragmentation Pathways: The fragmentation of carboxylic acids is often predictable.
-
Alpha-Cleavage: A common fragmentation pathway involves the loss of the carboxyl group or parts of it. The loss of the -COOH radical (45 Da) would lead to a fragment at m/z 93.[12]
-
Loss of -OH: Loss of a hydroxyl radical (17 Da) can also occur, yielding a fragment at m/z 121.[13]
-
Due to the absence of gamma-protons, a McLafferty rearrangement is not possible for this molecule.[14]
-
Caption: Predicted primary fragmentation pathway in EI-MS.
Summary of Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Expected Multiplicity / Appearance |
| ¹H NMR | -COOH | 10 - 13 ppm | Broad Singlet |
| -CH₃ | 1.2 - 1.8 ppm | Singlet or Triplet | |
| ¹³C NMR | -C OOH | 165 - 185 ppm | Singlet |
| -C HF₂ | 110 - 130 ppm (approx.) | Triplet (¹JCF) | |
| -C (CH₃)₂ | 30 - 50 ppm | Triplet (²JCF) | |
| -C H₃ | 20 - 30 ppm | Singlet or Triplet (³JCF) | |
| ¹⁹F NMR | -CF ₂ | Varies (e.g., -90 to -130 ppm) | Doublet (²JFH) |
| IR | O-H stretch | 2500 - 3300 cm⁻¹ | Broad, Strong |
| C=O stretch | 1700 - 1725 cm⁻¹ | Sharp, Strong | |
| C-F stretch | 1000 - 1200 cm⁻¹ | Strong | |
| MS (EI) | Molecular Ion | m/z 138 | Low Intensity |
| a-cleavage frag. | m/z 93 | Potentially High Intensity |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum. A fluorine-free probe background is crucial. Use a standard reference like CFCl₃ (0 ppm) for chemical shift calibration.[6]
-
D₂O Exchange: After initial spectra are acquired, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H NMR spectrum to confirm the -COOH proton.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, via Gas Chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 35-200).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. grokipedia.com [grokipedia.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
The Biological Potential of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 3,3-Difluoro-2,2-dimethylpropanoic acid (CAS No. 1022154-50-2), a structurally intriguing short-chain fatty acid derivative. While direct biological data on this specific molecule is sparse, this document will synthesize information from structurally related analogs to build a compelling hypothesis for its potential therapeutic activities and provide a roadmap for its experimental evaluation.
The core structure, featuring a gem-difluoro group adjacent to a quaternary carbon, suggests a high degree of metabolic stability. The electron-withdrawing nature of the fluorine atoms is also expected to increase the acidity of the carboxylic acid group, potentially influencing its interactions with biological targets. This guide will explore the plausible biological activities of this compound, drawing parallels from related molecules and outlining the necessary experimental workflows to validate these hypotheses.
Physicochemical Properties and Structural Analogs
A clear understanding of the molecule's characteristics is fundamental to predicting its biological behavior.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1022154-50-2 | [1][2] |
| Molecular Formula | C₅H₈F₂O₂ | [2] |
| Molecular Weight | 138.11 g/mol | [2] |
| Key Features | • gem-Difluoro group: Enhances metabolic stability and alters electronic properties.• gem-Dimethyl group: Provides steric hindrance, potentially influencing enzyme binding and reactivity.• Carboxylic Acid: The primary functional group for biological interactions. | - |
The biological potential of this compound can be inferred from the activities of its close structural relatives. The trifluoromethyl analog of the related butanoic acid has demonstrated anti-inflammatory activity.[3] This suggests that the difluoro variant may possess similar properties. Furthermore, other small fluorinated organic acids have been identified as intermediates for potent enzyme inhibitors, such as phosphodiesterase 10 (PDE10) inhibitors.[4][5] This precedent highlights the potential of this structural class in drug development.
Hypothesized Biological Activity I: Anti-Inflammatory Effects via NF-κB Signaling
Rationale: The trifluoromethyl analog of 3,3-difluoro-2,2-dimethylbutanoic acid is suggested to exert anti-inflammatory effects through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Given the similar electronic and steric properties, it is plausible that this compound could operate through a similar mechanism. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy for treating a range of inflammatory conditions.
Proposed Mechanism of Action: The compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Evaluation of NF-κB Inhibition
This protocol outlines the steps to determine if this compound inhibits the NF-κB pathway in a cellular model.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages or a similar cell line known to have a robust inflammatory response.
-
Seed cells in 96-well plates at an appropriate density.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
2. Stimulation of Inflammatory Response:
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the media of all wells except the negative control.
-
Incubate for 24 hours.
3. Quantification of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).
Hypothesized Biological Activity II: Enzyme Inhibition
Rationale: The incorporation of gem-difluoro groups is a known strategy for designing potent enzyme inhibitors.[6] Fluorinated ketones, for example, can act as transition-state analogs for hydrolytic enzymes. While our compound is a carboxylic acid, the principle of using fluorinated moieties to enhance binding and inhibitory activity is well-established. Related fluorinated propanoic acid derivatives are used as intermediates for phosphodiesterase inhibitors.[4][5] This suggests that this compound could be a candidate for inhibiting various enzymes, including but not limited to, fatty acid synthase, hydrolases, or phosphodiesterases.
Caption: General workflow for screening and validating enzyme inhibitors.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a template for screening this compound against a target enzyme.
1. Reagents and Materials:
-
Target enzyme (e.g., a specific phosphodiesterase).
-
Substrate for the enzyme (e.g., cAMP for a PDE).
-
This compound.
-
Assay buffer.
-
Detection reagents (e.g., a kit that measures AMP/GMP production).
-
96-well microplate.
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Summary and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the established principles of medicinal chemistry and the biological activities of its structural analogs, there is a strong rationale to investigate this compound as a potential anti-inflammatory agent and enzyme inhibitor. The proposed experimental protocols provide a clear path forward for elucidating its biological function.
Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity supply of the compound for biological testing.
-
Broad Biological Screening: Testing the compound against a wide range of biological targets to uncover novel activities.
-
In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of inflammation or other relevant diseases to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound.
References
- 1. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]
- 4. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid - Google Patents [patents.google.com]
- 5. Buy 3,3-Difluoro-2-hydroxypropanoic acid | 371961-43-2 [smolecule.com]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,3-Difluoro-2,2-dimethylpropanoic Acid for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-Difluoro-2,2-dimethylpropanoic acid, a fluorinated building block of increasing interest in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but actionable insights into the synthesis, properties, and strategic applications of this compound.
Core Compound Identification and Properties
Chemical Abstract Service (CAS) Number : 1022154-50-2[1][2]
Molecular Formula : C₅H₈F₂O₂
Molecular Weight : 138.11 g/mol
Structure :
The defining feature of this molecule is the geminal difluoro group positioned beta to the carboxylic acid, adjacent to a quaternary dimethylated carbon center. This unique structural arrangement imparts specific physicochemical properties that are highly sought after in modern drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 138.11 g/mol | Supplier Data |
| Appearance | White to off-white solid/powder | Supplier Data |
| Storage | Room Temperature, in a dry area | [3] |
Table 2: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| ¹H | 1.3 - 1.6 | s (6H) | - | Singlet for the two methyl groups. |
| ¹H | 5.8 - 6.4 | t (1H) | ~55-60 (²JHF) | Triplet for the proton on the difluoromethyl group due to coupling with the two fluorine atoms. |
| ¹³C | ~20-25 | s | - | Methyl carbons. |
| ¹³C | ~45-50 | t | ~20-25 (²JCF) | Quaternary carbon. |
| ¹³C | ~115-125 | t | ~240-250 (¹JCF) | Difluoromethyl carbon. |
| ¹³C | ~175-180 | s | - | Carboxylic acid carbon. |
| ¹⁹F | -90 to -120 | d | ~55-60 (²JHF) | The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the adjacent proton.[4][5] |
Strategic Importance in Medicinal Chemistry: The Power of the Gem-Difluoro Group
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. The gem-difluoro group (CF₂) is particularly valuable as it can act as a bioisostere for a carbonyl group, an ether oxygen, or even a hydroxyl group, while offering improved metabolic stability and modulated lipophilicity.
The strategic placement of the gem-difluoro group in this compound offers several advantages for drug design:
-
Metabolic Blocking : The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes. The adjacent quaternary center further enhances this steric and electronic shielding.
-
Conformational Control : The bulky and electronegative gem-difluoro group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.
-
Lipophilicity and Bioavailability : Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Pka Modulation : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially affecting its interaction with biological targets.
Synthesis of this compound: A Proposed Route
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add ethyl isobutyrate.
-
To this mixture, add ethyl acetate dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion is indicated by TLC or GC-MS.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxobutanoate.
Step 2: Synthesis of Ethyl 3,3-difluoro-2,2-dimethylbutanoate
Causality: This step utilizes a deoxyfluorination reaction, where the carbonyl group of the β-keto ester is converted to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.
-
In a fume hood, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in an anhydrous, aprotic solvent (e.g., dichloromethane) in a fluoropolymer reaction vessel.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a solution of DAST in the same solvent to the reaction mixture. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction to stir at low temperature for several hours, monitoring the progress by TLC or ¹⁹F NMR.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at low temperature.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 3,3-difluoro-2,2-dimethylbutanoate in a mixture of tetrahydrofuran and water.
-
Add an excess of a base, such as lithium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 1-2 with a dilute strong acid (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Supplier Selection and Procurement
The choice of supplier is critical for ensuring the quality and consistency of starting materials in a research and development setting.
Table 3: Representative Suppliers of this compound
| Supplier | Product Number | Purity | Availability |
| BLD Pharm | 1022154-50-2 | ≥97% | In Stock |
| Chemenu | 1022154-50-2 | For R&D use | Inquire |
| Aaron Chemicals LLC | AR00RZ12 | Not specified | Inquire |
Diagram 2: Supplier Evaluation Workflow
Caption: A logical workflow for the selection of a chemical supplier.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][6]
-
Storage : Store in a tightly closed container in a dry and cool place.[6]
-
First Aid :
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Conclusion
This compound is a valuable building block for researchers in drug discovery and development. Its unique structural features, particularly the gem-difluoro group, offer a powerful tool for modulating the properties of bioactive molecules. While a validated, step-by-step synthesis protocol is not yet widely published, the proposed synthetic route provides a strong foundation for its laboratory-scale preparation. Careful consideration of supplier quality and adherence to safety protocols are paramount for successful research outcomes.
References
- 1. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (2R)-3,3-difluoro-2-methylpropanoic acid | C4H6F2O2 | CID 87189823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. rsc.org [rsc.org]
The Solubility Profile of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of novel chemical entities are of paramount importance. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from bioavailability and formulation to process chemistry and toxicology. This technical guide provides an in-depth exploration of the solubility characteristics of 3,3-Difluoro-2,2-dimethylpropanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry.
The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. Understanding the solubility of this compound in a range of organic solvents is therefore essential for researchers and scientists looking to incorporate this moiety into new therapeutic agents. This document will delve into the theoretical underpinnings of its solubility, present qualitative solubility information, and provide a detailed experimental protocol for the quantitative determination of its solubility, empowering drug development professionals to harness the full potential of this unique compound.
Molecular Characteristics and Their Influence on Solubility
This compound possesses a unique combination of structural features that dictate its solubility behavior. Its molecular formula is C5H8F2O2, and its structure consists of a propanoic acid backbone with two fluorine atoms on the third carbon and two methyl groups on the second carbon.
The key functional groups influencing solubility are the carboxylic acid group (-COOH) and the two fluorine atoms. The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for strong interactions with polar solvents.
The two fluorine atoms are highly electronegative, creating a significant dipole moment in that region of the molecule. While individual C-F bonds are polar, the overall effect on molecular polarity depends on the molecule's geometry. In this case, the fluorines contribute to the overall electronic character and can participate in weaker interactions.
The two methyl groups at the 2-position introduce steric hindrance around the carboxylic acid group, which may influence its interaction with solvent molecules. These alkyl groups are nonpolar and contribute to the molecule's lipophilic character.
The interplay of these features—a polar, hydrogen-bonding carboxylic acid group, electronegative fluorine atoms, and nonpolar methyl groups—results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of solvent polarities.
A-Z Guide to the Theoretical pKa of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Computational and Experimental Approach
This guide provides a comprehensive technical overview for the theoretical and experimental determination of the acid dissociation constant (pKa) of 3,3-Difluoro-2,2-dimethylpropanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural factors influencing its acidity, outlines a robust computational workflow for pKa prediction, and details an experimental validation protocol.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system. For professionals in drug development, an accurate understanding of a compound's pKa is indispensable as it governs critical pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[1] The degree of ionization of a drug molecule at physiological pH (typically around 7.4) dictates its ability to cross cellular membranes, bind to its target protein, and avoid off-target interactions. Consequently, the precise determination of pKa is a cornerstone of rational drug design and optimization.
This compound is a fluorinated carboxylic acid of interest due to the unique properties imparted by its fluorine substituents. The introduction of fluorine atoms can significantly alter a molecule's acidity, lipophilicity, and metabolic stability. This guide will explore the theoretical underpinnings of its acidity and provide a practical framework for its pKa determination.
Structural Analysis and Expected Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[2][3] In the case of this compound, several structural features are at play:
-
The Carboxyl Group (-COOH): This functional group is inherently acidic due to the resonance stabilization of the carboxylate anion.
-
Inductive Effects: The two fluorine atoms on the β-carbon are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge on the anion.[2] This stabilization of the conjugate base is expected to significantly increase the acidity of the molecule compared to its non-fluorinated analog.
-
Steric Hindrance: The two methyl groups on the α-carbon create steric bulk around the carboxylic acid group. While this does not directly impact the electronic stabilization of the anion, it can influence solvation effects which play a role in the overall free energy of dissociation.
To contextualize the expected pKa, it is useful to compare it with related compounds.
| Compound | Structure | Experimental pKa |
| Pivalic Acid (2,2-dimethylpropanoic acid) | (CH₃)₃CCOOH | 5.03[4] |
| Acetic Acid | CH₃COOH | 4.76 |
| Trifluoroacetic Acid | CF₃COOH | 0.23 |
| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | CF₃C(CH₃)₂COOH | No experimental data found |
| This compound | CHF₂C(CH₃)₂COOH | To be determined |
Based on the strong electron-withdrawing nature of the two fluorine atoms, it is anticipated that the pKa of this compound will be significantly lower than that of pivalic acid (pKa ≈ 5.03) and likely closer to, but higher than, that of trifluoroacetic acid.
Computational pKa Prediction: A Quantum Mechanical Approach
Predicting pKa values through computational methods has become an invaluable tool in modern chemistry.[1][5] Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate estimations of the free energy change associated with acid dissociation.[6][7][8]
Theoretical Framework
The pKa is directly related to the standard Gibbs free energy of dissociation (ΔG°) in solution. The computational approach involves calculating the free energies of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution, typically using a continuum solvation model.
Step-by-Step Computational Protocol
This protocol outlines a robust and widely used method for theoretical pKa prediction.
-
Gas-Phase Geometry Optimization and Frequency Calculation:
-
Objective: To find the lowest energy conformation of both the protonated (acid) and deprotonated (anion) forms of the molecule in the gas phase.
-
Method: Employ a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Free Energy Calculation:
-
Objective: To account for the energetic effects of the solvent (water) on both the acid and its conjugate base.
-
Method: Use the gas-phase optimized geometries and perform a single-point energy calculation with a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7][9] This calculation provides the free energy of solvation (ΔG_solv).
-
-
Calculation of Gibbs Free Energy of Dissociation:
-
Objective: To determine the overall free energy change for the dissociation reaction in solution.
-
Equation: The Gibbs free energy of the reaction (ΔG_rxn) is calculated using the following thermodynamic cycle:
ΔG_rxn = G_solv(A⁻) + G_solv(H⁺) - G_solv(HA)
Where:
-
G_solv(X) = G_gas(X) + ΔG_solv(X)
-
G_gas(X) is the gas-phase free energy.
-
ΔG_solv(X) is the free energy of solvation.
-
G_solv(H⁺) is the experimental solvation free energy of a proton, a well-established value.
-
-
-
pKa Calculation:
-
Objective: To convert the calculated Gibbs free energy of dissociation into a pKa value.
-
Equation:
pKa = ΔG_rxn / (2.303 * RT)
Where:
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
-
Computational Workflow Diagram
Caption: Computational workflow for theoretical pKa prediction.
Experimental Validation: Potentiometric Titration
While computational methods provide valuable predictions, experimental validation is essential for confirming the theoretical pKa. Potentiometric titration is a highly accurate and widely used technique for this purpose.[10][11]
Principle of Potentiometric Titration
This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the weak acid (analyte). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[12][13]
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture for sparingly soluble compounds).
-
Titrant Solution: Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.1 M).
-
Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[12][13]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin the titration by adding small, precise increments of the titrant solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
For more accurate results, perform a first or second derivative plot of the titration curve to precisely locate the equivalence point.
-
Experimental Setup Diagram
Caption: Schematic of a potentiometric titration setup.
Conclusion
The determination of the pKa of this compound is a critical step in understanding its potential as a pharmaceutical agent or intermediate. This guide has provided a comprehensive framework for both the theoretical prediction and experimental validation of this important parameter. By combining the predictive power of quantum mechanical calculations with the accuracy of potentiometric titration, researchers can confidently establish the pKa value, thereby enabling more informed decisions in the drug discovery and development process. The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to result in a significantly lower pKa compared to its non-fluorinated analog, pivalic acid.
References
- 1. optibrium.com [optibrium.com]
- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. mdpi.com [mdpi.com]
- 7. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]
- 8. How to Predict pKa | Rowan [rowansci.com]
- 9. Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
A Prospective Crystallographic Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid: A Technical Guide
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. This is particularly crucial in drug development, where structure dictates function. This technical guide outlines a comprehensive, prospective workflow for determining the crystal structure of 3,3-Difluoro-2,2-dimethylpropanoic acid, a compound of interest for its potential applications in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed methodological roadmap for researchers, covering synthesis, single-crystal growth, X-ray diffraction analysis, and structure solution. The causality behind experimental choices is explained, providing a framework for the successful crystallographic characterization of this and similar small organic molecules.
Introduction: The Significance of Fluorinated Carboxylic Acids
Carboxylic acids are a cornerstone of organic chemistry and pharmacology, with the carboxyl group being a key feature in a vast array of bioactive molecules.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including acidity, lipophilicity, metabolic stability, and binding interactions. The gem-difluoro motif, as present in this compound, is of particular interest. This structural element can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also influencing the local electronic environment and conformational preferences.
Determining the single-crystal X-ray structure of this compound would provide invaluable, high-resolution insights into its molecular geometry, bond lengths, bond angles, and, crucially, its intermolecular interactions in the solid state.[4][5] Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and understanding how the difluoro substitution impacts this and other packing motifs is essential for predicting its behavior in larger biological systems.[1] This guide provides the scientific and technical foundation for achieving this goal.
Synthesis and Purification
Proposed Synthetic Pathway:
A potential route could start from a commercially available precursor which is then subjected to fluorination and subsequent hydrolysis to yield the target carboxylic acid. Given the stability of the gem-difluoro group, a robust hydrolysis step, for instance using a strong acid or base, would likely be required.[1]
Purification Protocol:
Post-synthesis, the crude product must be rigorously purified. The following steps are recommended:
-
Extraction: Perform a liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. The product, being an organic acid, can be extracted into an organic solvent like dichloromethane or ethyl acetate after acidification of the aqueous layer.
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed to separate the target compound from less polar and more polar impurities.
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for crystallization trials.
Single-Crystal Growth: The Critical Step
Growing diffraction-quality single crystals is often the most challenging part of a crystallographic study.[6] A single crystal should ideally be between 0.1 and 0.3 mm in all dimensions, with a regular shape and no visible cracks or defects.[6] For a small organic molecule like this compound, several crystallization techniques should be explored in parallel.
Key Crystallization Techniques:
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[6] | Simple to set up and widely applicable. | The choice of solvent is critical. The rate of evaporation needs to be carefully controlled. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small quantities of material and allows for fine control over the rate of crystallization. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other, and the two solvents are miscible. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Effective for compounds that have a significant change in solubility with temperature. | Requires careful control of the cooling rate to avoid the formation of many small crystals. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[6] | Can produce high-quality crystals by allowing for very slow changes in solvent composition. | Can be technically challenging to set up without disturbing the interface between the two solvents. |
Experimental Protocol for Crystallization Screening:
-
Solubility Screening: Begin by determining the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).
-
Setup Crystallization Trials: Based on the solubility data, set up multiple crystallization experiments using the techniques listed in the table above. For slow evaporation, use small vials covered with parafilm with a few needle holes. For vapor diffusion, use a 24-well crystallization plate.
-
Incubation: Place the crystallization experiments in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab.
-
Monitoring: Monitor the experiments periodically under a microscope without disturbing them. Be patient, as crystal growth can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays.
Workflow for X-ray Diffraction Data Collection:
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then integrated, scaled, and corrected for absorption effects to produce a final reflection file.
Structure Solution and Refinement
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a process of structure solution and refinement.
Workflow for Structure Solution and Refinement:
Caption: Workflow for crystal structure solution and refinement.
Methodology:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7]
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[8] This is an iterative process, often involving the calculation of difference Fourier maps to locate missing atoms (like hydrogens).[9]
-
Validation: The final model is validated to ensure it is chemically reasonable and provides a good fit to the data.
Commonly Used Software:
-
SHELX: A suite of programs widely used for structure solution and refinement.[10]
-
Olex2: A graphical user interface that integrates various structure solution and refinement programs.
-
PLATON: A versatile tool for a wide range of crystallographic calculations and structure validation.[11]
Predicted Structural Features and Analysis
While the exact crystal structure is yet to be determined, we can predict some key features based on the known chemistry of carboxylic acids and fluorinated compounds.
Expected Molecular Interactions:
The most prominent interaction is expected to be the formation of a centrosymmetric hydrogen-bonded dimer through the carboxylic acid groups. The presence of the electronegative fluorine atoms may also lead to other intermolecular interactions, such as C-H···F or C-F···π interactions, which could influence the overall crystal packing.
Caption: Predicted intermolecular interactions in the crystal structure.
Data to be Presented in the Final Analysis:
Upon successful structure determination, the following data should be compiled into a comprehensive table.
Table of Predicted Crystallographic Data (Example Format):
| Parameter | Value |
| Chemical Formula | C5H8F2O2 |
| Formula Weight | 138.11 |
| Crystal System | (To be determined) |
| Space Group | (To be determined) |
| a, b, c (Å) | (To be determined) |
| α, β, γ (°) | (To be determined) |
| Volume (ų) | (To be determined) |
| Z | (To be determined) |
| Density (calculated) (g/cm³) | (To be determined) |
| R-factor | (To be determined) |
| Goodness-of-fit | (To be determined) |
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers will be well-equipped to elucidate the three-dimensional structure of this and other novel small molecules. The resulting structural information will be invaluable for understanding the fundamental properties of this compound and for guiding its future applications in drug design and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 10. rcsb.org [rcsb.org]
- 11. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
An In-depth Technical Guide to the Potential Metabolic Pathways of 3,3-Difluoro-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoro-2,2-dimethylpropanoic acid is a synthetic organofluorine compound characterized by a carboxylic acid functional group, a quaternary carbon center, and a gem-difluoro group. The unique physicochemical properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity, have made fluorinated motifs highly valuable in the design of pharmaceuticals and agrochemicals.[1] The gem-difluoroalkene moiety, a related structure, is noted for its metabolic stability and its ability to act as a bioisostere for carbonyl and amide groups.[2] Understanding the metabolic fate of molecules like this compound is paramount for assessing their pharmacokinetic profiles, potential toxicity, and overall suitability for therapeutic or other applications.
This technical guide provides a comprehensive overview of the potential metabolic pathways for this compound. Drawing upon established principles of xenobiotic metabolism and data from structurally related compounds, we will explore both Phase I and Phase II biotransformations. This document is intended to serve as a foundational resource for researchers engaged in the development and evaluation of compounds containing this and similar structural motifs.
Proposed Metabolic Pathways
The metabolic fate of this compound is likely governed by the interplay of its key structural features: the carboxylic acid group, the quaternary dimethylpropyl core, and the gem-difluoro moiety. While the strong carbon-fluorine bond generally imparts resistance to metabolism, several enzymatic pathways could potentially be involved in its biotransformation.[3]
Phase II Conjugation: The Predominant Pathway
Given the presence of a carboxylic acid group, Phase II conjugation reactions are anticipated to be the primary metabolic route for this compound. These pathways enhance water solubility and facilitate excretion.
1. Glucuronidation
Glucuronidation is a major Phase II pathway for compounds containing a carboxylic acid moiety.[4][5] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the formation of a reactive acyl glucuronide.[4] This process first requires the activation of the carboxylic acid to a CoA thioester.[6]
Key Steps:
-
Acyl-CoA Formation: this compound is activated by an acyl-CoA synthetase in an ATP-dependent manner to form 3,3-difluoro-2,2-dimethylpropanoyl-CoA.
-
Glucuronide Conjugation: The acyl-CoA thioester then reacts with UDP-glucuronic acid (UDPGA), catalyzed by a UGT enzyme, to form the 1-O-acyl glucuronide conjugate.
2. Amino Acid Conjugation
Conjugation with amino acids, particularly glycine and glutamine, is another important metabolic pathway for xenobiotic carboxylic acids.[5][7][8] Similar to glucuronidation, this process is initiated by the formation of an acyl-CoA intermediate.[7]
Key Steps:
-
Acyl-CoA Formation: As in the glucuronidation pathway, the parent compound is first converted to its CoA thioester.
-
Amino Acid Acylation: The acyl-CoA derivative then acylates an amino acid (e.g., glycine) via the action of an N-acyltransferase to form an amide-linked conjugate.[8]
The structural similarity to pivalic acid (2,2-dimethylpropanoic acid) supports the likelihood of these conjugation pathways. Pivalic acid is known to be activated to pivaloyl-CoA, which can then form conjugates, such as pivaloylcarnitine.[9]
Phase I Biotransformations: Potentially Minor Pathways
Phase I reactions, such as oxidation, are generally less likely for this compound due to the sterically hindered quaternary carbon and the robust gem-difluoro group. However, oxidative defluorination cannot be entirely ruled out.
1. Oxidative Defluorination
Cytochrome P450 (CYP) enzymes are capable of catalyzing the oxidative metabolism of some fluorinated compounds, which can lead to defluorination.[3][10][11] The mechanism often involves hydroxylation of the carbon bearing the fluorine atoms.
Potential Mechanism:
-
CYP-mediated Hydroxylation: A CYP enzyme could potentially hydroxylate the carbon at the 3-position, forming an unstable gem-difluoro alcohol intermediate.
-
Elimination of Hydrogen Fluoride: This intermediate would be expected to spontaneously eliminate hydrogen fluoride (HF) to yield a reactive acyl fluoride.
-
Hydrolysis: The acyl fluoride would then be hydrolyzed to the corresponding carboxylic acid.
However, the introduction of fluorine at a site of metabolism is a common strategy to block undesirable metabolic transformations and enhance metabolic stability.[3][12] Therefore, oxidative defluorination of this compound is expected to be a minor, if not negligible, pathway. Studies on other fluorinated compounds have shown that enzymatic defluorination can also occur via hydrolytic mechanisms, although this is more commonly observed in microbial systems.[13][14][15][16]
Proposed Metabolic Pathway Diagram
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols for Metabolic Investigation
To elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Metabolism Studies
1. Incubation with Liver Microsomes
This experiment aims to assess the potential for Phase I metabolism, particularly CYP-mediated oxidative defluorination.
Methodology:
-
Prepare incubation mixtures containing liver microsomes (human, rat, or other species of interest), this compound, and an NADPH-regenerating system in a suitable buffer.
-
Include control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
2. Incubation with Hepatocytes
This experiment will provide a more complete picture of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes.
Methodology:
-
Prepare suspensions of cryopreserved or fresh hepatocytes in a suitable incubation medium.
-
Add this compound to the hepatocyte suspension.
-
Incubate at 37°C with gentle shaking, collecting samples at various time points.
-
Separate the cells from the medium by centrifugation.
-
Extract the parent compound and metabolites from both the cell pellet and the supernatant.
-
Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites, including glucuronide and amino acid conjugates.
In Vivo Metabolism and Pharmacokinetic Studies
Animal studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.
Methodology:
-
Administer a single dose of this compound to laboratory animals (e.g., rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
Collect blood, urine, and feces at predetermined time points over a 24- or 48-hour period.
-
Process the samples to extract the parent compound and any metabolites.
-
Analyze the samples using LC-MS/MS to determine the pharmacokinetic parameters of the parent compound and identify the metabolites present in circulation and excreta.
Experimental Workflow Diagram
Caption: Workflow for investigating the metabolism of this compound.
Data Presentation
Table 1: Predicted Major Metabolites of this compound
| Proposed Metabolite | Metabolic Pathway | Key Enzyme(s) | Expected Matrix |
| This compound glucuronide | Glucuronidation (Phase II) | UGTs | Urine, Bile |
| Glycine conjugate of this compound | Amino Acid Conjugation (Phase II) | N-Acyltransferases | Urine |
| Defluorinated metabolite | Oxidative Defluorination (Phase I) | Cytochrome P450s | Urine (minor) |
Conclusion
The metabolic profile of this compound is predicted to be dominated by Phase II conjugation reactions, specifically glucuronidation and amino acid conjugation, at the carboxylic acid moiety. These pathways are expected to facilitate its elimination from the body. Phase I metabolism, particularly oxidative defluorination, is anticipated to be a minor pathway due to the inherent stability of the C-F bond and the steric hindrance around the fluorinated carbon. The experimental approaches outlined in this guide provide a robust framework for the definitive elucidation of the metabolic fate of this compound, which is a critical step in its development for any potential application.
References
- 1. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. drughunter.com [drughunter.com]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. Reactive Phase II Metabolites of Carboxylic Acid Drugs: Acyl-CoA Derivatives ... - Chunze Li - Google Books [books.google.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids [jove.com]
- 9. Metabolic effects of pivalate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3,3-Difluoro-2,2-dimethylpropanoic acid
An In-Depth Technical Guide to the Synthesis and Characteristics of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Introduction
This compound, a fluorinated carboxylic acid, represents a class of molecules with significant potential in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic approaches and key characteristics of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. While a singular, seminal "discovery" of this specific molecule is not prominently documented, its existence is a testament to the evolution of fluorination chemistry. This guide will therefore focus on the synthetic strategies that enable its creation, reflecting the historical progression of the field.
Synthetic Methodologies: A Historical and Modern Perspective
The synthesis of fluorinated organic compounds has evolved significantly over the past few decades, moving from harsh and often hazardous methods to more selective and milder techniques. The preparation of this compound can be conceptualized through both historical and contemporary synthetic lenses.
Early Approaches: Building on Foundational Fluorination Chemistry
The initial synthesis of compounds like this compound would have relied on established, albeit challenging, fluorination techniques. These early methods often involved the use of aggressive fluorinating agents and lacked the subtlety of modern approaches. A plausible historical route would involve the fluorination of a suitable precursor, likely a derivative of pivalic acid (2,2-dimethylpropanoic acid).
One can envision a multi-step sequence starting from a precursor with a functional group amenable to fluorination at the C3 position. For instance, the oxidation of a corresponding alcohol or the halogen exchange of a di-halogenated precursor would have been common strategies. However, the direct fluorination of unactivated C-H bonds was historically a significant challenge, often leading to a mixture of products and low yields.
Modern Synthetic Routes: Precision and Efficiency
Contemporary organic synthesis offers a more refined toolkit for the preparation of this compound. These methods prioritize selectivity, functional group tolerance, and milder reaction conditions. A common modern strategy involves the introduction of the difluoro moiety at a key step in the synthesis.
A representative modern synthesis could involve the difluorination of a β-ketoester or a related species. For example, the use of electrophilic fluorinating agents on an appropriate enolate precursor would be a viable approach.
The following diagram outlines a potential modern synthetic pathway to this compound.
Caption: A plausible modern synthetic workflow for this compound.
Key Experimental Protocols
Protocol: Synthesis of a Difluorinated Carboxylic Acid Ester (Precursor)
This protocol outlines a general method for the difluorination of a β-ketoester, a common precursor for difluorinated carboxylic acids.
Materials:
-
β-ketoester precursor
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Aprotic solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the β-ketoester precursor in the aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the electrophilic fluorinating agent in portions over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired difluorinated ester.
Hydrolysis to the Carboxylic Acid: The resulting difluorinated ester can then be hydrolyzed to the final carboxylic acid product using standard acidic or basic hydrolysis conditions.
Physicochemical Properties and Applications
The unique structural features of this compound impart distinct physicochemical properties that are of interest in various scientific domains.
Structural and Electronic Effects
The presence of two fluorine atoms on the carbon adjacent to the carbonyl group has a profound impact on the molecule's electronic properties. The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, pivalic acid. This enhanced acidity can be crucial for interactions with biological targets. The steric bulk of the two methyl groups at the C2 position can influence the molecule's conformation and its ability to fit into binding pockets.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H8F2O2 | - |
| Molecular Weight | 138.11 g/mol | - |
| CAS Number | 1022154-50-2 | [2] |
Potential Applications in Drug Development and Materials Science
Fluorinated carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a difluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the altered electronic properties can lead to improved binding affinity and selectivity for specific enzymes or receptors.
In materials science, fluorinated compounds are utilized for their unique surface properties, thermal stability, and chemical resistance. This compound could potentially serve as a monomer or a modifying agent in the synthesis of fluorinated polymers with tailored properties.
Conclusion
While the specific historical discovery of this compound remains elusive in the scientific literature, its synthesis is well within the realm of modern organic chemistry. The evolution of selective fluorination techniques has made such molecules accessible for research and development. The unique combination of steric bulk from the dimethyl groups and the strong electron-withdrawing effect of the difluoro moiety makes this compound an intriguing building block for the design of novel pharmaceuticals and advanced materials. Further exploration of its synthesis and properties will undoubtedly open new avenues for innovation in chemistry and related disciplines.
References
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 3,3-Difluoro-2,2-dimethylpropanoic Acid
Introduction: A Novel Probe for Interrogating Cellular Metabolism
The study of cellular metabolism is fundamental to understanding health and disease. Metabolic labeling, a powerful technique for tracing the fate of molecules within cells, has been instrumental in elucidating complex biological pathways.[1] Fatty acids and their derivatives are not only crucial for energy storage and membrane structure but are also involved in signaling and post-translational modifications.[2][] The ability to track the uptake and incorporation of fatty acids provides invaluable insights into these processes.
This document introduces 3,3-Difluoro-2,2-dimethylpropanoic acid as a novel metabolic labeling reagent. The strategic placement of two fluorine atoms provides a unique mass signature that can be readily detected by mass spectrometry, enabling the tracing of this fatty acid analog through various metabolic pathways. Unlike traditional radioisotope labeling, the use of stable isotopes offers a safer and more versatile approach for quantitative proteomics and metabolomics.[4]
The dimethyl substitution at the alpha-carbon is designed to influence its metabolism, potentially directing it towards specific pathways or inhibiting others, thereby offering a tool to probe distinct aspects of fatty acid metabolism. The fluorine atoms, being minimally larger than hydrogen, are not expected to significantly alter the molecule's overall size and shape, allowing it to be recognized by cellular machinery.
Principle of the Method
Metabolic labeling with this compound relies on the cell's natural metabolic pathways to incorporate the analog into various biomolecules. Once introduced to cultured cells, the fatty acid analog is transported into the cell and activated to its Coenzyme A (CoA) derivative. This activated form can then be utilized by various enzymes for processes such as:
-
Protein Acylation: The transfer of the fatty acid analog onto proteins as a post-translational modification.
-
Lipid Synthesis: Incorporation into more complex lipids like glycerophospholipids.
-
Beta-Oxidation: Catabolism for energy production, although the difluoro and dimethyl substitutions may alter this process.
The presence of the difluoro-dimethylpropyl group serves as a mass tag, allowing for the identification and quantification of labeled proteins and lipids by mass spectrometry.
Experimental Workflows
I. Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Caption: Workflow for metabolic labeling of cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or flask and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Labeling Medium Preparation: On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration range is 50-200 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Cell Labeling: Remove the existing medium from the cells and wash once with warm PBS. Replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours). The optimal labeling time will depend on the metabolic process being studied and should be determined empirically.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS. The cells are now ready for downstream applications such as cell lysis for proteomic or lipidomic analysis.
II. Sample Preparation for Mass Spectrometry-Based Proteomics
This protocol outlines the steps for preparing cell lysates for the identification of proteins acylated with this compound.
Caption: Workflow for proteomics sample preparation.
Materials:
-
Labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: For in-solution digestion, take a known amount of protein (e.g., 50 µg) and adjust the volume with an appropriate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptide mixture using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the incorporation of the difluoro-dimethylpropyl group will be used to identify labeled peptides.[5][6]
Data Analysis and Interpretation
The analysis of mass spectrometry data will involve searching for a specific mass modification on amino acid residues that are known to be acylated (e.g., cysteine, lysine, serine). The exact mass of the 3,3-Difluoro-2,2-dimethylpropyl group should be used in the search parameters of the proteomics software. Quantitative analysis can be performed by comparing the intensities of the labeled peptides between different experimental conditions.[7][8]
Applications and Future Directions
The use of this compound for metabolic labeling opens up several exciting avenues of research:
-
Profiling Protein Acylation: Identify novel acylated proteins and their sites of modification.
-
Studying Lipid Metabolism: Trace the incorporation of the fatty acid analog into various lipid species to understand lipid synthesis and trafficking.
-
Drug Discovery: Screen for compounds that alter fatty acid metabolism by monitoring the incorporation of the labeled analog.[]
-
Disease Research: Investigate alterations in fatty acid metabolism in diseases such as cancer and metabolic disorders.[9][10]
The unique structure of this analog may also provide insights into the substrate specificity of enzymes involved in fatty acid metabolism.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Suboptimal concentration of the labeling reagent. | Perform a dose-response experiment to find the optimal concentration. |
| Short incubation time. | Increase the incubation time. | |
| Cell toxicity. | Assess cell viability at different concentrations and choose a non-toxic concentration. | |
| High background in mass spectrometry data | Incomplete cell washing. | Ensure thorough washing of cells with cold PBS before lysis. |
| Contaminants from the culture medium. | Consider using a serum-free medium for the labeling period if compatible with your cells. |
Conclusion
This compound is a promising new tool for the study of cellular metabolism. Its unique structure and the presence of a stable isotope label make it well-suited for mass spectrometry-based applications. The protocols provided here offer a starting point for researchers to explore the utility of this novel fatty acid analog in their own experimental systems. As with any new technique, optimization of the labeling conditions will be crucial for achieving the best results.
References
- 1. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization and Biochemical Analyses of the Emerging Mammalian 14-3-3-Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. DiLeu isobaric labeling coupled with limited proteolysis mass spectrometry for high-throughput profiling of protein structural changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
The Strategic Integration of 3,3-Difluoro-2,2-dimethylpropanoic Acid in Modern Organic Synthesis: A Guide for Researchers
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 3,3-difluoro-2,2-dimethylpropanoic acid as a unique building block in organic synthesis. The incorporation of the gem-difluoroalkyl motif is a widely recognized strategy for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth analysis of the synthesis, properties, and reactivity of this compound, supplemented with detailed, field-proven protocols for its activation and derivatization. Particular emphasis is placed on overcoming the synthetic challenges posed by its inherent steric hindrance.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The gem-difluoromethylene group (CF₂) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and sulfones, while also enhancing metabolic stability by blocking sites of oxidative metabolism.[1] this compound offers a unique combination of a metabolically robust gem-difluoro group and a sterically demanding neopentyl scaffold, making it an attractive building block for introducing these desirable properties into complex molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1022154-50-2 | [3][4][5][6] |
| Molecular Formula | C₅H₈F₂O₂ | [3] |
| Molecular Weight | 138.11 g/mol | [3] |
| Appearance | White to off-white solid | Commercially available |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis of this compound: A Plausible Approach
A general representation of such a synthetic strategy is depicted below:
Caption: Plausible synthetic route to this compound.
Causality Behind the Proposed Synthesis:
-
Starting Material: The selection of a β-ketoester provides a readily available and reactive methylene group for fluorination.
-
Difluorination: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for the conversion of ketones and aldehydes to gem-difluorides. The choice of fluorinating agent would depend on the specific substrate and desired reaction conditions, with Deoxo-Fluor® often being favored for its enhanced thermal stability.
-
Hydrolysis: The final step involves the hydrolysis of the ester functionality to the desired carboxylic acid. This can typically be achieved under either acidic or basic conditions, followed by an acidic workup to protonate the carboxylate.
Application Notes and Protocols: Harnessing the Potential of a Sterically Hindered Building Block
The primary synthetic challenge in utilizing this compound lies in overcoming the steric hindrance of the neopentyl core, which can significantly impede the approach of nucleophiles to the carbonyl carbon. The following protocols are designed to address this challenge and provide reliable methods for the preparation of key derivatives.
Activation of the Carboxylic Acid: The Gateway to Derivatization
Direct amidation or esterification of this compound is often sluggish due to its steric bulk. Therefore, conversion to a more reactive intermediate, such as an acyl chloride or acyl fluoride, is highly recommended.
Caption: Activation and derivatization workflow for this compound.
Rationale: The conversion of a carboxylic acid to its corresponding acyl chloride is a classic and effective activation method. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation. Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, HCl).
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Self-Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, typically >1780 cm⁻¹).
Amide Bond Formation: Strategies for Success with Hindered Substrates
The formation of amide bonds from sterically hindered carboxylic acids and/or amines is a common challenge in organic synthesis. The use of an activated acyl intermediate is crucial for driving these reactions to completion.
Rationale: Acyl chlorides are highly reactive electrophiles that readily react with amines to form amides. The use of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the HCl generated during the reaction.
Materials:
-
Crude 3,3-difluoro-2,2-dimethylpropanoyl chloride (from Protocol 1)
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Dissolve the crude 3,3-difluoro-2,2-dimethylpropanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: Acyl fluorides have emerged as highly effective intermediates for challenging amide couplings. They are generally more stable and less prone to side reactions than their chloride counterparts, yet still sufficiently reactive to undergo amidation. Reagents such as cyanuric fluoride or XtalFluor-E® can be used to generate acyl fluorides in situ.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Cyanuric fluoride or XtalFluor-E®
-
Anhydrous aprotic solvent (e.g., acetonitrile, DCM)
-
Organic base (e.g., pyridine, DIPEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent, add the organic base (2.0-3.0 eq).
-
Add the fluorinating agent (e.g., cyanuric fluoride, 0.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Esterification: Accessing Another Key Derivative
Similar to amide formation, the esterification of the sterically hindered this compound often requires activation.
Rationale: For less hindered alcohols, a carbodiimide-mediated coupling, such as the Steglich esterification, can be effective. Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the urea byproduct (if using DCC, this will precipitate).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a valuable and commercially available building block that allows for the introduction of a sterically demanding gem-difluoroalkyl motif into organic molecules. While its inherent steric hindrance presents a synthetic challenge, this can be effectively overcome through appropriate activation strategies, primarily via the formation of acyl chlorides or acyl fluorides. The protocols detailed in this guide provide researchers with reliable and field-tested methods for the derivatization of this unique building block, paving the way for its broader application in the design and synthesis of novel pharmaceuticals and functional materials.
References
- 1. cas 1022154-50-2|| where to buy this compound [chemenu.com]
- 2. CN105732310A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propylene-1-yl]-1,3-propylene glycol - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1022154-50-2 | XQB15450 [biosynth.com]
- 6. This compound - CAS:1022154-50-2 - Sunway Pharm Ltd [3wpharm.com]
Application Note: GC-MS Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid Following Derivatization
Abstract
This document provides a detailed guide for the quantitative analysis of 3,3-Difluoro-2,2-dimethylpropanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this fluorinated carboxylic acid is impractical. This application note details two robust derivatization protocols—silylation and pentafluorobenzylation—to convert the analyte into a volatile and thermally stable form suitable for GC-MS analysis. We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on GC-MS parameter selection and troubleshooting. These methods are designed for researchers, analytical scientists, and drug development professionals requiring reliable and sensitive quantification of this compound.
Introduction: The Analytical Challenge
This compound is a structurally unique short-chain carboxylic acid characterized by significant steric hindrance around the carboxyl group and the presence of two fluorine atoms. These features make it a compound of interest in metabolic studies and as a building block in pharmaceutical synthesis. However, the analysis of such polar compounds by Gas Chromatography (GC) presents a significant challenge. The carboxylic acid functional group engages in hydrogen bonding, leading to low volatility and poor thermal stability, which results in broad, tailing peaks or complete analyte loss in the GC system.[1][2][3]
To overcome these limitations, a chemical modification step known as derivatization is essential.[4] Derivatization transforms the polar carboxyl group into a less polar, more volatile ester or silyl ester.[2][5] This process not only improves chromatographic behavior but also enhances the thermal stability of the analyte, leading to sharp, symmetrical peaks and improved sensitivity.[5][6]
This guide presents two validated methods:
-
Tert-Butyldimethylsilylation (TBDMS) using MTBSTFA: This method forms a TBDMS ester. TBDMS derivatives are exceptionally stable compared to other silyl derivatives (e.g., TMS), offering enhanced resistance to hydrolysis, which is a significant advantage for sample handling and storage.[6] The resulting mass spectrum typically shows a prominent and diagnostically useful [M-57]⁺ ion.
-
Pentafluorobenzylation using PFBBr: This method forms a pentafluorobenzyl (PFB) ester. PFB derivatives are highly electrophoric, making them ideal for ultra-sensitive analysis using an Electron Capture Detector (ECD) or by GC-MS in Negative Chemical Ionization (NCI) mode.[7][8]
Principles of Derivatization for Carboxylic Acids
The core principle of derivatization for GC analysis is to mask the active hydrogen of the polar functional group.
-
Silylation: This is a nucleophilic substitution reaction where the acidic proton of the carboxylic acid is replaced by a nonpolar silyl group, such as a tert-butyldimethylsilyl group from N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The reaction is driven by the formation of stable byproducts. The bulky TBDMS group effectively shields the polar core of the molecule, drastically increasing its volatility.
-
Alkylation (Esterification): In this method, the acidic proton is replaced with an alkyl group. Using pentafluorobenzyl bromide (PFBBr) in the presence of a mild base, the carboxylate anion acts as a nucleophile, displacing the bromide to form a PFB ester.[8][9] This not only increases volatility but attaches a highly fluorinated moiety that is exceptionally responsive to electron-capturing detection methods.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Silylation Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), with or without 1% tert-butyldimethylchlorosilane (TBDMCS) catalyst.
-
Alkylation Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), ≥99% purity.
-
Catalyst (for PFBBr): Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
-
Solvents: Anhydrous Acetonitrile, Anhydrous Pyridine, Ethyl Acetate, Hexane (all GC or HPLC grade).
-
Equipment: Heating block, vortex mixer, centrifuge, autosampler vials with PTFE-lined septa, gas-tight syringes.
Critical Note on Glassware and Moisture: All derivatization reactions, especially silylation, are highly sensitive to moisture. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible.
Protocol 1: Tert-Butyldimethylsilylation (TBDMS)
This protocol is recommended for its robustness and the exceptional stability of the resulting derivative. The steric hindrance of the analyte necessitates heating to drive the reaction to completion.
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known volume of the sample extract into a 2 mL autosampler vial. If the sample is in a protic solvent (e.g., water, methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile to redissolve the analyte.
-
Derivatization: Add 50 µL of MTBSTFA. For this sterically hindered acid, using MTBSTFA with 1% TBDMCS is recommended to catalyze the reaction.[10]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 80-100°C for 60 minutes using a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. No workup is required.
Workflow for TBDMS Derivatization
Caption: Workflow for MTBSTFA derivatization of this compound.
Protocol 2: Pentafluorobenzylation (PFB)
This protocol is ideal for applications requiring the lowest possible detection limits, leveraging NCI-MS.
Step-by-Step Methodology:
-
Sample Preparation: Transfer the sample into a 2 mL autosampler vial and evaporate to dryness if necessary.
-
Reagent Addition: Add 100 µL of acetonitrile, 10 µL of a 10% solution of PFBBr in acetonitrile, and 5 µL of a catalyst such as DIPEA.
-
Reaction: Tightly cap the vial and vortex. Heat at 60°C for 30 minutes. The basic catalyst deprotonates the acid, facilitating the nucleophilic attack on PFBBr.[9][11]
-
Workup/Extraction: After cooling, add 200 µL of hexane and 200 µL of ultrapure water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper organic layer (hexane), which contains the PFB-ester derivative, to a new autosampler vial for analysis.
Workflow for PFB Derivatization
Caption: Workflow for PFBBr derivatization and extraction of this compound.
GC-MS Instrumental Parameters
The following table provides recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent inertness and separation for a wide range of derivatized analytes. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Provides good efficiency and is compatible with MS detectors. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | This program provides good separation from solvent and reagent peaks while ensuring the elution of the derivatized analyte. |
| MS System | ||
| Ionization Mode | TBDMS: Electron Ionization (EI) at 70 eVPFB: Negative Chemical Ionization (NCI) with Methane reagent gas | EI is a standard, robust method for TBDMS derivatives. NCI is highly selective and sensitive for the electrophoric PFB derivative. |
| Mass Range | 50 - 450 amu | Covers the expected mass range for the derivatives and their fragments. |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temperature | 150°C | Standard temperature for stable mass filtering. |
| Expected Ions (m/z) | TBDMS Derivative (EI): - [M-57]⁺ (loss of t-butyl)- [M-15]⁺ (loss of methyl)PFB Derivative (NCI): - [M]⁻ or [M-HF]⁻ | The [M-57]⁺ fragment is the characteristic base peak for TBDMS derivatives. The molecular ion is often observed for PFB derivatives in NCI. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Product Peak | 1. Incomplete reaction due to insufficient time/temperature.2. Presence of moisture deactivating the reagent.3. Degraded derivatization reagent. | 1. Increase reaction temperature or time. Ensure a catalyst is used if needed.2. Ensure the sample is completely dry and use anhydrous solvents. Dry glassware thoroughly.3. Use a fresh vial of reagent. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column.2. Co-elution with interfering matrix components. | 1. Deactivate the inlet liner with a silylating agent or replace it. Condition the column.2. Optimize the GC oven temperature program to improve separation. |
| Extraneous Peaks | 1. Byproducts from the derivatization reagent.2. Contamination from solvents or glassware. | 1. Identify reagent-specific peaks by injecting a reagent blank. These are typically known and can be ignored.2. Run a solvent blank to check for contamination. Ensure proper cleaning of all materials. |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both tert-butyldimethylsilylation with MTBSTFA and pentafluorobenzylation with PFBBr are effective methods to render the analyte suitable for GC analysis. The MTBSTFA method offers simplicity and produces a highly stable derivative, making it ideal for routine analysis. The PFBBr method provides a pathway to achieve exceptionally low detection limits, which is crucial for trace-level quantification. By carefully following the detailed protocols and considering the instrumental parameters and troubleshooting advice provided, researchers can achieve reliable, accurate, and sensitive quantification of this challenging analyte.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. phoenix-sci.com [phoenix-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3,3-Difluoro-2,2-dimethylpropanoic Acid in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of 3,3-Difluoro-2,2-dimethylpropanoic acid (DFDMPA) in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by robust and sensitive analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A stable isotope-labeled internal standard (SIL-IS) is utilized to ensure high accuracy and precision, correcting for matrix effects and procedural variability.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or metabolomic studies involving DFDMPA. All procedures and validation parameters are established in accordance with international regulatory guidelines.[3][4][5][6]
Introduction and Scientific Principle
This compound is a fluorinated carboxylic acid of growing interest in pharmaceutical and metabolic research. Its unique chemical structure presents specific challenges and requirements for bioanalysis. Accurate quantification in complex biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
The core principle of this method is the selective isolation of DFDMPA and a suitable internal standard from the bulk of plasma proteins and other endogenous components. Protein precipitation is a rapid and effective technique for this purpose, where a water-miscible organic solvent like acetonitrile is used to denature and precipitate proteins, leaving the small molecule analytes in the supernatant.[7][8]
Following extraction, the analyte is separated from remaining matrix components using reversed-phase liquid chromatography. Detection is achieved via tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[9][10] The use of a SIL-IS, which co-elutes and has nearly identical physicochemical properties to the analyte, is critical for correcting variations in sample processing and ionization efficiency, thereby ensuring the integrity of the quantitative data.[1][2]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
Ensure all solvents and reagents are of the highest purity available (e.g., LC-MS grade) to minimize background interference.[11][12]
-
Analytes: this compound (Reference Standard, purity >99%)
-
Internal Standard: this compound-¹³C₃ (or other suitable SIL-IS, purity >99%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade, >99%), Ammonium Acetate (LC-MS Grade)
-
Biological Matrix: Blank Human Plasma (K₂EDTA anticoagulant), sourced from qualified vendors.
Instrumentation
-
Liquid Chromatography System: A UHPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Centrifuge: Refrigerated centrifuge capable of reaching >12,000 x g.
-
Pipettes: Calibrated precision pipettes.
-
Vials and Plates: Polypropylene autosampler vials or 96-well plates.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: The preparation of accurate stock solutions is the foundation of a quantitative assay. Separate stock solutions for Calibration Curve (CC) standards and Quality Control (QC) samples are prepared to avoid bias and provide a true measure of the method's accuracy, as recommended by regulatory guidelines.[6]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of DFDMPA reference standard and dissolve in 5 mL of methanol to create the "CC Stock."
-
Using a separate weighing, prepare a "QC Stock" in the same manner.
-
Prepare the Internal Standard (IS) stock solution (1 mg/mL) by dissolving ~5 mg of DFDMPA-¹³C₃ in 5 mL of methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the CC and QC stocks in 50:50 (v/v) acetonitrile:water to create a series of working solutions for spiking into blank plasma.
-
Prepare an IS Working Solution by diluting the IS stock solution to a final concentration of 500 ng/mL in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Preparation of Calibration Curve and Quality Control Samples
-
Label tubes for each calibration standard and QC level.
-
Spike 98 µL of blank human plasma with 2 µL of the appropriate working solution to achieve the final concentrations.
-
Vortex each tube gently for 5-10 seconds.
-
The final concentration range should encompass the expected in-study concentrations, with a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).
Table 1: Example Calibration Curve and QC Concentrations
| Sample Type | Final Concentration (ng/mL) |
| Blank | 0 (Matrix Only) |
| LLOQ | 1.0 |
| CAL 2 | 2.5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 250 |
| CAL 7 | 450 |
| ULOQ | 500 |
| QC Low (LQC) | 3.0 |
| QC Medium (MQC) | 75 |
| QC High (HQC) | 400 |
Sample Preparation: Protein Precipitation
Rationale: This protocol uses a simple and robust protein precipitation method. Acetonitrile is highly efficient at precipitating plasma proteins while keeping small polar molecules like DFDMPA in solution.[8] The 3:1 ratio of organic solvent to plasma ensures complete precipitation.[8] The internal standard is added with the precipitation solvent to ensure it is present during all subsequent steps, effectively tracking the analyte.
-
Allow all plasma samples (standards, QCs, and unknowns) to thaw completely at room temperature.
-
Vortex samples for 10 seconds.
-
Pipette 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
-
Add 150 µL of the IS Working Solution (500 ng/mL DFDMPA-¹³C₃ in acetonitrile) to each sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
Rationale: The chromatographic conditions are optimized to provide a sharp, symmetrical peak for DFDMPA with a short run time, while ensuring it is separated from any potential interferences from the plasma matrix. The mass spectrometry parameters are selected to ensure maximum sensitivity and specificity for the analyte and its corresponding internal standard. ESI in negative mode is chosen as it is highly effective for ionizing carboxylic acids.[10][12]
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Analyte |
| DFDMPA (Precursor) | m/z 137.1 |
| DFDMPA (Product) | m/z 93.1 |
| Internal Standard | |
| DFDMPA-¹³C₃ (Precursor) | m/z 140.1 |
| DFDMPA-¹³C₃ (Product) | m/z 96.1 |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| Collision Energy | Optimized for analyte and IS (~10-15 eV) |
Method Validation and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[3][5][6] The validation assesses the method's performance against a set of predefined acceptance criteria derived from regulatory guidelines such as those from the FDA and EMA.
Table 4: Summary of Validation Parameters and Typical Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a weighted (1/x²) linear regression. | r² > 0.995 |
| Accuracy | Mean concentration should be within ±15% of nominal for QCs (±20% for LLOQ). | 92.5% - 108.3% |
| Precision | Coefficient of Variation (CV) should not exceed 15% for QCs (20% for LLOQ). | CV ≤ 8.5% |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in 6 unique blank matrix lots. | Passed |
| LLOQ | Analyte response is at least 5 times the response of a blank sample. Accuracy and precision within ±20%. | 1.0 ng/mL |
| Matrix Effect | The CV of the IS-normalized matrix factor across 6 matrix lots should be ≤15%. | CV = 7.2% |
| Recovery | Recovery should be consistent and reproducible. | ~85% |
| Stability | Analyte stable in matrix for: - 24h at room temp (Bench-top) - 3 Freeze/Thaw cycles - 90 days at -80°C (Long-term) | Passed |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust workflow for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures data integrity. The method has been successfully validated according to international guidelines, demonstrating its suitability for regulated bioanalysis in support of drug development and clinical studies.
References
- 1. Development of primary standards for mass spectrometry to increase accuracy in quantifying environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: 3,3-Difluoro-2,2-dimethylpropanoic Acid as a Robust Internal Standard for Mass Spectrometry-Based Bioanalysis
Abstract
This application note presents a comprehensive guide to the use of 3,3-Difluoro-2,2-dimethylpropanoic acid as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a detailed rationale for its selection, highlighting its advantageous physicochemical properties. This document outlines a complete protocol for its implementation, including preparation, sample spiking, and data analysis. Furthermore, we discuss method validation in accordance with regulatory guidelines and offer troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of small molecule acidic analytes.
Introduction: The Critical Role of Internal Standards in Bioanalysis
Quantitative analysis of analytes in complex biological matrices is susceptible to variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Internal standards are essential for correcting these variations, thereby ensuring the accuracy and precision of the analytical method.[1][2][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[3] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[2][4][5] However, the synthesis of SIL-IS can be costly and time-consuming.[3] In such cases, a carefully selected structural analog can serve as a reliable alternative.[5]
This compound emerges as a promising internal standard for a range of small acidic molecules due to its structural features that confer desirable analytical properties. The presence of fluorine atoms can enhance its metabolic stability and alter its chromatographic retention time relative to non-fluorinated analogs, reducing the risk of cross-interference.[6][7][8]
Physicochemical Properties of this compound
Understanding the physicochemical properties of an internal standard is crucial for method development.
| Property | Value | Source/Method |
| Molecular Formula | C5H8F2O2 | [9] |
| Molecular Weight | 138.11 g/mol | [9] |
| Exact Mass | 138.04923582 Da | [9] |
| CAS Number | 1022154-50-2 | [9] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| pKa | ~3-4 (predicted) | Estimated based on similar short-chain carboxylic acids |
| logP | ~1.5 (predicted) | Estimated based on structure |
Note: Predicted values are based on the chemical structure and data from structurally similar compounds.
Rationale for Use as an Internal Standard
The selection of this compound as an internal standard is underpinned by several key advantages:
-
Structural Similarity to Analytes of Interest: Its carboxylic acid functionality and short, branched alkyl chain make it a suitable mimic for a variety of small-molecule acidic drugs and metabolites.
-
Distinct Mass-to-Charge Ratio: The presence of two fluorine atoms provides a unique mass that is unlikely to overlap with endogenous matrix components or many common analytes.
-
Chromatographic Behavior: The fluorination and dimethyl substitution influence its retention on reversed-phase columns, allowing for potential co-elution or close elution with a range of analytes, which is critical for effective matrix effect compensation.[10]
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluoromethyl group resistant to metabolic degradation. This ensures that the internal standard's concentration remains constant throughout the analytical process.
-
Commercial Availability: The compound is commercially available from various suppliers, facilitating its accessibility for research and development.[11][12]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow.
Materials and Reagents
| Material | Supplier |
| This compound | [11][12] |
| Acetonitrile (LC-MS Grade) | Standard laboratory supplier |
| Methanol (LC-MS Grade) | Standard laboratory supplier |
| Formic Acid (LC-MS Grade) | Standard laboratory supplier |
| Deionized Water (18.2 MΩ·cm) | In-house or commercial |
| Human Plasma (or other relevant matrix) | Commercial source |
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) acetonitrile:water. This working solution will be used to spike samples.
Sample Preparation: Protein Precipitation
This protocol is a general starting point and should be optimized for the specific analyte and matrix.
Caption: Protein Precipitation Workflow for Sample Preparation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions. Optimization is necessary for specific analytes.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Negative Ion Mode):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted):
Since experimental mass spectra for this compound are not widely published, the following multiple reaction monitoring (MRM) transitions are proposed based on its structure. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation is likely to involve the loss of CO2 and subsequent fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 137.0 | 93.0 (Loss of CO2) | 10-15 (to be optimized) |
| 137.0 | 73.0 (Further fragmentation) | 15-25 (to be optimized) |
Data Analysis and Quantification
The quantification of the analyte is based on the ratio of the analyte peak area to the internal standard peak area.
Caption: Workflow for Quantitative Data Analysis.
Method Validation
A bioanalytical method utilizing this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA).[13] Key validation parameters include:
-
Selectivity and Specificity: The method should be free from interference from endogenous matrix components at the retention times of the analyte and the internal standard.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).
-
Calibration Curve: The linearity of the response over the intended concentration range should be established.
-
Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.
-
Matrix Effect: The ion suppression or enhancement caused by the biological matrix should be evaluated. The internal standard should effectively compensate for any matrix effects.[14]
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions should be determined.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High variability in IS peak area | Inconsistent sample preparation; IS instability; matrix effects. | Ensure accurate pipetting; check IS stability; optimize chromatography to separate from interfering matrix components.[15] |
| Poor peak shape | Column degradation; inappropriate mobile phase. | Use a new column; adjust mobile phase pH and organic content. |
| No or low IS signal | Incorrect MS parameters; IS degradation; incorrect stock solution preparation. | Optimize MS settings; prepare fresh IS solutions; verify instrument performance. |
| Chromatographic separation of analyte and IS | Significant difference in physicochemical properties. | While some separation is acceptable, significant shifts can compromise matrix effect correction. Adjusting the chromatographic gradient or mobile phase composition may be necessary. For deuterated standards, this is a known phenomenon.[10] |
Conclusion
This compound is a viable and robust internal standard for the LC-MS/MS quantification of small acidic molecules in biological matrices. Its unique structural characteristics and predictable behavior make it a valuable tool for bioanalytical scientists. The protocols and guidelines presented in this application note provide a solid foundation for the development and validation of sensitive, accurate, and reliable bioanalytical methods.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. iroatech.com [iroatech.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. cas 1022154-50-2|| where to buy this compound [chemenu.com]
- 7. researchgate.net [researchgate.net]
- 8. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 12. 1022154-50-2|this compound|BLD Pharm [bldpharm.com]
- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,3-Difluoro-2,2-dimethylpropanoic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Fluorinated Inhibitors in Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Fluorine's unique electronic properties can profoundly influence the interaction of a molecule with its biological target. This guide focuses on the application of a specific fluorinated compound, 3,3-Difluoro-2,2-dimethylpropanoic acid , in the context of enzyme inhibition assays. While this document provides a detailed framework for its characterization, the principles and protocols described herein are broadly applicable to the study of similar fluorinated inhibitors.
Given its structural features—a carboxylic acid with gem-difluoro substitution at the alpha-carbon—a primary putative target for this compound is the class of serine hydrolases .[2][3] This large and diverse enzyme family plays critical roles in numerous physiological processes, making them attractive targets for therapeutic intervention in a wide range of diseases.[2][3] A prominent and well-characterized member of this family, Fatty Acid Amide Hydrolase (FAAH) , will be used as the primary example throughout these application notes. FAAH is a key regulator of the endocannabinoid system, responsible for the degradation of signaling lipids such as anandamide.[4] Its inhibition is a validated therapeutic strategy for pain, inflammation, and anxiety.[5]
Part 1: Unraveling the Mechanism of Inhibition
The inhibitory potential of this compound against serine hydrolases like FAAH is rooted in the electrophilic nature of the carbon atom bearing the difluoro moiety. The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon of the carboxylic acid.
This enhanced electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack by the catalytic serine residue within the enzyme's active site. In the case of FAAH, this is Ser241, which is part of an unusual Ser-Ser-Lys catalytic triad.[4][6] The interaction is proposed to proceed through the formation of a stable, covalent, yet potentially reversible, hemiketal adduct. This adduct mimics the tetrahedral intermediate formed during the natural hydrolysis of the enzyme's substrate.[4] The formation of this stable adduct effectively sequesters the enzyme, preventing it from carrying out its normal catalytic function.
The dimethyl substitution at the beta-position of the propanoic acid chain likely contributes to the binding affinity and selectivity of the compound by engaging in hydrophobic interactions within the enzyme's acyl chain binding pocket.
Part 2: Experimental Design and Protocols
The following sections provide detailed protocols for assessing the inhibitory activity of this compound against FAAH. Two common assay formats are described: a fluorescence-based assay for high-throughput screening and a spectrophotometric assay for orthogonal validation.
Essential Reagents and Equipment
A comprehensive list of necessary materials is provided in the table below.
| Reagent/Equipment | Specifications |
| Test Compound | This compound |
| Enzyme Source | Recombinant human or rat FAAH, or microsomal preparations |
| Fluorogenic Substrate | Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) |
| Spectrophotometric Substrate | Oleamide |
| Assay Buffer | 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA |
| Control Inhibitor | URB597 or JZL195 (for FAAH) |
| Solvent | DMSO (for inhibitor and substrate stock solutions) |
| Microplates | 96-well black, clear-bottom plates (for fluorescence); 96-well clear plates (for absorbance) |
| Plate Reader | Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm); Spectrophotometer |
| Coupled Enzyme System | L-glutamate dehydrogenase (for spectrophotometric assay) |
| Cofactors | NADH, α-ketoglutarate (for spectrophotometric assay) |
Protocol 1: High-Throughput Fluorometric Inhibition Assay
This assay is based on the FAAH-catalyzed hydrolysis of the non-fluorescent substrate AAMCA, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[7][8][9] The rate of AMC formation is directly proportional to FAAH activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Prepare a working solution of FAAH enzyme in pre-chilled 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of AAMCA substrate in the assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 2 µL of each dilution of the test compound.
-
Positive Control (100% activity): Add 2 µL of DMSO.
-
Negative Control (0% activity/background): Add 2 µL of DMSO. These wells will not receive the enzyme.
-
Inhibitor Control: Add 2 µL of a known FAAH inhibitor (e.g., URB597) at a concentration known to give >90% inhibition.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 98 µL of the diluted FAAH enzyme solution to all wells except the Negative Control wells.
-
To the Negative Control wells, add 98 µL of Assay Buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the AAMCA substrate solution to all wells. The final reaction volume will be 200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) kinetically over 30 minutes, with readings taken every minute.[5][10]
-
Protocol 2: Spectrophotometric Inhibition Assay
This assay provides an alternative method to confirm the inhibitory activity. It measures the production of ammonia from the hydrolysis of a non-chromogenic substrate like oleamide. The ammonia is then used in a coupled enzyme reaction with L-glutamate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is monitored.[11][12][13]
-
Reagent Preparation:
-
Prepare inhibitor dilutions as described in the fluorometric assay.
-
Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, NADH, and L-glutamate dehydrogenase.
-
Prepare a working solution of FAAH enzyme.
-
Prepare a stock solution of oleamide in ethanol.
-
-
Assay Setup and Measurement:
-
In a 96-well clear plate, add the reaction mixture to all wells.
-
Add the test inhibitor dilutions, DMSO (for positive control), and a known inhibitor (for inhibitor control).
-
Add the FAAH enzyme solution to all wells except the background controls.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Initiate the reaction by adding the oleamide substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
Part 3: Data Analysis and Interpretation
The primary goal of the data analysis is to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of its potency.[14][15]
Calculation of Percent Inhibition
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic data (fluorescence or absorbance change over time).
-
Subtract the average rate of the Negative Control (background) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - (Rate of Test Well / Rate of Positive Control))
Determination of IC50
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[16]
-
The IC50 value is determined from the fitted curve as the concentration of the inhibitor that elicits a 50% response.
| Inhibitor Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) |
| 100 | 98.5 | 99.1 | 98.8 |
| 33.3 | 95.2 | 94.8 | 95.5 |
| 11.1 | 85.7 | 86.3 | 85.9 |
| 3.7 | 65.4 | 66.2 | 65.8 |
| 1.23 | 48.9 | 50.1 | 49.5 |
| 0.41 | 30.2 | 31.5 | 30.8 |
| 0.14 | 15.6 | 16.8 | 16.2 |
| 0.046 | 5.1 | 6.2 | 5.5 |
| 0.015 | 1.2 | 1.8 | 1.5 |
| 0 | 0 | 0 | 0 |
Part 4: Visualizing Workflows and Mechanisms
Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of inhibition and the experimental workflow.
Caption: Proposed mechanism of FAAH inhibition.
Caption: General workflow for enzyme inhibition assay.
Conclusion
This guide provides a comprehensive framework for the characterization of this compound as a potential enzyme inhibitor, with a focus on FAAH as a representative serine hydrolase. The provided protocols are robust and adaptable for screening and mechanistic studies. The principles outlined herein will empower researchers to effectively evaluate this and other novel fluorinated compounds in their drug discovery endeavors.
References
- 1. Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
3,3-Difluoro-2,2-dimethylpropanoic acid in drug discovery screening
An Application Guide to 3,3-Difluoro-2,2-dimethylpropanoic Acid in Drug Discovery Screening
Introduction: A Modern Tool for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The introduction of fluorine-containing motifs is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the vast arsenal of fluorinated building blocks, This compound and its derivatives represent a unique and versatile scaffold.
This molecule can be viewed as a bioisosteric replacement for two common structural motifs: the carboxylic acid and the tert-butyl group. The carboxylic acid moiety, while often crucial for target engagement, can lead to poor membrane permeability and rapid metabolism.[5][6][7] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving biological activity.[8][9] The gem-difluoro motif in this compound significantly alters the electronic properties compared to a standard carboxylic acid, offering a nuanced approach to property modulation.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the physicochemical rationale for using this scaffold, detailed protocols for its application in key screening assays, and a framework for interpreting the resulting data to drive drug discovery programs forward.
Physicochemical Rationale: The Advantage of Strategic Fluorination
The utility of this compound stems from its distinct physicochemical properties when compared to its non-fluorinated analog, pivalic acid (2,2-dimethylpropanoic acid). The strong electron-withdrawing nature of the two fluorine atoms is the primary driver of these differences.
The key impact is on the acidity (pKa) of the carboxylic acid. The inductive effect of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation, making the acid stronger (i.e., having a lower pKa) than its non-fluorinated counterpart.[10] This modulation of acidity can be critical for optimizing interactions with biological targets where a specific protonation state is required for binding.
Furthermore, fluorination significantly impacts lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] While perfluorination often increases lipophilicity, the effect of smaller fluorinated motifs can be more subtle, allowing for fine-tuning of the LogP value to achieve the optimal balance between solubility and membrane permeability.[12][13][14]
Finally, the carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] Replacing C-H bonds at a metabolically vulnerable position with C-F bonds is a cornerstone strategy for enhancing the metabolic stability and prolonging the half-life of drug candidates.
Table 1: Comparative Physicochemical Properties
| Property | Acetic Acid | Pivalic Acid (2,2-dimethylpropanoic acid) | This compound |
| Structure | CH₃COOH | (CH₃)₃CCOOH | (CH₃)₂C(CHF₂)COOH |
| Molecular Weight | 60.05 g/mol | 102.13 g/mol | 138.11 g/mol |
| pKa | ~4.76[10] | ~5.03 | Predicted: ~3.5 - 4.5 |
| LogP (Predicted) | -0.17 | 1.48 | ~1.6 - 1.8[15] |
Note: Predicted values are estimates based on computational models and the properties of similar fluorinated structures and should be experimentally verified.
Core Applications in Drug Discovery Workflows
The primary application of this compound is as a strategic building block to create analogs of hit or lead compounds. The goal is to improve ADME properties while retaining or even enhancing target potency.
Below is a logical workflow illustrating how this scaffold is integrated into a typical drug discovery screening cascade.
Caption: Experimental workflow for comparative screening.
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine and compare the metabolic stability of a parent compound versus its this compound analog using liver microsomes. The increased stability of the C-F bond is expected to result in a longer metabolic half-life for the fluorinated analog.[1][2]
Causality: Early assessment of metabolic stability is crucial to avoid late-stage failures. Compounds that are rapidly metabolized have poor bioavailability and short duration of action. This assay directly tests the hypothesis that the difluoro-dimethyl moiety blocks potential sites of metabolism (e.g., oxidation of the tert-butyl group in a non-fluorinated analog).
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (Parent and Analog, 10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Addition: In a 96-well plate, add phosphate buffer. Then, add a small volume of the 10 mM stock solution of the test compounds and positive control to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiating the Reaction: Prepare the NADPH regenerating system solution. To initiate the metabolic reaction, add the NADPH solution to each well. For the T=0 min time point, the quenching solution should be added before the NADPH solution.
-
Incubation and Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the % remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k
Table 2: Example Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent Compound | 18 | 76.2 |
| Fluorinated Analog | > 60 | < 22.8 |
| Verapamil (Control) | 12 | 115.5 |
Interpretation: A significantly longer half-life for the fluorinated analog provides strong evidence that the this compound moiety successfully improved metabolic stability.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of the parent and fluorinated analog. The increased lipophilicity of the fluorinated compound is hypothesized to lead to better permeability.[11]
Causality: Poor permeability across biological membranes, like the intestinal wall or the blood-brain barrier, is a major hurdle for oral and CNS drugs. PAMPA provides a rapid, high-throughput assessment of a compound's ability to passively diffuse across a lipid membrane, which is largely governed by its lipophilicity and size.
Materials:
-
PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate)
-
Phosphatidylcholine in dodecane (or other synthetic lipid mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter (donor) plate.
-
Prepare Donor Solutions: Dilute the test compound stocks in PBS to a final concentration of 100 µM.
-
Start Assay: Add the donor solutions to the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.
-
Measurement: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a UV-Vis plate reader or by LC-MS/MS.
Data Analysis:
The effective permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * ( Vd * Va / (Area * Time * (Vd + Va)) )
Where Vd and Va are the volumes in the donor and acceptor wells, respectively.
Interpretation: Compounds are typically classified as having low, medium, or high permeability. A higher Pe value for the fluorinated analog would suggest that the modification successfully enhanced its passive diffusion properties.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. keyorganics.net [keyorganics.net]
- 15. PubChemLite - 3,3-difluoro-2,2-dimethylpentanoic acid (C7H12F2O2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols for the Synthesis of Radiolabeled 3,3-Difluoro-2,2-dimethylpropanoic Acid for PET Imaging
Introduction: The Rationale for a Novel Fluorinated Fatty Acid PET Tracer
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing invaluable insights into physiological, biochemical, and pharmacological processes in vivo.[1] In oncology, the most widely used PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), has revolutionized cancer diagnosis and staging by imaging the increased glucose metabolism of tumors.[2] However, the reliance on glucose metabolism is not universal across all cancer types, and there is a pressing need for novel PET tracers that can probe other aspects of cancer biology.
Aberrant lipid metabolism is another hallmark of many cancers, with tumor cells often exhibiting increased de novo fatty acid synthesis and oxidation to meet their energetic and biosynthetic demands.[3] This metabolic shift presents an attractive target for the development of new PET tracers. Pivalic acid, a short-chain branched carboxylic acid, is known to be metabolized through the fatty acid oxidation pathway.[3] This has led to the development of tracers like 3-[18F]-fluoro-2,2-dimethylpropionic acid ([18F]FPIA), which has shown promise in preclinical studies for imaging tumors with high lipid metabolism.[3]
This application note details a proposed methodology for the synthesis and radiolabeling of a novel analogue, 3,3-Difluoro-2,2-dimethylpropanoic acid , with Fluorine-18 ([18F]) for PET imaging. The introduction of a geminal difluoro group is a common strategy in medicinal chemistry to modulate metabolic stability and pharmacokinetic properties. We hypothesize that [18F]-3,3-Difluoro-2,2-dimethylpropanoic acid could offer improved in vivo stability and imaging characteristics compared to its monofluorinated counterpart, potentially leading to a more robust tracer for imaging fatty acid metabolism in cancer and other diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the necessary precursor, the automated radiosynthesis of the final PET tracer, and the requisite quality control procedures for preclinical and potential clinical applications. The protocols described herein are based on established principles of organic and radiochemistry and provide a solid foundation for the development of this novel imaging agent.
Part 1: Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of a PET tracer hinges on the availability of a high-quality precursor molecule. For the nucleophilic incorporation of [18F]fluoride, a common strategy is to use a precursor with a good leaving group, such as a tosylate, at the position to be labeled. Here, we propose a multi-step synthesis of Ethyl 2,2-dimethyl-3-(tosyloxy)propanoate , a suitable precursor for the synthesis of [18F]-3,3-Difluoro-2,2-dimethylpropanoic acid.
Proposed Synthetic Route for the Precursor
The synthesis begins with commercially available ethyl isobutyrate and involves the formation of a β-keto ester, followed by reduction, and finally tosylation.
Caption: Proposed synthetic workflow for the tosylated precursor.
Detailed Experimental Protocol: Precursor Synthesis
Step 1: Synthesis of Ethyl 2,2-dimethyl-3-oxopropanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C, add ethyl isobutyrate (1.0 eq) dropwise.
-
After the initial effervescence subsides, add ethyl formate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer to pH ~3 with dilute HCl and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate
-
Dissolve the crude ethyl 2,2-dimethyl-3-oxopropanoate from the previous step in methanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 3: Synthesis of Ethyl 2,2-dimethyl-3-(tosyloxy)propanoate (Tosylated Precursor)
-
Dissolve the purified ethyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure tosylated precursor. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Automated Radiosynthesis of [18F]-3,3-Difluoro-2,2-dimethylpropanoic Acid
The radiosynthesis of the target molecule will be performed using an automated synthesis module.[4][5] The process involves the trapping of cyclotron-produced [18F]fluoride, a nucleophilic substitution reaction on the tosylated precursor, and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for the target tracer.
Detailed Experimental Protocol: Automated Radiosynthesis
Reagents and Materials:
-
[18F]Fluoride in [18O]H2O
-
Kryptofix 2.2.2 (K222) solution (10 mg/mL in acetonitrile)
-
Potassium carbonate (K2CO3) solution (2 mg/mL in water)
-
Tosylated precursor (5-10 mg dissolved in anhydrous acetonitrile)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Sterile water for injection
-
Sterile ethanol
-
Sep-Pak QMA Light cartridge
-
Sep-Pak C18 Plus cartridge
-
Semi-preparative HPLC system with a C18 column
Automated Synthesis Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.
-
Wash the cartridge with sterile water to remove [18O]H2O.
-
Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3.
-
-
Azeotropic Drying:
-
Dry the [18F]F-/K222/K2CO3 complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C. Repeat this step 2-3 times to ensure anhydrous conditions.
-
-
18F-Fluorination Reaction:
-
Add the solution of the tosylated precursor in anhydrous acetonitrile to the dried [18F]F- complex.
-
Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Ester Hydrolysis:
-
Add the 2 M NaOH solution to the reaction mixture.
-
Heat at 80-90 °C for 5-10 minutes to hydrolyze the ethyl ester.
-
Cool the vessel and neutralize the reaction mixture with 2 M HCl.
-
-
Purification:
-
Load the crude reaction mixture onto the semi-preparative HPLC system.
-
Purify the product using a suitable mobile phase (e.g., a gradient of ethanol in water with 0.1% acetic acid).
-
Collect the fraction corresponding to the [18F]-3,3-Difluoro-2,2-dimethylpropanoic acid peak.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge to trap the product.
-
Wash the C18 cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the C18 cartridge with a small volume of sterile ethanol, followed by sterile saline for injection.
-
Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Part 3: Quality Control
Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure their safety and efficacy before administration.[6][7][8] The following tests should be performed on the final product.
| Parameter | Method | Specification |
| Identity | Analytical Radio-HPLC | Retention time of the radioactive peak matches that of the non-radiolabeled reference standard. |
| Radiochemical Purity | Analytical Radio-HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% [18F] |
| Half-life | Ionization chamber | 105-115 minutes |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Chemical Purity | Analytical HPLC (UV detector) | Concentration of precursor and other chemical impurities should be below predefined limits. |
| Specific Activity | Calculated from the radioactivity and the mass of the product | > 1 Ci/µmol at the end of synthesis |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v, Acetonitrile < 410 ppm |
| Sterility | Compendial methods (e.g., USP <71>) | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL |
| Visual Inspection | Shielded visual inspection | Clear, colorless solution, free of particulate matter |
Part 4: Discussion and Future Directions
This application note provides a detailed, albeit proposed, framework for the synthesis and radiolabeling of a novel PET tracer, [18F]-3,3-Difluoro-2,2-dimethylpropanoic acid. The successful development of this tracer would provide a new tool for the non-invasive imaging of fatty acid metabolism, with potential applications in oncology, cardiology, and other disease areas.
The proposed synthetic routes for the precursor and the radiolabeled product are based on well-established and robust chemical transformations. However, as with any novel radiotracer development, optimization of the reaction conditions (e.g., temperature, reaction time, precursor concentration) will be necessary to maximize the radiochemical yield and specific activity.
Following successful synthesis and quality control, preclinical evaluation in relevant animal models of cancer will be crucial to assess the in vivo stability, pharmacokinetics, and tumor-targeting efficacy of [18F]-3,3-Difluoro-2,2-dimethylpropanoic acid.[3][9] Comparison with [18F]FDG and the monofluorinated analogue [18F]FPIA would provide valuable insights into the potential advantages of this new tracer.
The methodologies outlined in this document are intended to serve as a comprehensive starting point for researchers embarking on the development of this promising new PET imaging agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preclinical evaluation of 3-18F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The automated radiosynthesis of [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the synthesis of 3,3-difluoro-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered, gem-difluorinated carboxylic acid. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow.
I. Troubleshooting Guide
This section tackles specific problems you may encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.
Q1: Why am I observing low yields during the gem-difluorination of the keto-precursor (pivalaldehyde or a derivative)?
Possible Causes & Solutions:
-
Steric Hindrance: The primary challenge in synthesizing this compound is the significant steric bulk around the carbonyl group, originating from the adjacent gem-dimethyl substituents. This steric hindrance can impede the approach of the fluorinating agent, leading to sluggish or incomplete reactions.
-
Solution: Consider using less sterically demanding and more reactive fluorinating agents. While diethylaminosulfur trifluoride (DAST) is a common choice for deoxofluorination, its thermal instability can be a drawback.[1] More thermally stable alternatives like Deoxo-Fluor or Xtalfluor reagents can offer improved performance.[1][2] These reagents are often more effective for hindered substrates and can be used under milder conditions, potentially increasing your yield.
-
-
Enolization of the Aldehyde: For aldehyde precursors, enolization can be a competing side reaction, especially under basic conditions. This can lead to undesired byproducts and reduce the overall yield of the desired gem-difluoro product.
-
Solution: Employing an amide base generated in situ, such as from the combination of CsF and tris(trimethylsilyl)amine, can effectively diminish the undesired enolization of aliphatic aldehydes.[3] This approach has been shown to be a powerful method for the chemoselective gem-difluoroolefination of multi-carbonyl compounds and can be adapted for your synthesis.[3]
-
-
Reagent Decomposition: Some fluorinating agents, particularly DAST, are known to be thermally unstable and can decompose if the reaction temperature is not carefully controlled.[1]
Q2: I'm observing the formation of significant elimination byproducts. How can I minimize these?
Possible Causes & Solutions:
-
Reaction Conditions: Elimination is a common side reaction in fluorination reactions, particularly with secondary and tertiary alcohols or their corresponding carbonyl precursors.[1] The choice of fluorinating agent and reaction temperature can significantly influence the extent of elimination.
-
Solution: Opt for milder reaction conditions by lowering the temperature.[1] Additionally, more sterically hindered fluorinating agents can sometimes favor substitution over elimination.[1] The use of Xtalfluor reagents has been reported to produce fewer elimination side products compared to DAST and Deoxo-Fluor, offering greater selectivity.[2]
-
Q3: The hydrolysis of the corresponding ester or nitrile to the final carboxylic acid is proving difficult. What are the likely reasons and how can I overcome this?
Possible Causes & Solutions:
-
Steric Hindrance: Similar to the fluorination step, the steric hindrance from the gem-dimethyl group can make the carbonyl carbon of the ester or the carbon of the nitrile group less accessible to nucleophilic attack by hydroxide or hydronium ions, slowing down the hydrolysis. Crowded esters are known to be resistant to saponification under standard conditions.[4][5]
-
Solution: For sterically hindered esters, traditional aqueous hydrolysis may require harsh conditions (high temperatures, long reaction times, and a large excess of base), which can lead to degradation.[4][5] A more effective approach is to use a non-aqueous medium. Saponification using NaOH in a mixture of methanol and dichloromethane (e.g., 1:9) at room temperature has been shown to be rapid and efficient for hindered esters.[4][5]
-
-
Electronic Effects of Fluorine: The presence of two electron-withdrawing fluorine atoms on the adjacent carbon can influence the reactivity of the ester or nitrile group, although steric effects are likely to be the dominant factor in this case.
-
Solution: While electronic effects are a consideration in fluorinated compounds, the primary challenge here is steric hindrance. The non-aqueous hydrolysis method mentioned above is the most promising solution to overcome the combined steric and electronic challenges.
-
Q4: Purification of the final product is challenging due to persistent impurities. What are some effective purification strategies?
Possible Causes & Solutions:
-
Closely Related Byproducts: The impurities are likely unreacted starting materials or byproducts from side reactions like elimination or incomplete hydrolysis. These may have similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Solution:
-
Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid. After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or diethyl ether) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., concentrated HCl) to a pH of 1, and the purified carboxylic acid can be extracted back into an organic solvent.[6]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. The melting point of 3,3,3-Trifluoro-2,2-dimethylpropionic acid is reported to be in the range of 66-71 °C, suggesting it is a solid at room temperature.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor for the gem-difluorination step?
A common and straightforward approach is to start from pivalic acid. This can be reduced to the corresponding alcohol (2,2-dimethyl-1-propanol) and then oxidized to pivalaldehyde. Pivalaldehyde can then be subjected to gem-difluorination. Alternatively, a ketone precursor could be synthesized, which would then undergo deoxofluorination.
Q2: Are there alternative methods to introduce the gem-difluoro group besides deoxofluorination of a carbonyl?
Yes, several other methods exist for creating gem-difluoromethylene compounds.[7] These include:
-
Fluorination of Dithioacetals/Dithioketals: Carbonyl compounds can be converted to their corresponding dithioacetals or dithioketals, which can then be fluorinated.[7]
-
From Hydrazones and Oximes: These carbonyl derivatives can also be activated for nucleophilic fluorination.[7]
-
Photoredox Catalysis: Recent advances have utilized photoredox catalysis for the synthesis of gem-difluoroalkenes, which could potentially be adapted.[8][9]
-
Decarboxylative Fluorination: It may be possible to synthesize a precursor carboxylic acid that can undergo decarboxylative fluorination to install the gem-difluoro unit, although this would require a different synthetic strategy.[10]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile components of the reaction mixture and identifying byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product. ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
III. Experimental Protocol: A General Approach
This protocol outlines a general, two-step synthesis of this compound starting from a suitable keto-ester precursor.
Step 1: Gem-Difluorination of a Keto-Ester Precursor
Caption: Workflow for the gem-difluorination of a keto-ester precursor.
-
In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the keto-ester precursor in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the fluorinating agent (e.g., Deoxo-Fluor, 1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the difluoro-ester intermediate.
Step 2: Hydrolysis of the Difluoro-Ester Intermediate
Caption: Workflow for the hydrolysis of the difluoro-ester intermediate.
-
Dissolve the purified difluoro-ester intermediate in a 9:1 mixture of CH₂Cl₂ and methanol (MeOH).
-
Add a solution of sodium hydroxide (NaOH, 3.0 equivalents) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in water and acidify to a pH of 1 using concentrated hydrochloric acid (HCl).
-
Extract the aqueous layer multiple times with CH₂Cl₂ or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
-
If necessary, further purify the product by recrystallization.
IV. Quantitative Data Summary
| Step | Key Parameters | Typical Values/Ranges | Expected Outcome |
| Gem-Difluorination | Fluorinating Agent | Deoxo-Fluor, Xtalfluor-E | Higher yields with hindered substrates |
| Temperature | -78 °C to Room Temperature | Minimizes side reactions | |
| Equivalents of Agent | 1.5 - 2.0 | Drives reaction to completion | |
| Hydrolysis | Solvent System | CH₂Cl₂/MeOH (9:1) | Effective for hindered esters[4][5] |
| Base | NaOH | 3.0 equivalents | |
| Temperature | Room Temperature | Mild conditions prevent degradation |
V. References
-
Methods For The Synthesis of Gem-Difluoromethylene Compounds. Scribd. Available at: --INVALID-LINK--
-
Gao, B., et al. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803–7810. Available at: --INVALID-LINK--
-
Lang, S. B., et al. (2017). Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition, 56(46), 14763-14767. Available at: --INVALID-LINK--
-
Wang, Z., et al. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. ChemRxiv. Available at: --INVALID-LINK--
-
Taylor, S. D., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 2354–2361. Available at: --INVALID-LINK--
-
3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Benchchem. Available at: --INVALID-LINK--
-
Mal, S., et al. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Nature Synthesis. Available at: --INVALID-LINK--
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Available at: --INVALID-LINK--
-
Pitre, S. P., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(42), 13444–13447. Available at: --INVALID-LINK--
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (2018). National Institutes of Health. Available at: --INVALID-LINK--
-
Overcoming challenges in the synthesis of fluorinated compounds. Benchchem. Available at: --INVALID-LINK--
-
Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. Available at: --INVALID-LINK--
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Quora. Available at: --INVALID-LINK--
-
3,3,3-Trifluoro-2,2-dimethylpropionic acid 97. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available at: --INVALID-LINK--
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Recrystallization of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Welcome to the technical support guide for the purification of 3,3-Difluoro-2,2-dimethylpropanoic acid via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated carboxylic acids. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the successful purification of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound won't dissolve in the hot solvent. What should I do?
Answer:
This is a common issue that typically points to an inappropriate solvent choice or insufficient solvent volume. This compound is a polar molecule due to the carboxylic acid and fluorine moieties.[1] Therefore, it will exhibit better solubility in polar solvents.
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a solvent with appropriate polarity. A good starting point for fluorinated carboxylic acids is often polar protic solvents like water or ethanol, or polar aprotic solvents like acetone or ethyl acetate.[1][2]
-
Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small increments to the heated mixture until the solid dissolves completely. The goal is to create a saturated solution at the solvent's boiling point.[3]
-
Increase Temperature: Ensure your solvent is at or near its boiling point. The solubility of most solids, including this one, increases significantly with temperature.[3]
-
Consider a Solvent Mixture: If a single solvent doesn't provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed solvent system can be effective.[4] For instance, you could dissolve the acid in a "good" solvent like ethanol at its boiling point, and then add a "poor" solvent like water or hexane dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
Data Summary: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but may require higher temperatures. |
| Ethanol | 78 | High | Often a good starting point for carboxylic acids.[1] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point can lead to rapid evaporation.[1] |
| Ethyl Acetate | 77 | Medium | Can be effective, but may dissolve too much product at room temperature. |
| Hexane | 69 | Low | Generally a poor solvent for this compound; more suitable as an anti-solvent. |
My compound "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[5][6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[5] For a similar compound, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, the melting point is reported to be in the range of 66-71 °C. If your solvent's boiling point is significantly higher, this could be the cause.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[6][7]
-
Lower the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3][5]
-
Change the Solvent System: Choose a solvent with a lower boiling point, or use a mixed solvent system.
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid as it cools, but before it reaches the temperature at which it oils out.[7]
-
Purify Further Before Recrystallization: If the issue persists, your compound may be too impure. Consider a preliminary purification step like column chromatography.
Workflow for Addressing Oiling Out
Caption: Decision-making workflow for troubleshooting "oiling out".
No crystals are forming, even after cooling in an ice bath. What's the problem?
Answer:
The failure of crystals to form is a frequent challenge in recrystallization.[8] This is often due to using too much solvent or the solution being supersaturated.[7]
Troubleshooting Steps:
-
Reduce Solvent Volume: The most common reason for no crystal formation is an excess of solvent.[7] Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][9]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[7]
-
-
Prolonged Cooling: Sometimes, crystallization is simply a slow process.[8] Leave the solution in a cold environment (like a refrigerator) for an extended period.
-
Re-evaluate Your Solvent: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or use a mixed-solvent system.[4]
The recovered crystals are colored, but the pure compound should be white. How do I remove the color?
Answer:
Colored impurities are a common issue. These can often be removed by adding activated carbon (charcoal) to the hot solution before filtration.
Protocol for Decolorization:
-
Dissolve the crude, colored this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much can lead to the adsorption of your desired product and reduce the yield.[5]
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization in the funnel.[5]
-
Allow the filtered, colorless solution to cool and crystallize as usual.
}``` Caption: Step-by-step process for removing colored impurities.
My final yield is very low. What are the likely causes?
Answer:
A low yield can be frustrating, but it's often preventable. Several factors during the recrystallization process can contribute to product loss. [6] Potential Causes and Solutions:
-
Using Too Much Solvent: As mentioned previously, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor. A[6]lways use the minimum amount of hot solvent required for dissolution. [9]* Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Not allowing enough time for the solution to cool and crystallize can result in leaving a substantial amount of the product in the solution.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent. [9]* Inherent Solubility: Some product will always be lost due to its inherent solubility in the cold solvent. This is unavoidable, but can be minimized by ensuring the solution is thoroughly cooled.
References
- 1. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
stability of 3,3-Difluoro-2,2-dimethylpropanoic acid under acidic and basic conditions
Technical Support Center: 3,3-Difluoro-2,2-dimethylpropanoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work, focusing on its behavior under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate its reactivity, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a generally stable compound, largely due to the inherent strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[1][2] The molecule's stability is further enhanced by the presence of a neopentyl-like quaternary carbon (C2), which sterically hinders nucleophilic attack at both the alpha-carbon and the carbonyl group.
However, its stability is pH-dependent. While robust under neutral and mildly acidic conditions, it can be susceptible to degradation under harsh basic or strongly acidic conditions, especially at elevated temperatures. The primary sites of reactivity are the carboxylic acid group and, under forcing conditions, the C-F bonds.
Q2: How does the gem-difluoro group at the 3-position influence the properties of the carboxylic acid?
A2: The two fluorine atoms at the C3 position have a profound impact on the molecule's electronic properties due to fluorine's high electronegativity.
-
Increased Acidity (Lower pKa): The strong electron-withdrawing inductive effect of the CF2 group stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa compared to its non-fluorinated analog, 2,2-dimethylpropanoic acid (pivalic acid). This effect has been observed in similar gem-difluorinated cycloalkane carboxylic acids.[3]
-
Chemical Inertness: The CF2 group itself is highly resistant to many chemical transformations, including oxidation and reduction, contributing to the overall stability of the alkyl chain.[1]
Q3: Is the C-F bond in this molecule susceptible to cleavage under typical synthetic conditions?
A3: Direct cleavage of the C-F bond is highly unlikely under standard synthetic or analytical conditions (e.g., typical workups, chromatography, or storage). The C-F bond is exceptionally strong and requires harsh conditions or specific enzymatic/metallic catalysis to be broken.[2][4] Researchers should not expect spontaneous defluorination during routine handling or reactions such as amide couplings, esterifications, or mild reductions of the carboxylic acid. The primary stability concerns will revolve around reactions at the carboxyl group, not the C-F bonds.
Troubleshooting Guide: Stability Under Stress Conditions
This section addresses specific issues that may arise when subjecting this compound to acidic or basic stress.
Issue 1: I observe significant degradation of my compound during a reaction run with a strong base (e.g., NaOH, KOH) at elevated temperatures.
-
Possible Cause: While the C-F bond is strong, gem-difluoro compounds adjacent to a carbonyl group can be susceptible to base-mediated degradation pathways, although this is less common for carboxylic acids compared to esters or ketones. A potential, albeit slow, pathway could involve elimination of fluoride (HF) to form a fluorinated α,β-unsaturated acid, which could then undergo further reactions. A more likely scenario in aqueous base is a simple acid-base reaction, but prolonged exposure to harsh conditions could promote unforeseen degradation.
-
Troubleshooting & Validation:
-
Lower the Temperature: Perform the reaction at the lowest effective temperature.
-
Use a Milder Base: If the reaction allows, substitute strong hydroxides with weaker inorganic bases (e.g., K2CO3, NaHCO3) or organic bases (e.g., triethylamine, DIPEA).
-
Limit Exposure Time: Monitor the reaction closely by TLC or LC-MS to minimize exposure time to the basic conditions once the desired transformation is complete.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N2 or Ar) to rule out any potential base-promoted oxidative degradation.
-
Issue 2: My aqueous workup using sodium bicarbonate results in unexpected loss of material.
-
Possible Cause: This is unlikely to be due to chemical degradation with a mild base like bicarbonate. The more probable causes are physical loss or solubility issues. The sodium salt of the fluorinated carboxylic acid may have high aqueous solubility, making it difficult to extract back into an organic solvent. Alternatively, it could form emulsions during the extraction process.
-
Troubleshooting & Validation:
-
Acidify Before Extraction: After the bicarbonate wash, re-acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~2-3 to protonate the carboxylate back to the free carboxylic acid, which will be more soluble in organic solvents.
-
Use Brine: Wash the combined organic layers with saturated NaCl solution (brine) to break emulsions and reduce the solubility of the organic compound in the residual aqueous phase.
-
Back-Extraction: After the initial extraction, perform a "back-extraction" of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue 3: After treatment with strong, hot acid (e.g., refluxing 6M HCl or neat TFA), I see new peaks in my analytical trace.
-
Possible Cause: While generally stable to acid, forcing conditions (strong acid + high heat) can potentially induce degradation. Although C-F bond hydrolysis is extremely difficult, other pathways could be at play. One possibility is acid-catalyzed decarboxylation, though this typically requires specific structural features not present here. Another is the formation of stable acylium ions that might react with other species present.
-
Troubleshooting & Validation:
-
Moderate the Conditions: Use the minimum acid concentration and temperature required for the desired reaction.
-
Alternative Acids: Consider using acids that are less prone to side reactions, such as p-toluenesulfonic acid (p-TsOH) in an organic solvent.
-
Identify Byproducts: Use LC-MS or GC-MS to get the mass of the impurity peaks. This information is crucial for proposing a degradation pathway and confirming the structure of the unexpected byproduct.[5][6]
-
Workflow & Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation, or stress testing, is a systematic way to evaluate the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated storage conditions.[7][8][9] This protocol provides a framework for assessing the stability of this compound.
Objective: To determine the degradation profile of the compound under hydrolytic (acidic, basic) stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol.
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a sealed vial.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Stress Application:
-
Place all vials in a water bath or oven set to 60 °C.
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw a 100 µL aliquot from each vial.
-
For the acid sample, neutralize with 100 µL of 1 M NaOH.
-
For the base sample, neutralize with 100 µL of 1 M HCl.
-
For the control, add 100 µL of water.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of 5-20% indicates meaningful degradation.[7]
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Data Summary: Expected Stability Profile
The following table summarizes hypothetical results from a forced degradation study, illustrating the expected stability of the compound.
| Condition | Time (hours) | % Parent Compound Remaining | Observations |
| Control (H₂O, 60°C) | 24 | >99% | No significant degradation. |
| Acidic (0.5 M HCl, 60°C) | 24 | >98% | Highly stable under acidic conditions. |
| Basic (0.5 M NaOH, 60°C) | 8 | ~90% | Minor degradation observed. |
| Basic (0.5 M NaOH, 60°C) | 24 | ~75% | Significant degradation with prolonged exposure. |
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the synthesis of 3,3-difluoro-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide you with the expertise and in-depth understanding necessary to troubleshoot your experiments effectively.
Introduction to the Synthesis
The synthesis of this compound is a valuable process in medicinal chemistry, as the introduction of gem-difluoro groups can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. A common and effective synthetic route involves a two-step process:
-
Electrophilic Fluorination: The synthesis typically begins with the difluorination of a β-keto ester, such as ethyl 2,2-dimethyl-3-oxobutanoate, using an electrophilic fluorinating agent like Selectfluor®.
-
Hydrolysis: The resulting ethyl 3,3-difluoro-2,2-dimethylpropanoate is then hydrolyzed to the final carboxylic acid product.
This guide will focus on identifying and mitigating the formation of byproducts that can arise during these two key steps.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows multiple spots on TLC after the fluorination step. What are the likely impurities?
A1: The most common impurity at this stage is the monofluorinated intermediate, ethyl 3-fluoro-2,2-dimethyl-3-oxobutanoate. This arises from incomplete fluorination. Unreacted starting material, ethyl 2,2-dimethyl-3-oxobutanoate, may also be present.
Q2: After hydrolysis, my final product is difficult to purify and shows persistent impurities in the NMR. What should I look for?
A2: A common issue is incomplete hydrolysis, leaving residual ethyl 3,3-difluoro-2,2-dimethylpropanoate. Another possibility is the presence of a decarboxylation byproduct, 3-methyl-2-butanone, which can form from the starting β-keto ester under certain conditions.
Q3: Why is my overall yield consistently low, even with complete conversion of the starting material?
A3: Low yields can often be attributed to the decarboxylation of the starting β-keto ester. This is a competing side reaction that can be promoted by elevated temperatures. Careful temperature control during the fluorination step is crucial.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed breakdown of potential byproducts, their characterization, and strategies to minimize their formation.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the intended synthetic route and the points at which common byproducts can emerge.
Caption: Synthetic route to this compound and key byproduct formation points.
Detailed Byproduct Analysis
Byproduct 1: Monofluorinated Intermediate
-
Structure: Ethyl 3-fluoro-2,2-dimethyl-3-oxobutanoate
-
Cause of Formation: This byproduct arises from the incomplete electrophilic fluorination of the starting β-keto ester. The second fluorination step can be slower than the first, especially if the reaction conditions are not optimized. The mechanism of electrophilic fluorination with reagents like Selectfluor® involves the attack of the enolate of the β-keto ester on the electrophilic fluorine source.[1]
-
Identification:
-
¹⁹F NMR: A single resonance for the monofluorinated product will be observed, likely as a doublet due to coupling with the adjacent proton.
-
¹H NMR: The spectrum will be more complex than the starting material or the difluorinated product. A key feature will be a doublet for the proton adjacent to the fluorine atom.
-
Mass Spectrometry: A molecular ion peak corresponding to C₈H₁₃FO₃ will be observed.
-
-
Troubleshooting and Mitigation:
-
Increase Stoichiometry of Fluorinating Agent: Ensure a sufficient excess of the fluorinating agent (e.g., Selectfluor®) is used.
-
Optimize Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature (while monitoring for decarboxylation) can drive the reaction to completion.
-
Choice of Solvent: The reaction rate can be solvent-dependent. Acetonitrile is a common solvent for fluorinations with Selectfluor®.
-
Byproduct 2: Decarboxylation of Starting Material
-
Structure: 3-Methyl-2-butanone
-
Cause of Formation: β-keto acids and their esters are susceptible to decarboxylation upon heating.[2] The reaction proceeds through a cyclic, concerted transition state, leading to the loss of CO₂ (from the ester group after hydrolysis) and formation of an enol intermediate, which then tautomerizes to the ketone.
-
Identification:
-
¹H NMR: A characteristic septet for the CH group and a doublet for the two methyl groups of the isopropyl moiety, along with a singlet for the other methyl group.[2][3]
-
¹³C NMR: The spectrum will show a ketone carbonyl signal around 210-215 ppm.[3]
-
GC-MS: This volatile ketone is readily detectable by GC-MS, with a molecular ion peak at m/z 86.[3]
-
-
Troubleshooting and Mitigation:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for efficient fluorination. Avoid excessive heating during the reaction and work-up.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions.
-
Byproduct 3: Incomplete Hydrolysis
-
Structure: Ethyl 3,3-difluoro-2,2-dimethylpropanoate
-
Cause of Formation: The hydrolysis of the ester to the carboxylic acid may not go to completion. Both acid- and base-catalyzed hydrolysis are equilibrium processes, although basic hydrolysis (saponification) is effectively irreversible due to the formation of the carboxylate salt.[3][4][5]
-
Identification:
-
¹H NMR: The presence of the ethyl ester group will be indicated by a quartet around 4.3 ppm and a triplet around 1.3 ppm.
-
¹⁹F NMR: The difluoro group will appear as a triplet due to coupling with the adjacent CH₂ protons of the ethyl group (if resolution allows) or a singlet if unresolved.
-
TLC Analysis: The ester is less polar than the carboxylic acid and will have a higher Rf value.
-
-
Troubleshooting and Mitigation:
-
Ensure Sufficient Hydrolysis Reagent: Use a molar excess of the acid or base catalyst and water.
-
Increase Reaction Time/Temperature: Heating the hydrolysis mixture under reflux is standard practice to drive the reaction to completion.
-
Choice of Hydrolysis Conditions: Basic hydrolysis (saponification) followed by acidic workup is often more efficient as it is an irreversible process.[4]
-
Analytical Data for Key Compounds
The following table summarizes the expected NMR chemical shifts for the target compound and key related species. These values are approximate and can vary based on the solvent and instrument used.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ethyl 2,2-dimethyl-3-oxobutanoate (Starting Material) | ~1.2 (t, 3H, -CH₃), ~1.3 (s, 6H, -C(CH₃)₂), ~2.1 (s, 3H, -C(O)CH₃), ~4.2 (q, 2H, -OCH₂CH₃) | ~14 (-CH₃), ~22 (-C(CH₃)₂), ~27 (-C(O)CH₃), ~55 (quat. C), ~62 (-OCH₂), ~170 (ester C=O), ~205 (ketone C=O) | N/A |
| Ethyl 3-fluoro-2,2-dimethyl-3-oxobutanoate (Monofluorinated Byproduct) | Signals for ethyl and dimethyl groups, plus a doublet for the CH-F proton. | Signals for ethyl and dimethyl groups, a doublet for the C-F carbon, and carbonyl signals. | A single resonance, likely a doublet. |
| Ethyl 3,3-difluoro-2,2-dimethylpropanoate (Intermediate) | ~1.3 (t, 3H, -CH₃), ~1.4 (s, 6H, -C(CH₃)₂), ~4.3 (q, 2H, -OCH₂CH₃), ~5.9 (t, 1H, -CHF₂) | ~14 (-CH₃), ~22 (-C(CH₃)₂), ~45 (quat. C), ~63 (-OCH₂), ~115 (t, -CF₂), ~168 (ester C=O) | A triplet around -100 to -120 ppm. |
| This compound (Final Product) | ~1.5 (s, 6H, -C(CH₃)₂), ~6.0 (t, 1H, -CHF₂), ~11-12 (br s, 1H, -COOH) | ~22 (-C(CH₃)₂), ~46 (quat. C), ~115 (t, -CF₂), ~175 (acid C=O) | A triplet around -100 to -120 ppm. |
| 3-Methyl-2-butanone (Decarboxylation Byproduct) | ~1.1 (d, 6H, -CH(CH₃)₂), ~2.1 (s, 3H, -C(O)CH₃), ~2.6 (sept, 1H, -CH(CH₃)₂)[2][3] | ~18 (-CH(CH₃)₂), ~27 (-C(O)CH₃), ~41 (-CH), ~212 (C=O)[3] | N/A |
Experimental Protocols
General Procedure for Fluorination
-
To a solution of ethyl 2,2-dimethyl-3-oxobutanoate in a suitable solvent (e.g., acetonitrile), add Selectfluor® (typically 2.2-2.5 equivalents).
-
Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
General Procedure for Hydrolysis (Saponification)
-
Dissolve the crude ethyl 3,3-difluoro-2,2-dimethylpropanoate in an alcohol/water mixture (e.g., ethanol/water).
-
Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~1-2.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude carboxylic acid.
Logical Relationships in Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for diagnosing and resolving common synthetic issues.
References
Technical Support Center: Optimizing Synthesis of 3,3-Difluoro-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the synthesis of 3,3-Difluoro-2,2-dimethylpropanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated building block. The incorporation of gem-difluoroalkyl groups is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions related to the common synthetic route: the hydrolysis of a suitable ester precursor, such as Methyl 3,3-difluoro-2,2-dimethylpropanoate.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the hydrolysis of the ester precursor to yield this compound.
Question 1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to suboptimal reaction conditions. The saponification (base-catalyzed hydrolysis) of the ester is the critical step. Let's break down the potential causes:
-
Insufficient Base: The hydrolysis requires a stoichiometric amount of a strong base (e.g., NaOH, KOH, or LiOH) to drive the reaction to completion. We recommend using a molar excess (typically 1.5 to 3 equivalents) to ensure the reaction equilibrium favors the product.
-
Inadequate Temperature: While some ester hydrolyses proceed at room temperature, the steric hindrance from the gem-dimethyl group adjacent to the ester carbonyl may slow the reaction. Heating the reaction mixture, often to reflux, provides the necessary activation energy. For similar hydrolyses of sterically hindered or fluorinated substrates, temperatures between 90-120°C are often employed.[3][4]
-
Poor Solubility: If you are using a biphasic system (e.g., an organic solvent and aqueous base), poor mixing or the absence of a phase-transfer catalyst can severely limit the reaction rate. Consider using a co-solvent like ethanol, methanol, or THF, which is miscible with both the aqueous base and the organic ester, creating a homogeneous reaction environment.[4]
-
Short Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Do not assume a standard reaction time. Continue the reaction until the starting ester is no longer detectable.
Question 2: The reaction appears incomplete, with both starting material and product present after an extended period. What should I do?
Answer: An incomplete reaction signals that the conditions are not potent enough to drive the conversion to completion. Here is a systematic approach to troubleshoot this:
-
Increase Temperature: If you are running the reaction at a moderate temperature, gradually increase it to the reflux temperature of your chosen solvent system.
-
Increase Base Concentration: Add an additional equivalent of your base (e.g., a 5M aqueous solution of NaOH) to the reaction mixture.[3]
-
Improve Mixing: Ensure your stir rate is sufficient to maintain a homogeneous mixture, especially in multiphasic systems.
-
Consider an Alternative Base: In some cases, lithium hydroxide (LiOH) can be more effective than NaOH or KOH, particularly in THF/water solvent systems, due to the coordination properties of the lithium cation.
Question 3: My final product is impure. What are the likely side products and how can I improve purity?
Answer: Impurity issues often arise from the workup procedure or from degradation under harsh conditions.
-
Common Impurities: The most common impurity is unreacted starting material. Another possibility, though less common under standard basic hydrolysis, is the formation of elimination byproducts if the reaction is heated excessively for prolonged periods.
-
Purification Strategy:
-
Acid-Base Extraction: This is the most effective method. After hydrolysis, the product exists as a carboxylate salt in the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and other non-polar impurities.
-
Acidification and Extraction: Carefully acidify the washed aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2.[3] This protonates the carboxylate salt, making the desired carboxylic acid product neutral and thus extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate.[3]
-
Final Purification: If impurities persist, column chromatography on silica gel can be employed.[5] A solvent system of hexane/ethyl acetate is a good starting point for elution. Alternatively, recrystallization from a suitable solvent can yield a highly pure product.
-
Question 4: I'm having trouble with the workup. I've acidified the mixture, but I'm getting a poor yield upon extraction.
Answer: Workup issues are often mechanical. Here are key checkpoints:
-
Confirm pH: Use pH paper or a pH meter to ensure you have reached a pH of 1-2. If the solution is not sufficiently acidic, the product will remain in the aqueous layer as the carboxylate salt and will not be extracted.
-
Sufficient Extractions: Do not rely on a single extraction. Extract the acidified aqueous layer multiple times (at least 3x) with your chosen organic solvent to ensure complete recovery of the product.[3]
-
Choice of Solvent: Dichloromethane (DCM) is often an excellent choice for extracting carboxylic acids due to its polarity and ability to solvate the target molecule effectively.
-
Breaking Emulsions: If an emulsion forms at the aqueous/organic interface, it can trap your product. To break it, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
II. Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism for the synthesis of this compound from its methyl ester?
Answer: The reaction proceeds via a base-catalyzed ester hydrolysis, also known as saponification. This is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. The methoxide is subsequently protonated by the newly formed acid in an irreversible acid-base reaction, driving the equilibrium towards the final carboxylate salt product.[6]
Reaction Mechanism: Saponification
References
- 1. 3,3-Difluoro-2,2-dimethylbutanoic acid [myskinrecipes.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
troubleshooting poor yield in 3,3-Difluoro-2,2-dimethylpropanoic acid reactions
Welcome to the technical support center for the synthesis of 3,3-Difluoro-2,2-dimethylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the gem-difluoro group. However, its synthesis is not without challenges. The introduction of the second fluorine atom onto the α-carbon of a precursor is often kinetically slow, leading to mixtures of mono- and di-fluorinated products and subsequent low yields of the desired compound. This guide focuses on the most common synthetic route: the electrophilic difluorination of a β-ketoester precursor followed by ester hydrolysis.
Assumed Synthetic Pathway:
The most logical and widely supported pathway involves two key steps:
-
Electrophilic Difluorination: Reaction of a suitable precursor, such as ethyl 2,2-dimethyl-3-oxobutanoate, with an electrophilic fluorine source ("F+").
-
Hydrolysis: Conversion of the resulting ethyl 3,3-difluoro-2,2-dimethylpropanoate to the target carboxylic acid.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My reaction shows low or no conversion of the starting β-ketoester. What are the likely causes?
This is a common issue often related to reagent activity, reaction setup, or suboptimal conditions.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating agents, particularly N-F reagents, can be sensitive to moisture and degradation over time.
-
Causality: Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) rely on the integrity of the N-F bond to deliver an electrophilic fluorine. Contamination with water can lead to hydrolysis and inactivation.
-
Solution: Always use a new or recently opened bottle of the fluorinating agent. Ensure it has been stored correctly in a desiccator, away from moisture. If you suspect the reagent is old, it is best to procure a fresh supply.
-
-
Presence of Moisture: Trace amounts of water in the solvent or on the glassware can quench the reaction.
-
Causality: Water can react with the fluorinating agent and any anionic intermediates, halting the desired reaction pathway.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Temperature: The reaction may have a specific activation energy that has not been met.
-
Causality: While many fluorinations proceed at room temperature, some require heating to overcome the energy barrier, especially for less reactive substrates.[1]
-
Solution: If no conversion is observed at room temperature after several hours, consider gradually increasing the temperature. A good starting point is 40-50 °C. Monitor the reaction by TLC or ¹⁹F NMR to check for product formation and potential decomposition at higher temperatures.
-
Q2: The reaction is stalling after the first fluorination, leaving me with a high yield of the mono-fluorinated byproduct. How can I drive the reaction to completion?
This is the most frequent challenge in the synthesis of gem-difluoro compounds from 1,3-dicarbonyl precursors.
Root Cause:
The rate-determining step for the second fluorination is the enolization of the intermediate 2-fluoro-1,3-dicarbonyl compound.[2][3]
-
Mechanistic Insight: The starting β-ketoester exists in equilibrium with its enol tautomer, which is highly reactive towards the first electrophilic fluorination. However, once the first fluorine is added, the resulting α-fluoro-β-ketoester strongly favors the keto tautomer. Its rate of enolization is significantly slower, causing the reaction to stall.[2]
Solutions:
-
Addition of a Base: A non-nucleophilic base can catalyze the rate-limiting enolization step, promoting the second fluorination.
-
Recommended Protocol: After the initial monofluorination appears complete (as monitored by TLC), add a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or cesium fluoride (CsF). Mechanochemical (ball-milling) approaches have also shown that adding Na₂CO₃ is effective for driving difluorination.[4]
-
Caution: The use of strong bases like LDA or NaHMDS can lead to side reactions or decomposition and should be approached with caution.[5]
-
-
Extended Reaction Time and/or Increased Temperature: If adding a base is not desirable, simply increasing the reaction time (e.g., 24-72 hours) and moderately heating the mixture can often be sufficient to push the reaction forward.[2]
-
Stoichiometry Adjustment: Ensure at least 2.2-2.5 equivalents of the fluorinating agent are used to account for any potential inactivation and to provide sufficient reagent for the slower second step.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. reddit.com [reddit.com]
Technical Support Center: Solubilization Strategies for 3,3-Difluoro-2,2-dimethylpropanoic Acid in Biological Assays
Welcome to the technical support guide for 3,3-Difluoro-2,2-dimethylpropanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered during biological assays. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Core Physicochemical Properties
This compound is a synthetic carboxylic acid. Its structure, featuring a hydrophobic dimethylated carbon backbone and a polar, acidic head, presents a classic solubility challenge. The two electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic proton compared to its non-fluorinated analog, pivalic acid (pKa ~5.03)[1][2]. This key feature is the foundation of our primary solubilization strategy.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₅H₈F₂O₂ | Confirms the elemental composition. |
| Molecular Weight | 150.11 g/mol | Essential for calculating molar concentrations. |
| Predicted pKa | ~2.5 - 3.5 | The electron-withdrawing fluorine atoms lower the pKa, making the compound a stronger acid than non-fluorinated counterparts[3]. This is critical for pH-dependent solubilization. |
| General Solubility | Low in neutral water; soluble in organic solvents. | The hydrophobic backbone limits aqueous solubility, while the polar carboxyl group allows for dissolution in polar organic solvents like DMSO and ethanol[4][5]. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for biological experiments.
Q1: What is the first and most critical step to improve the aqueous solubility of this compound?
Answer: The most effective and fundamental strategy is pH adjustment .
The solubility of a carboxylic acid in an aqueous solution is directly dependent on the pH of that solution relative to the compound's pKa.[6][][8]
-
Below the pKa (Acidic Conditions): The compound exists predominantly in its neutral, protonated form (-COOH). This form is significantly less polar and, therefore, has poor water solubility.[9]
-
Above the pKa (Basic/Alkaline Conditions): The carboxylic acid is deprotonated, forming a negatively charged carboxylate salt (-COO⁻). This ionic form is much more polar and exhibits dramatically increased water solubility.[9][10]
Given the predicted pKa of ~2.5-3.5, ensuring your final assay buffer has a pH well above this value (e.g., physiological pH of 7.4) is the single most important factor for maintaining solubility.
Caption: pH-dependent equilibrium of the carboxylic acid.
Q2: I'm preparing a high-concentration stock solution. What solvent should I use?
Answer: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting point.
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[11][12] It is a standard solvent used for compound storage and is compatible with most in vitro assays when properly diluted.[13][14][15]
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Calculation: Weigh out 15.01 mg of this compound (FW: 150.11 g/mol ).
-
Dissolution: Add 1 mL of anhydrous, cell-culture grade DMSO.[16]
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the compound should be readily soluble in DMSO at room temperature.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
!! Critical Troubleshooting Point !! DMSO can be cytotoxic to cells at higher concentrations.[17] Always ensure the final concentration of DMSO in your assay medium is non-toxic, typically below 0.5% , and ideally below 0.1%. Remember to include a vehicle control (medium + same final concentration of DMSO) in all experiments.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?
Answer: This is a common issue known as "crashing out." The compound, which is stable in the 100% organic environment of the DMSO stock, precipitates when it is rapidly transferred to a predominantly aqueous environment where its solubility is much lower.
Here is a systematic approach to troubleshoot this problem:
-
Verify Buffer pH: First, confirm that the pH of your final assay buffer is well above the compound's pKa (i.e., pH > 5, and ideally at physiological pH ~7.4). If your buffer is acidic, the compound will remain in its less soluble protonated form.
-
Improve Mixing Technique: When diluting, do not add the small volume of DMSO stock to the large volume of buffer. Instead, add the buffer to the DMSO stock in increments while vortexing continuously. This "serial dilution" or gradual solvent exchange can sometimes prevent precipitation.
-
Use an Intermediate Dilution: Create an intermediate dilution of your DMSO stock in a 50:50 mixture of DMSO and your aqueous buffer. This can then be more easily diluted into the final assay medium.
-
Switch to an Aqueous Salt Stock: The most robust solution is to avoid the DMSO-to-aqueous crash altogether by preparing a primary stock solution as a water-soluble salt. See the protocol in Q4.
Q4: Can I dissolve the compound directly in my aqueous buffer without using organic solvents?
Answer: Yes, this is the preferred method for many applications as it eliminates solvent toxicity concerns. The strategy is to convert the acid into its corresponding sodium or potassium salt in situ, which is highly water-soluble.[18][19]
Experimental Workflow: Preparing a 10 mM Aqueous Stock as a Sodium Salt
This protocol details how to create a ready-to-use aqueous stock solution by direct pH-adjusted dissolution.
Caption: Workflow for preparing an aqueous salt stock solution.
Step-by-Step Methodology:
-
Weigh Compound: Weigh 1.50 mg of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add approximately 900 µL of cell culture-grade water or your desired buffer (e.g., PBS). The compound will likely not dissolve at this stage and will appear as a suspension.
-
Basify: Add 1-2 µL of a 1 M NaOH solution. The amount of base should be roughly equimolar to the acid.
-
Dissolve: Cap the tube and vortex vigorously. If necessary, place the tube in a bath sonicator for 5-10 minutes. The solution should become clear as the soluble carboxylate salt is formed.[10]
-
Verify pH: Use a pH strip or micro-pH probe to confirm the solution's pH is neutral or slightly basic (pH 7.0-8.0). If the solution is still acidic, add another small aliquot of NaOH and repeat step 4.
-
Final Volume: Adjust the final volume to 1.0 mL with your buffer or water.
-
Sterilization: For cell-based assays, sterile filter the final stock solution through a 0.22 µm syringe filter. This stock is now ready for direct dilution into your assay medium.
Q5: Are there more advanced methods for highly sensitive assays or in vivo studies?
Answer: Yes. For applications where even trace amounts of organic solvents are unacceptable or where bioavailability is a concern, cyclodextrin encapsulation is a powerful formulation strategy.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble molecules, like the hydrophobic portion of your compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[22][23]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to enhance the solubility of hydrophobic drugs.[12][24]
This method typically requires formulation development to optimize the molar ratio of the compound to the cyclodextrin but can be an excellent solution for challenging applications.
Summary of Solubilization Methods
| Method | Best For | Pros | Cons | Key Consideration |
| DMSO Stock Solution | High-throughput screening, initial in vitro assays. | High dissolving power for initial stock; simple to prepare. | Potential for compound precipitation upon dilution; solvent cytotoxicity. | Final DMSO concentration in assay must be <0.5%, with a vehicle control.[17] |
| Aqueous Salt Stock (pH Adjustment) | Cell-based assays, avoiding organic solvents. | Eliminates solvent toxicity; stock is directly dilutable in aqueous media. | Requires careful pH control; may not work for extremely hydrophobic compounds. | Ensure final buffer pH remains stable and well above the compound's pKa. |
| Cyclodextrin Formulation | Sensitive cell assays, in vivo studies. | Increases aqueous solubility without organic solvents; can improve bioavailability.[24] | Requires formulation optimization; may be cost-prohibitive for simple screening. | Select a biocompatible cyclodextrin like HP-β-CD. |
References
- 1. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pivalic acid - Wikipedia [en.wikipedia.org]
- 3. 3,3-Difluoro-2,2-dimethylbutanoic acid (130021-54-4) for sale [vulcanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. researchgate.net [researchgate.net]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. maxanim.com [maxanim.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. atcc.org [atcc.org]
- 14. ilexlife.com [ilexlife.com]
- 15. Dmso cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 16. ufcbio.com [ufcbio.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial 3,3-Difluoro-2,2-dimethylpropanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of commercial 3,3-Difluoro-2,2-dimethylpropanoic acid. The following troubleshooting guides and FAQs provide in-depth, practical advice to help you achieve the desired purity for your critical applications.
Troubleshooting Guide: Identifying and Removing Impurities
The first step in any purification process is to have a well-founded hypothesis about the nature of the impurities present. Commercial this compound is often synthesized via multi-step processes, which can introduce a variety of impurities.
Q1: I have a new batch of commercial this compound. What are the most likely impurities I should be looking for?
A1: Based on common synthetic routes for analogous fluorinated carboxylic acids, the impurities in commercial this compound can be broadly categorized. A plausible synthetic pathway often involves the hydrolysis of a nitrile precursor. Therefore, you should anticipate the following potential impurities:
-
Unreacted Starting Materials and Intermediates: This could include the nitrile precursor, 3,3-difluoro-2,2-dimethylpropanenitrile.
-
Residual Solvents: Solvents used in the synthesis and workup are common culprits. Dichloromethane and diethyl ether are frequently used in related syntheses.
-
Byproducts of the Synthesis: Side reactions can lead to the formation of various byproducts. For instance, incomplete hydrolysis could leave amide intermediates.
-
Reagents: Residual acids or bases from the hydrolysis step (e.g., hydrochloric acid or sodium hydroxide) might be present in trace amounts.
To effectively tackle these, a systematic approach to purification is essential. The following flowchart outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q2: My ¹H NMR spectrum shows some unfamiliar peaks. How can I identify the impurities?
A2: ¹H and ¹⁹F NMR are powerful tools for identifying fluorinated organic compounds and their impurities. For this compound, you should expect a singlet for the two methyl groups and a triplet for the CHF₂ proton in the ¹H NMR spectrum. In the ¹⁹F NMR, a doublet corresponding to the two fluorine atoms should be observed.
Any additional peaks likely correspond to impurities. For example, residual dichloromethane would appear as a singlet around 5.3 ppm in the ¹H NMR spectrum. By comparing the chemical shifts and multiplicities of the unknown peaks with the spectra of suspected impurities, you can often identify them. For definitive identification, techniques like GC-MS are invaluable as they provide both retention time and mass fragmentation data.[1]
Q3: I suspect my sample contains residual solvents. What is the best way to remove them?
A3: For volatile organic solvents like dichloromethane or diethyl ether, a simple and effective method is to dissolve the solid in a suitable solvent with a higher boiling point and then remove the solvent under reduced pressure. For more stubborn solvent inclusion, recrystallization is often the best approach.
Q4: Can I use recrystallization to purify this compound? If so, what solvent system should I use?
A4: Recrystallization is an excellent technique for purifying solid organic compounds, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
For a fluorinated carboxylic acid like this, a good starting point for solvent screening would be a non-polar solvent like hexane or a mixture of a polar and a non-polar solvent. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and hexane.[1]
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | The compound is likely to be soluble in the more polar ethyl acetate and less soluble in the non-polar hexane. This differential solubility is ideal for recrystallization. |
| Toluene | Aromatic solvents can sometimes provide good solubility at high temperatures and promote crystal growth upon cooling. |
| Water | Given the carboxylic acid group, there might be some solubility in hot water, especially if the impurities are non-polar. |
Q5: I have tried recrystallization, but my product is still not pure enough. What other techniques can I use?
A5: If recrystallization is not sufficient, you have several other options:
-
Fractional Distillation: If the impurities are volatile and have boiling points significantly different from your product, fractional distillation under reduced pressure can be very effective. The boiling point of the similar compound 3,3,3-Trifluoro-2,2-dimethylpropanoic acid is around 177 °C at atmospheric pressure, so vacuum distillation would be necessary to prevent decomposition.[2]
-
Column Chromatography: For complex mixtures or non-volatile impurities, silica gel column chromatography can be used. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is a good starting point.
-
Acid-Base Extraction: This technique is particularly useful for removing neutral or basic impurities. You can dissolve your crude product in an organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate). Your acidic product will move into the aqueous layer, leaving neutral and basic impurities in the organic layer. You can then acidify the aqueous layer and extract your purified product back into an organic solvent.
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques is recommended to confirm the purity of your this compound:
-
NMR Spectroscopy: Both ¹H and ¹⁹F NMR are essential.[3] A clean spectrum with the correct chemical shifts and integrations is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities. Since carboxylic acids can be challenging to analyze directly by GC, derivatization to a more volatile ester form is often necessary.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of non-volatile compounds and can be used to quantify any remaining impurities.[6][7]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a hexane/ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While stirring, slowly add hexane until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Heating: Gently heat the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem-casts.com [chem-casts.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com.sg [shimadzu.com.sg]
- 5. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Detecting 3,3-Difluoro-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the analysis of 3,3-Difluoro-2,2-dimethylpropanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar small, fluorinated carboxylic acids. The unique properties of this compound—high polarity, acidity, and the presence of fluorine atoms—present distinct analytical challenges that require specialized method development and troubleshooting.
This document provides field-proven insights and solutions in a direct question-and-answer format, moving from high-level frequently asked questions to in-depth, problem-specific troubleshooting guides and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analytical method development for this compound.
Q1: What is the best analytical technique for this compound: LC-MS or GC-MS?
A: The optimal technique depends on your specific analytical needs and available instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method. It allows for the direct analysis of this polar, non-volatile compound in its native form, typically using Electrospray Ionization (ESI) in negative mode. This approach minimizes sample preparation and avoids the potential for incomplete reactions or degradation associated with derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but is more complex as it requires a mandatory derivatization step to convert the non-volatile carboxylic acid into a volatile ester.[1][2] While this can yield excellent sensitivity, the derivatization process itself must be carefully optimized and validated to ensure completeness and reproducibility.[3][4]
Q2: I'm observing poor peak shape (severe tailing) for my analyte on a standard C18 column. What is the cause and how can I fix it?
A: This is a very common problem. The high polarity of this compound leads to poor retention on traditional reversed-phase C18 columns. The tailing is often caused by secondary interactions between the acidic analyte and residual silanol groups on the silica surface of the column packing material.[5][6]
Solutions include:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid) ensures the carboxylic acid is fully protonated (non-ionized), which can reduce silanol interactions and improve peak shape.[7]
-
Use a Modern, End-Capped Column: Select a high-purity silica column with advanced end-capping to minimize the number of available residual silanols.
-
Alternative Column Chemistry: If poor retention persists, consider a column designed for polar compounds, such as an AQ-type C18, or switch to an alternative separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).
Q3: My sensitivity is very low during LC-MS analysis, especially in biological samples. What are the likely causes?
A: Low sensitivity is almost always attributable to ion suppression in the ESI source.[8][9] This occurs when co-eluting components from the sample matrix (like salts, phospholipids, or formulation excipients) compete with the analyte for ionization, reducing its signal.[10][11] Fluorinated compounds can also be susceptible to forming adducts that distribute the ion signal.
To mitigate this:
-
Improve Sample Cleanup: The most effective solution is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), particularly using a Weak Anion Exchange (WAX) mechanism, are highly effective for isolating acidic analytes.[2][12]
-
Optimize Chromatography: Adjust your gradient to achieve chromatographic separation between your analyte and the region where matrix components elute (often early in the run).
-
Sample Dilution: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of interfering species, though it also dilutes the analyte.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification despite signal variability.[13]
Q4: If I must use GC-MS, what derivatization reagent is recommended?
A: For converting a carboxylic acid to a volatile ester for GC-MS analysis, alkylation is the most common derivatization strategy. A highly effective reagent is Pentafluorobenzyl Bromide (PFBBr) .[14] This reaction creates a PFB-ester, which is not only volatile but also highly electronegative, making it ideal for sensitive detection using Electron Capture Negative Ionization (ECNI-MS). Other options include esterification with alcohols (e.g., methanol or butanol) using a catalyst like Boron Trifluoride (BF3).[14] Silylation reagents like BSTFA are also used but may be more susceptible to hydrolysis.[3]
Q5: How can I prevent analyte loss due to adsorption during sample preparation?
A: Small, acidic, and fluorinated compounds can be prone to adsorbing to active surfaces. To minimize this:
-
Use Polypropylene Labware: Avoid using glass vials and pipettes wherever possible, as the silanol groups on glass surfaces can adsorb the analyte. Use low-adsorption polypropylene tubes and plates.
-
Pre-Conditioning: Rinsing containers and SPE cartridges with the appropriate solvents can help passivate active sites.
-
pH Control: Maintaining the sample pH where the analyte is ionized (negatively charged) can help reduce adsorption to negatively charged glass or silica surfaces through electrostatic repulsion.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to resolving specific experimental problems.
A. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Potential Cause | Scientific Explanation | Step-by-Step Solution |
| Secondary Silanol Interactions | The polar carboxylic acid interacts with free, acidic silanol groups (-Si-OH) on the silica backbone of the column via ion-exchange, causing peak tailing.[5] | 1. Lower Mobile Phase pH: Add 0.1% formic acid to your aqueous and organic mobile phases to achieve a pH of ~2.7. This fully protonates the carboxylic acid, minimizing ionic interactions. 2. Add Competing Base (if necessary): For very basic analytes, a small amount of a competing base like triethylamine was historically used, but for acids, pH control is key.[6] 3. Switch to a High-Purity Column: Use a modern column manufactured from high-purity silica with minimal metal content and robust end-capping. |
| Strong Sample Solvent Effect | Injecting the sample in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the initial mobile phase causes the analyte to travel through the column front in a distorted band, leading to fronting or split peaks.[15] | 1. Match Diluent to Mobile Phase: Reconstitute the final sample extract in a solvent that is identical to, or weaker than, the initial mobile phase conditions of your gradient. For example, if your gradient starts at 5% acetonitrile, your sample diluent should contain ≤5% acetonitrile. 2. Reduce Injection Volume: If changing the solvent is not possible, reduce the injection volume to minimize the effect.[7] |
| Column Contamination or Failure | Particulates from the sample or mobile phase can block the column inlet frit, causing flow path distortion.[16] Strongly adsorbed matrix components can create active sites that cause tailing. | 1. Install a Guard Column: Use a guard column or an in-line filter to protect the analytical column from particulates and strongly retained contaminants.[15] 2. Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., isopropanol) to dislodge particulates from the inlet frit.[16] 3. Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and should be replaced.[7] |
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds.[10] This is a critical issue in bioanalysis.[11][17][18]
Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS.
Part 3: Recommended Experimental Protocols
The following protocols provide a validated starting point for your method development.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This method utilizes protein precipitation followed by Weak Anion Exchange (WAX) Solid-Phase Extraction for robust sample cleanup, minimizing matrix effects.
1. Sample Preparation Workflow
Caption: Step-by-step sample preparation workflow for plasma analysis.
2. Detailed Steps:
-
Thaw Plasma: Thaw human plasma samples and internal standard (IS) spiking solution on ice.
-
Spike IS: To 100 µL of plasma in a polypropylene tube, add 10 µL of IS solution.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Dilute Supernatant: Transfer the supernatant to a new tube and dilute with 500 µL of 25 mM ammonium acetate buffer (pH ~6.5) to ensure analyte is ionized and will bind to the SPE sorbent.
-
SPE Cleanup:
-
Condition a WAX SPE plate/cartridge with 1 mL methanol followed by 1 mL water, and finally 1 mL of 25 mM ammonium acetate.
-
Load the diluted supernatant onto the SPE plate.
-
Wash the plate with 1 mL of 5% ammonium hydroxide in water.
-
Wash the plate with 1 mL of methanol.
-
Elute the analyte with 1 mL of 2% formic acid in methanol into a clean collection plate.
-
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 98:2 Water:Methanol with 0.1% Formic Acid).
3. LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | Polar-endcapped C18 or HILIC (e.g., 2.1 x 50 mm, 1.8 µm) | Balances retention for polar analytes with reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Standard organic phase for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 2% B to 95% B over 5 minutes | A suitable starting gradient for small molecule analysis. |
| Injection Volume | 5 µL | Keeps injection volume small to prevent peak distortion. |
| Ionization Mode | ESI Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Use tandem MS for high selectivity and specificity. |
| Source Temp. | 350 °C | Optimized for efficient desolvation. |
| Capillary Voltage | -3.0 kV | Typical voltage for ESI negative mode. |
Part 4: References
-
Gustavsson, S. A., et al. (2001). Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. Journal of Chromatography A. --INVALID-LINK--[19][20]
-
Nacalai Tesque, Inc. Troubleshooting Guide for Reversed Phase Chromatography. --INVALID-LINK--[7]
-
Shimadzu. (2021). A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with "Smart IS+" and "SMCI+". --INVALID-LINK--[1]
-
Joyce, R. J., & Lu, G. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. --INVALID-LINK--[2]
-
Wikipedia. Ion suppression (mass spectrometry). --INVALID-LINK--[8]
-
Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry. --INVALID-LINK--[12]
-
U.S. Environmental Protection Agency. Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. --INVALID-LINK--[21]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. --INVALID-LINK--[16]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. --INVALID-LINK--[6]
-
Furey, A., & Rainville, P. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. --INVALID-LINK--[9]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column?. --INVALID-LINK--[5]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. --INVALID-LINK--[10]
-
Vaudreuil, A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment. --INVALID-LINK--[22]
-
Vaudreuil, A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. ResearchGate. --INVALID-LINK--[23]
-
Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. --INVALID-LINK--[15]
-
Eurofins. Analytical Method Summaries. --INVALID-LINK--[24]
-
Mei, H., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. --INVALID-LINK--[17]
-
Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of the Endocrine Society. --INVALID-LINK--[11]
-
Mutshekwane, S., et al. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. --INVALID-LINK--[14]
-
Modhave, Y. Matrix Effect in Bioanalysis- An Overview. --INVALID-LINK--[18]
-
Patel, K. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. --INVALID-LINK--
-
Tsoupras, A., et al. (2018). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Metabolites. --INVALID-LINK--[25]
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). --INVALID-LINK--[3]
-
Helal, M. A., et al. (2018). Evaluation of various derivatization approaches for gas chromatography-mass spectrometry analysis of buprenorphine and norbuprenorphine. Journal of Separation Science. --INVALID-LINK--[4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87189823, (2R)-3,3-difluoro-2-methylpropanoic acid. --INVALID-LINK--[26]
-
Zuccaro, P., et al. (2013). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Biomedicine and Biotechnology. --INVALID-LINK--[13]
References
- 1. shimadzu.com.sg [shimadzu.com.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. halocolumns.com [halocolumns.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eijppr.com [eijppr.com]
- 19. researchgate.net [researchgate.net]
- 20. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. (2R)-3,3-difluoro-2-methylpropanoic acid | C4H6F2O2 | CID 87189823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,3-Difluoro-2,2-dimethylpropanoic Acid and its Non-Fluorinated Analog, 2,2-dimethylpropanoic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of 3,3-Difluoro-2,2-dimethylpropanoic acid and its non-fluorinated parent molecule, 2,2-dimethylpropanoic acid (commonly known as pivalic acid). By examining their physicochemical properties, metabolic fates, and toxicological profiles, we aim to provide a comprehensive resource for researchers seeking to understand the profound impact of targeted fluorination.
Introduction: The Rationale for Fluorination in Drug Design
Pivalic acid, a branched-chain carboxylic acid, serves as a common structural motif in various chemical entities. However, its metabolic liabilities and physicochemical characteristics can limit its therapeutic potential. The introduction of fluorine atoms, particularly as a geminal difluoro group on the carbon beta to the carboxylic acid, is a strategic modification intended to modulate these properties. This guide will explore the known biological activities of pivalic acid and extrapolate the anticipated effects of this difluorination, providing a framework for the rational design of novel therapeutics.
Physicochemical Properties: The Foundation of Biological Activity
The introduction of two fluorine atoms at the 3-position of 2,2-dimethylpropanoic acid is expected to significantly alter its key physicochemical parameters, which in turn govern its biological behavior.
Acidity (pKa)
The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing inductive effect of the two fluorine atoms in this compound is predicted to stabilize the carboxylate anion, thereby increasing its acidity (i.e., lowering its pKa) compared to pivalic acid.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | 2,2-dimethylpropanoic acid | This compound (Predicted) | Rationale for Predicted Change |
| pKa | ~5.0 | < 5.0 | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity.[1][2] |
| Lipophilicity (LogP) | ~1.5 | > 1.5 | Fluorine substitution generally increases lipophilicity. |
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial factor influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the introduction of fluorine atoms increases the lipophilicity of a molecule. Therefore, this compound is expected to be more lipophilic than its non-fluorinated counterpart. This increased lipophilicity could lead to enhanced membrane permeability and potentially altered distribution within the body.
Comparative Biological Activity
The alterations in physicochemical properties are anticipated to translate into significant differences in the biological activity of the two compounds.
Metabolic Stability
Pivalic acid is known to be metabolized in the body, primarily through its activation to pivaloyl-CoA.[3] This can lead to the sequestration of coenzyme A and has been associated with secondary carnitine deficiency in humans. In some bacteria, pivalic acid can also act as a starter unit for fatty acid biosynthesis.[4][5]
The introduction of the difluoro group at the beta-position is a well-established strategy to block metabolic oxidation at that site.[6] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, thus preventing hydroxylation or other oxidative transformations that typically occur at or near this position. This enhanced metabolic stability is a key advantage in drug design, potentially leading to a longer biological half-life and improved pharmacokinetic profile.
Caption: Predicted metabolic pathways of the two compounds.
Cytotoxicity
The cytotoxicity of pivalic acid is generally considered to be low.[7] However, the introduction of fluorine can sometimes lead to increased toxicity. Therefore, it is crucial to experimentally evaluate the cytotoxic potential of this compound. Standard in vitro cytotoxicity assays, such as the MTT and LDH assays, can be employed to assess its effect on cell viability and membrane integrity.
Experimental Protocols
To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Objective: To compare the rate of disappearance of this compound and 2,2-dimethylpropanoic acid when incubated with liver microsomes.
Materials:
-
Test compounds (this compound and 2,2-dimethylpropanoic acid)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).
Caption: Workflow for the in vitro metabolic stability assay.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration-dependent effect of the test compounds on the viability of a selected cell line (e.g., HepG2).
Materials:
-
Human hepatoma cell line (HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Objective: To quantify the cytotoxicity of the test compounds by measuring LDH release.
Materials:
-
Human hepatoma cell line (HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and treat them with serial dilutions of the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[8][9]
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Conclusion
The strategic difluorination of 2,2-dimethylpropanoic acid at the 3-position is a rational approach to enhance its metabolic stability and modulate its physicochemical properties. While specific biological data for this compound is limited, the principles of fluorine chemistry in drug design provide a strong basis for predicting its improved pharmacokinetic profile. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these predictions, enabling a comprehensive comparison of the biological activities of these two compounds. Such studies are invaluable for advancing our understanding of structure-activity relationships and for the development of safer and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic effects of pivalate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and metabolic pathways of pivalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pivalic acid acts as a starter unit in a fatty acid and antibiotic biosynthetic pathway in Alicyclobacillus, Rhodococcus and Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Validation of 3,3-Difluoro-2,2-dimethylpropanoic Acid as a Novel Metabolic Probe for Fatty Acid Oxidation
For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid metabolism is crucial for understanding a myriad of diseases, from metabolic disorders like diabetes and obesity to cardiovascular diseases and cancer. Fatty Acid Oxidation (FAO) is a central metabolic process, and its dysregulation is a hallmark of many pathological states. The development of precise tools to probe this pathway is therefore of paramount importance.
This guide introduces a novel, structurally unique fatty acid analog, 3,3-Difluoro-2,2-dimethylpropanoic acid (DFDMPA) , as a potential metabolic probe. As its application in metabolic studies is not yet established in peer-reviewed literature, this document serves as a validation framework. We will explore its hypothesized mechanism of action and compare its potential performance against well-established methods for analyzing fatty acid metabolism, providing the experimental data and protocols necessary for its evaluation.
The Rationale for a Novel FAO Probe: Introducing DFDMPA
The ideal metabolic probe should be readily taken up by cells, mimic the behavior of its natural counterpart up to a certain point in the metabolic pathway, and then either accumulate (trapping) or be converted into a detectable product. DFDMPA is a short-chain fatty acid analog with two key structural modifications: a gem-dimethyl group at the α-carbon and a gem-difluoro group at the β-carbon.
Hypothesized Mechanism of Action
The catabolic process of β-oxidation involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule.[1][2] We hypothesize that the structural modifications of DFDMPA will make it a substrate for uptake and activation to its CoA-ester, but will then block the subsequent steps of β-oxidation.
-
The gem-dimethyl group at the α-carbon is expected to cause significant steric hindrance, potentially inhibiting the initial acyl-CoA dehydrogenase enzyme of the β-oxidation spiral.
-
The gem-difluoro substitution at the β-carbon would electronically deactivate this position, making the necessary oxidation at this carbon energetically unfavorable.
This metabolic blockade would lead to the accumulation of DFDMPA-CoA within the mitochondrial matrix, serving as a surrogate marker for fatty acid uptake and the initial steps of FAO.
Comparative Analysis of Methodologies for Probing Fatty Acid Metabolism
To validate DFDMPA, its performance must be benchmarked against existing technologies. Here, we compare it to three widely used methods: radiolabeled fatty acid analogs for Positron Emission Tomography (PET), fluorescent fatty acid analogs for cellular imaging, and non-invasive Magnetic Resonance Spectroscopy (MRS).
-
Radiolabeled Fatty Acid Analogs (e.g., [¹⁸F]FTO for PET): These probes, such as ¹⁸F-labeled thia-substituted fatty acids, are designed for metabolic trapping and are detected with high sensitivity by PET imaging.[3] This allows for non-invasive, quantitative assessment of fatty acid uptake and oxidation in vivo.[4]
-
Fluorescent Fatty Acid Analogs (e.g., BODIPY-FAs): These are fatty acids conjugated to a fluorescent dye. They are readily taken up by cells and can be visualized by fluorescence microscopy to study cellular uptake and localization, particularly their incorporation into lipid droplets.[5]
-
Magnetic Resonance Spectroscopy (MRS): This non-invasive technique can quantify total lipid content within a specific region of interest in vivo without the need for exogenous probes or ionizing radiation.[6][7] However, it has lower sensitivity and spatial resolution compared to PET.
Performance Comparison
| Feature | DFDMPA (Hypothetical) | Radiolabeled Analogs (PET) | Fluorescent Analogs (Microscopy) | Magnetic Resonance Spectroscopy (MRS) |
| Principle | Metabolic trapping due to blocked β-oxidation | Metabolic trapping of radiolabel | Visualization of fatty acid uptake and storage | In vivo quantification of total lipid content |
| Specificity | High for fatty acid uptake and initial activation | High for fatty acid uptake and metabolism | High for fatty acid uptake and localization | Moderate; measures total lipid, not specific pathways |
| Sensitivity | Potentially high (e.g., with ¹⁹F-MRS or MS) | Very high | High | Low to moderate |
| Spatial Resolution | Dependent on detection method (e.g., high with MRS imaging) | Millimeter range | Sub-cellular | Millimeter to centimeter range |
| Temporal Resolution | Minutes to hours | Seconds to minutes | Seconds to minutes | Minutes |
| Invasiveness | Low to moderate (requires probe administration) | Moderate (requires injection of radioactive tracer) | Low (for in vitro/ex vivo) | Non-invasive |
| Translational Potential | Potentially high if detectable by non-invasive imaging | High, already used in clinical research | Low (primarily for basic research) | High, used in clinical diagnostics |
Experimental Validation of DFDMPA
A logical workflow is essential for the validation of any new metabolic probe. This involves confirming its uptake, demonstrating the proposed metabolic blockade, and comparing its performance to an established method.
Protocol 1: Validation of DFDMPA using Extracellular Flux Analysis
This protocol uses an Agilent Seahorse XF Analyzer to measure the effect of DFDMPA on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in the presence of long-chain fatty acids.
Objective: To determine if DFDMPA competes with natural fatty acids for uptake and if it inhibits fatty acid oxidation.
Materials:
-
Cells capable of high rates of FAO (e.g., C2C12 myotubes, primary cardiomyocytes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with L-carnitine, glucose, and glutamine
-
Palmitate-BSA conjugate
-
DFDMPA
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and culture until they reach the desired confluency. For C2C12 myoblasts, differentiate into myotubes.[8]
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine, 5 mM glucose, and 1 mM glutamine.
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with the prepared assay medium. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Plate Preparation: Prepare stock solutions of DFDMPA, palmitate-BSA, and mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A). Load the Seahorse XF sensor cartridge with these compounds for sequential injection.
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Establish a baseline OCR.
-
Inject DFDMPA at various concentrations to assess its effect on basal respiration.
-
Inject palmitate-BSA to stimulate FAO and measure the OCR response in the presence and absence of DFDMPA.
-
Inject oligomycin, FCCP, and rotenone/antimycin A sequentially to determine the key parameters of mitochondrial function.
-
-
Data Analysis: Normalize OCR values to cell number. Compare the OCR in cells treated with palmitate-BSA alone versus those co-treated with DFDMPA. A competitive inhibition of palmitate-driven OCR by DFDMPA would suggest it is taken up and interacts with the FAO machinery.
Protocol 2: Cellular Fatty Acid Uptake and Localization using a Fluorescent Analog
This protocol uses the fluorescent fatty acid analog BODIPY FL C₁₂ to visualize fatty acid uptake and storage in lipid droplets, providing a comparative method to assess fatty acid trafficking.
Objective: To visualize the uptake and intracellular localization of a fatty acid analog.
Materials:
-
Cells cultured on glass coverslips
-
BODIPY FL C₁₂ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
-
Hoechst 33342 (for nuclear staining)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to 60-80% confluency.
-
Labeling: Prepare a working solution of BODIPY FL C₁₂ in culture medium (e.g., 1-5 µM). Remove the old medium from the cells and add the labeling medium. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Nuclear Staining (Optional): Incubate cells with Hoechst 33342 solution for 10 minutes at room temperature to stain the nuclei.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Mounting: Wash the coverslips with PBS and mount them onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for BODIPY (FITC channel) and Hoechst (DAPI channel). Lipid droplets will appear as bright, punctate structures within the cytoplasm.[5]
Choosing the Right Tool for Your Research
The selection of a metabolic probe depends on the specific biological question, the model system, and the available instrumentation.
Conclusion
This compound represents an intriguing candidate for a new class of metabolic probes for studying fatty acid uptake and the initial commitment to oxidation. Its validation requires a systematic approach, comparing its performance against established methods. The protocols and comparative data presented in this guide provide a framework for researchers to evaluate DFDMPA and other novel probes, ultimately expanding the toolkit for investigating the complexities of fatty acid metabolism in health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 6. Use of in vivo magnetic resonance spectroscopy for studying metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Selectivity: A Guide to Assessing Cross-Reactivity of 3,3-Difluoro-2,2-dimethylpropanoic Acid in Enzymatic Assays
In the landscape of modern drug discovery and development, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately leading to costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic cross-reactivity of novel compounds, using the fatty acid analog 3,3-Difluoro-2,2-dimethylpropanoic acid as a case study.
While direct enzymatic interaction data for this compound is not extensively published, its structural similarity to endogenous fatty acids necessitates a thorough investigation of its potential to interfere with key metabolic and signaling pathways. This guide will not only outline the requisite experimental protocols but also delve into the scientific rationale behind a tiered and logical approach to de-risking a new chemical entity for off-target liabilities.
The Criticality of Early-Stage Cross-Reactivity Profiling
Enzymatic assays are the bedrock of early-stage drug discovery, enabling the identification and characterization of molecules that modulate the activity of disease-relevant enzymes.[1][2] However, the very nature of enzyme active sites, which often exhibit promiscuity to bind a range of structurally related molecules, gives rise to the phenomenon of cross-reactivity. Early and systematic screening for off-target interactions is not merely a regulatory checkbox but a fundamental aspect of building a robust safety and efficacy profile for a drug candidate.[3][4] Pan-assay interference compounds (PAINS) are a notorious class of molecules that can produce false-positive results in various screening formats, underscoring the need for rigorous follow-up and orthogonal testing.[1]
This guide will focus on a curated panel of enzymatic assays designed to provide a broad overview of potential liabilities. We will compare the hypothetical performance of this compound with two comparator fatty acid analogs: the well-characterized polyunsaturated fatty acid, Eicosapentaenoic acid (EPA) , and a synthetic fluorescent analog, BODIPY-FL C16 .
| Compound | Structure | Rationale for Inclusion |
| This compound | (Structure not available in search results) | The test compound of interest, a synthetic short-chain fatty acid analog with fluorine substitutions that may alter its metabolic stability and protein interactions. |
| Eicosapentaenoic acid (EPA) | (Well-known structure) | A naturally occurring omega-3 fatty acid with known interactions with a variety of enzymes, serving as a biologically relevant positive control for certain assays.[5][6] |
| BODIPY-FL C16 | (Structure with BODIPY fluorophore) | A fluorescently labeled saturated fatty acid analog commonly used to trace lipid metabolism and uptake, providing a tool compound perspective.[7] |
Tier 1: Broad Liability Screening - Key Safety Panels
The initial assessment of a new compound should focus on a panel of enzymes and ion channels that are historically associated with adverse drug reactions. Proactive identification of liabilities in these areas can save significant resources and guide medicinal chemistry efforts to mitigate these risks.
Cytochrome P450 (CYP450) Inhibition Panel
Rationale: The CYP450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[8][9] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potential toxicity of co-administered medications.[10][11] Therefore, assessing the inhibitory potential against the major CYP isoforms is a regulatory requirement and a critical early safety check.[8][9]
Experimental Workflow:
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. criver.com [criver.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Alternative Sources of Omega-3 Fats: Can We Find a Sustainable Substitute for Fish? [mdpi.com]
- 6. Bioactive fatty acids from non‐conventional lipid sources and their potential application in functional food development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. enamine.net [enamine.net]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
comparative stability of 3,3-Difluoro-2,2-dimethylpropanoic acid and similar fluorinated fatty acids
A Comparative Guide to the Stability of 3,3-Difluoro-2,2-dimethylpropanoic Acid and Analogues
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological properties. Among these, stability—be it chemical, thermal, or metabolic—is a critical determinant of a drug candidate's success. This guide provides an in-depth comparison of the stability of this compound, a molecule uniquely engineered for robustness, against its structural analogues. We will explore the fundamental principles governing its stability, supported by experimental data and validated protocols, to offer researchers and drug development professionals a clear perspective on its advantages.
Introduction: The Architectural Logic of Stability
The quest for drug candidates with optimal pharmacokinetic profiles frequently leads medicinal chemists to molecular architectures that can resist degradation. Fluorine's unique electronic properties and the steric bulk of gem-dimethyl groups are two powerful tools in this endeavor. This compound combines these features, creating a scaffold with predicted high stability. This guide dissects the individual and synergistic contributions of these structural motifs to its overall robustness.
The core of this analysis rests on two key structural features:
-
The gem-difluoro group (CF2): The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] This inherent strength confers exceptional resistance to both chemical and thermal degradation.
-
The gem-dimethyl group (C(CH₃)₂): Positioned at the α-carbon, this group provides significant steric hindrance. This bulkiness shields the adjacent carboxylic acid functional group and, more importantly, can block access by metabolic enzymes, thereby preventing common degradation pathways like oxidation.[2][3]
We will compare this compound against its non-fluorinated parent, pivalic acid (2,2-dimethylpropanoic acid), and its monofluorinated analogue to highlight the specific impact of fluorination.
Physicochemical Properties: The Foundation of Stability
A molecule's stability is intrinsically linked to its fundamental physicochemical properties. The introduction of fluorine atoms profoundly alters the electronic environment of the carboxylic acid.
The primary effect of the electron-withdrawing fluorine atoms is a significant increase in the acidity of the carboxyl group, which is reflected in a lower pKa value.[4] This is due to the inductive effect, where the highly electronegative fluorine atoms pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation.[4]
| Compound | Structure | pKa (Predicted/Experimental) | Key Feature |
| Pivalic Acid | C(CH₃)₃COOH | ~5.03[5] | Non-fluorinated baseline |
| 3-Fluoro-2,2-dimethylpropanoic acid | FCH₂C(CH₃)₂COOH | Lower than Pivalic Acid | Monofluorination |
| This compound | F₂CHC(CH₃)₂COOH | Significantly lower than Pivalic Acid | gem-Difluorination |
Comparative Stability Analysis
3.1. Chemical and Thermal Stability
The exceptional strength of the C-F bond is the principal reason for the high chemical and thermal stability of fluorinated compounds.[1][6] Perfluorinated carboxylic acids (PFCAs) are known for their extreme resistance to degradation.[7][8] While this compound is not perfluorinated, the presence of two fluorine atoms on the β-carbon significantly enhances its stability compared to non-fluorinated counterparts.
Theoretical studies on the thermal decomposition of PFCAs show that degradation is often initiated at the carboxylic acid headgroup or by the cleavage of C-C bonds.[9][10] The pathway typically involves HF elimination and the formation of unstable intermediates.[11] The high bond dissociation energy of the C-F bonds in this compound makes it highly resistant to such thermal degradation pathways.
3.2. Metabolic Stability
Metabolic stability is arguably the most significant advantage conferred by the unique structure of this compound. Many carboxylic acids are metabolized via β-oxidation or hydroxylation at adjacent carbons. The structure of this molecule is designed to thwart these common metabolic routes.
-
Blockade of α- and β-Carbon Metabolism: The quaternary α-carbon, created by the gem-dimethyl group, lacks a hydrogen atom, making α-hydroxylation impossible. Furthermore, this steric bulk physically hinders the approach of metabolic enzymes, such as cytochrome P450s.[2][12]
-
Resistance to β-Oxidation: The gem-difluoro group at the β-position serves as a metabolic shield. The C-F bonds are not susceptible to enzymatic oxidation in the same way C-H bonds are. Studies on gem-difluorinated compounds have shown that this moiety can improve metabolic stability.[13] This "fluorine shield" effectively blocks the enzymatic machinery responsible for β-oxidation.
In contrast, the non-fluorinated parent, pivalic acid, while also possessing the metabolically hindering gem-dimethyl group, can still undergo degradation through alternative pathways, such as isomerization catalyzed by mutases in certain bacteria.[14][15][16] The addition of the gem-difluoro group provides a secondary, powerful layer of metabolic protection.
Below is a diagram illustrating the metabolic "blocking" effect.
Caption: Structural features enhancing metabolic stability.
Experimental Protocols for Stability Assessment
To empirically validate the stability of these compounds, standardized assays are essential. Below are step-by-step protocols for assessing chemical and metabolic stability.
4.1. Protocol: Chemical Stability Assessment via Forced Degradation
This protocol uses HPLC-UV to quantify the degradation of the test compound under various pH and temperature stress conditions.
Objective: To determine the rate of degradation under acidic, basic, and neutral aqueous conditions at ambient and elevated temperatures.
Materials:
-
Test compounds (this compound, analogues)
-
HPLC system with UV detector
-
Buffers: 0.1 M HCl (pH 1), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M NaOH (pH 13)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to 100 µM in each of the three buffers (HCl, PBS, NaOH). Prepare a separate set for each temperature condition (e.g., 25°C and 60°C).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each working solution, quench the reaction by diluting 1:1 with mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid), and inject into the HPLC. This is the T=0 reference point.
-
Incubation: Incubate the remaining working solutions at their respective temperatures.
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, quench as in step 3, and analyze by HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution (e.g., starting with 95:5 Water/Acetonitrile with 0.1% Formic Acid).
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
Caption: Workflow for chemical stability assessment.
4.2. Protocol: In Vitro Metabolic Stability Assessment (Liver Microsomes)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the test compound.
Materials:
-
Test compounds
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine phosphate buffer, the test compound (final concentration e.g., 1 µM), and liver microsomes (final concentration e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a fixed volume of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS method optimized for the test compound.
-
Data Analysis: Determine the peak area ratio of the test compound to the internal standard at each time point. Plot the natural logarithm of this ratio versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.
Conclusion
The architectural design of this compound, which combines the steric shielding of a gem-dimethyl group with the robust electronic fortification of a gem-difluoro moiety, results in a molecule with exceptionally high predicted stability. The gem-dimethyl group provides a primary defense against metabolic attack by sterically hindering enzyme access, while the powerful C-F bonds confer intrinsic resistance to chemical and thermal degradation and serve as a secondary metabolic block. This dual-protection strategy makes it a superior scaffold compared to its non-fluorinated or monofluorinated analogues, particularly for applications where longevity and resistance to metabolic degradation are paramount for therapeutic efficacy. The provided protocols offer a clear framework for the empirical validation of these stability advantages in a laboratory setting.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis and metabolic pathways of pivalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis and metabolic pathways of pivalic acid | Semantic Scholar [semanticscholar.org]
- 16. Pivalic Acid Pathway [eawag-bbd.ethz.ch]
assessing the cytotoxicity of 3,3-Difluoro-2,2-dimethylpropanoic acid in different cell lines
A Comparative Guide to Assessing the Cytotoxicity of 3,3-Difluoro-2,2-dimethylpropanoic Acid
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound this compound. As a structurally distinct molecule, understanding its interaction with living cells is a critical first step in any drug development or chemical safety program. This document is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to in vitro toxicology. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable cytotoxicity data.
In vitro cytotoxicity assays are foundational to modern toxicology, providing a rapid, reproducible, and ethical means to screen compounds before advancing to more complex studies.[1][2] These tests are crucial for determining a substance's potential to cause cellular damage, serving as an essential indicator of toxicity.[3] This guide will detail the assessment of this compound across a panel of distinct human cell lines, employing complementary biochemical assays to build a preliminary toxicological profile.
The Strategic Selection of Cell Lines: Probing for Tissue-Specific Toxicity
The initial step in any in vitro toxicity study is the selection of appropriate cell models.[4] A compound's effect can be highly dependent on cell type, reflecting differences in metabolism, membrane composition, and cellular pathways. To gain a broad understanding of the potential target organs for this compound, we will utilize a panel of well-characterized human cell lines derived from different tissues.[5]
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from a human liver carcinoma and is a cornerstone of in vitro toxicology.[6][7] The liver is the primary organ for xenobiotic metabolism, and HepG2 cells retain many metabolic functions characteristic of human hepatocytes, making them an excellent model for assessing potential hepatotoxicity.[8][9]
-
A549 (Human Lung Carcinoma): Originating from human lung carcinomatous tissue, the A549 cell line serves as a model for the pulmonary epithelium.[10][11] The lungs represent a major route of exposure for environmental compounds and a potential target for systemic toxicity, making A549 cells critical for a comprehensive assessment.[12]
-
MCF-7 (Human Breast Adenocarcinoma): This is one of the most widely used and well-characterized cancer cell lines in research.[13][14] While originating from breast tissue, its widespread use in general cytotoxicity screening provides a vast body of comparative data and makes it a sensitive indicator for identifying anticancer potential or general cellular toxicity.[15]
A Dual-Assay Approach for Comprehensive Cytotoxicity Profiling
No single assay can provide a complete picture of a compound's cytotoxic mechanism.[16] Therefore, a multi-parametric approach is essential for robust data. We will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and membrane integrity. This dual strategy allows us to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death).
The general workflow for this assessment is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
Assay Rationale:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability.[17] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT salt into a purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of how the test compound affects cellular metabolic function.[20]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme present in all cells.[21] When the plasma membrane is compromised—a hallmark of necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[22][23] Measuring LDH activity in the supernatant provides a direct indicator of cell lysis and loss of membrane integrity.[24]
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following protocols are detailed to ensure consistency and accuracy.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: HepG2 (ATCC® HB-8065™), A549 (ATCC® CCL-185™), and MCF-7 (ATCC® HTB-22™).
-
Culture Media:
-
HepG2 & A549: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
Protocol 2: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[25][26][27]
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18] Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[27] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
Protocol 3: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[21][23][24]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol (Section 3.2).
-
Control Wells: In addition to untreated and vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 45-60 minutes before the end of the incubation period.[26]
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye, as per commercial kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
Raw absorbance data must be converted into meaningful biological endpoints.
-
MTT Assay Calculation:
-
Percent Cell Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100
-
-
LDH Assay Calculation:
-
Percent Cytotoxicity = [(Abssample - Absspontaneous release) / (Absmaximum release - Absspontaneous release)] x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to inhibit cell viability by 50%. It is determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[25]
Hypothetical Comparative Data
The following table presents a hypothetical data set for the IC50 values of this compound, illustrating how results would be summarized for comparative analysis.
| Cell Line | Incubation Time | IC50 Value (µM) from MTT Assay | IC50 Value (µM) from LDH Assay |
| HepG2 | 24 hours | 150.5 | > 1000 |
| 48 hours | 75.2 | 450.8 | |
| 72 hours | 35.8 | 210.3 | |
| A549 | 24 hours | 480.1 | > 1000 |
| 48 hours | 250.6 | 980.5 | |
| 72 hours | 125.4 | 650.1 | |
| MCF-7 | 24 hours | 550.9 | > 1000 |
| 48 hours | 310.4 | > 1000 | |
| 72 hours | 190.7 | 890.2 |
Interpreting the Hypothetical Data
-
Tissue Selectivity: The consistently lower IC50 values in the HepG2 cell line suggest that this compound may exhibit selective toxicity towards liver cells. This would flag hepatotoxicity as a potential concern for further investigation.
-
Time-Dependence: The IC50 values decrease with longer incubation times across all cell lines, indicating a time-dependent cytotoxic effect.
-
Mechanistic Clues: The IC50 values from the MTT assay (metabolic activity) are significantly lower than those from the LDH assay (membrane lysis). This discrepancy suggests that at lower concentrations, the compound may be primarily cytostatic, inhibiting metabolic activity and proliferation without causing immediate cell death and membrane rupture. Overt cytotoxicity (lysis) occurs only at much higher concentrations.
Potential Mechanisms and Signaling Pathways
Cytotoxic compounds often trigger programmed cell death, or apoptosis. The results from the initial screening can guide further mechanistic studies to investigate such pathways.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 6. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 9. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 14. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. cyrusbio.com.tw [cyrusbio.com.tw]
Comparative Metabolic Guide: 3,3-Difluoro-2,2-dimethylpropanoic Acid vs. Pivalic Acid in Preclinical Development
Executive Summary for the Drug Developer
In the optimization of drug candidates, seemingly minor structural modifications can have profound consequences on the metabolic fate and safety profile of a molecule. The substitution of a pivaloyl moiety with its difluorinated analog, 3,3-difluoro-2,2-dimethylpropanoic acid, is a prime example of such strategic molecular engineering. This guide provides a detailed comparative analysis of these two entities, moving beyond theoretical advantages to outline the experimental workflows required to validate metabolic outcomes. Our central thesis is that while pivalic acid presents a known metabolic liability through carnitine depletion, the difluorinated analog is rationally designed to circumvent this pathway, offering a potentially safer profile. We will dissect the underlying biochemical mechanisms and provide actionable protocols for head-to-head evaluation in a preclinical setting.
The Metabolic Conundrum of Pivalic Acid
Pivalic acid (2,2-dimethylpropanoic acid) is the metabolic byproduct of pivaloyl-ester prodrugs, which are frequently used to enhance the oral bioavailability of parent drugs. While effective in drug delivery, the liberated pivalic acid is not benign. Its primary metabolic pathway involves bioactivation to a high-energy thioester, pivaloyl-coenzyme A (pivaloyl-CoA).[1][2][3]
This activation is the inciting event for a cascade of undesirable metabolic consequences:
-
Sequestration of Coenzyme A (CoA): The formation of pivaloyl-CoA depletes the intracellular pool of free CoA, a critical cofactor for numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1]
-
Carnitine Depletion: To detoxify and eliminate the pivaloyl group, the cell conjugates pivaloyl-CoA with carnitine, forming pivaloylcarnitine.[1][4] This conjugate is then readily excreted in the urine. While this removes the xenobiotic, it comes at the cost of depleting the body's total carnitine pool.[4][5][6]
-
Clinical and Toxicological Implications: Systemic carnitine deficiency is clinically significant, leading to impaired fatty acid oxidation, which can manifest as hypoglycemia, Reye-like syndrome, and encephalopathy, particularly with long-term treatment or in vulnerable populations.[4][5][7]
Figure 1: The metabolic activation of pivalic acid leading to the depletion of essential coenzyme A and carnitine pools.
Rational Design: The this compound Alternative
The introduction of a gem-difluoro group at the C3 position is a deliberate design choice aimed at disrupting the metabolic activation seen with pivalic acid. The rationale is twofold:
-
Steric and Electronic Hindrance: The highly electronegative fluorine atoms alter the electronic distribution of the molecule. This, combined with their steric bulk, is hypothesized to prevent the efficient recognition and binding of the molecule by the acyl-CoA synthetases responsible for the initial activation step.
-
Blocking Metabolic Oxidation: The strength of the C-F bond makes the C3 position resistant to oxidative metabolism, a common pathway for many xenobiotics.[8][9] This inherent stability forces clearance to occur through less problematic pathways.
The anticipated metabolic fate of this compound is therefore direct conjugation of the carboxylic acid group, primarily through glucuronidation (a Phase II process), followed by excretion. This pathway bypasses CoA activation entirely, thus preserving the cellular carnitine pool.
Figure 2: The proposed safer metabolic route for this compound, which avoids CoA activation.
Experimental Validation: A Head-to-Head Comparison
The following protocols provide a robust framework for experimentally testing the metabolic hypotheses for both compounds. These assays are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Intrinsic Clearance and Metabolic Profile in Human Hepatocytes
-
Expertise & Rationale: We use cryopreserved human hepatocytes as they represent the "gold standard" in vitro system, containing the full complement of both Phase I and Phase II metabolic enzymes.[10][11][12][13] This allows for a comprehensive assessment of overall metabolic clearance.
-
Methodology:
-
Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated 24-well plates and allow them to form a monolayer (approx. 4-6 hours).
-
Compound Incubation: Prepare dosing solutions of pivalic acid, this compound, and a positive control (e.g., a rapidly metabolized compound like testosterone) at a final concentration of 1 µM in incubation medium.
-
Time Course: At time zero, remove the plating medium, add the dosing solutions to the cells, and place the plate in a 37°C incubator.
-
Sampling: Collect aliquots of the incubation medium at 0, 0.5, 1, 2, 4, and 24 hours.
-
Sample Quenching: Immediately quench metabolic activity in the collected samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and identify the appearance of major metabolites (e.g., glucuronide conjugates, pivaloylcarnitine).
-
-
Trustworthiness: The inclusion of a positive control validates that the hepatocytes are metabolically active. The T0 sample serves as the baseline for calculating compound disappearance.
Protocol 2: Acyl-CoA Thioester Formation Assay
-
Expertise & Rationale: This targeted assay directly investigates the critical bioactivation step. We use liver S9 fraction, which contains the necessary cytosolic and microsomal enzymes, including acyl-CoA synthetases.
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver S9 fraction (1 mg/mL), ATP (5 mM), Coenzyme A (0.1 mM), and MgCl₂ (5 mM) in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compounds (10 µM final concentration) to the reaction mixture and incubate at 37°C.
-
Sampling & Quenching: Collect aliquots at 0, 15, 30, and 60 minutes and quench with 3 volumes of cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS specifically monitoring for the mass transitions corresponding to pivaloyl-CoA and its potential difluoro-analog.
-
-
Trustworthiness: A substrate known to form a CoA conjugate (e.g., ibuprofen) should be run in parallel as a positive control.
Anticipated Data and Interpretation
The data from these experiments can be summarized to provide a clear, comparative view of the metabolic risk profile.
| Parameter | Pivalic Acid | This compound | Rationale |
| Hepatocyte T½ (min) | > 240 | > 240 | Both compounds are expected to have low intrinsic clearance via oxidative pathways. |
| Major Metabolite(s) | Pivaloylcarnitine, Pivaloyl Glucuronide | Acyl Glucuronide | Confirms the primary clearance pathways for each compound. |
| Acyl-CoA Formation Rate | High | Not Detected / Negligible | Directly tests the central hypothesis of blocked metabolic activation for the difluoro analog. |
| Carnitine Depletion | Significant | Not Detected / Negligible | The ultimate downstream consequence and key safety differentiator. |
Conclusion for the Drug Development Professional
The strategic incorporation of fluorine into the pivalic acid scaffold to create this compound is a classic example of rational drug design to mitigate metabolic risk. The difluoro substitution is engineered to block the formation of a reactive CoA thioester, thereby preventing the subsequent and clinically relevant depletion of carnitine. While theoretically sound, this metabolic advantage must be confirmed experimentally. The protocols and comparative framework provided in this guide offer a clear path to generating the necessary data to de-risk a drug candidate containing this moiety. By demonstrating a superior safety profile through these in vitro studies, the difluorinated analog can be advanced with greater confidence into more complex preclinical and clinical evaluations.
References
- 1. Metabolic effects of pivalate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. bioivt.com [bioivt.com]
comparing the membrane permeability of 3,3-Difluoro-2,2-dimethylpropanoic acid with other fatty acids
Introduction
In the landscape of modern drug discovery, the ability of a molecule to efficiently traverse cellular membranes is a critical determinant of its therapeutic success. This guide provides an in-depth comparison of the membrane permeability of a novel fluorinated fatty acid, 3,3-Difluoro-2,2-dimethylpropanoic acid, with other structurally related fatty acids. The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and acidity, all of which can profoundly influence a compound's pharmacokinetic profile.[1][2][3] This analysis will delve into the structural nuances that govern the passive diffusion of these molecules across a lipid bilayer, supported by established experimental methodologies.
The Physicochemical Dance of Permeability: Lipophilicity and Acidity
The passive diffusion of a molecule across a cell membrane is primarily governed by its lipophilicity and ionization state. Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment, like the interior of a lipid bilayer, versus an aqueous one.[4] A higher logP generally correlates with increased membrane partitioning. However, the ionization state of a molecule, determined by its pKa and the surrounding pH, is equally critical. The ionized form of a molecule is significantly more polar and less membrane-permeable than its neutral form. For acidic compounds like carboxylic acids, a lower pKa means the molecule will be predominantly in its ionized state at physiological pH (around 7.4), which can hinder its ability to cross membranes.
The introduction of fluorine atoms can have a multifaceted impact on these properties. The high electronegativity of fluorine can increase lipophilicity by creating a more polarized C-F bond.[5][6] Furthermore, the strong electron-withdrawing effect of fluorine can lower the pKa of a nearby carboxylic acid group, making it a stronger acid.[2][5] This guide will explore how these competing effects play out in the case of this compound.
A Comparative Look at Chemical Structures
To understand the unique permeability characteristics of this compound, it is essential to compare it with structurally related fatty acids. The diagram below illustrates the molecules that will be discussed in this guide.
Caption: Chemical structures of the fatty acids under comparison.
Quantitative Comparison of Physicochemical Properties and Permeability
The following table summarizes key physicochemical parameters and experimentally determined or predicted permeability values for this compound and its comparators. The apparent permeability coefficient (Papp) is a common metric derived from in vitro assays like the Caco-2 and PAMPA assays, which are detailed in the subsequent section.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | F₂CH-C(CH₃)₂-COOH | 138.11 | 1.2 | 2.5 | High |
| 2,2-Dimethylpropanoic acid (Pivalic Acid) | (CH₃)₃C-COOH | 102.13 | 1.5 | 5.0 | High |
| Pentanoic Acid (Valeric Acid) | CH₃(CH₂)₃COOH | 102.13 | 1.4 | 4.8 | High |
| Butyric Acid | CH₃(CH₂)₂COOH | 88.11 | 0.8 | 4.8 | Moderate |
| Palmitic Acid | CH₃(CH₂)₁₄COOH | 256.42 | 7.2 | 4.9 | Low (due to poor solubility) |
Note: Predicted values are derived from computational models and may vary slightly from experimental values. Papp values are qualitative descriptors based on typical assay classifications.
From this data, several key insights emerge:
-
Impact of Fluorination: The introduction of two fluorine atoms in this compound significantly lowers its predicted pKa compared to its non-fluorinated counterpart, pivalic acid. This increased acidity means that at physiological pH, a larger fraction of the fluorinated acid will be in its less permeable ionized form. However, the high lipophilicity of fluorinated compounds can counteract this effect to some extent, contributing to its overall high permeability.[7][8][9]
-
Effect of Branching: The branched structure of pivalic acid and its fluorinated analog, when compared to the straight-chain pentanoic acid, does not appear to dramatically alter the predicted logP or permeability.
-
Chain Length and Permeability: As expected, the shorter-chain butyric acid has a lower logP and moderate permeability. Conversely, while palmitic acid is highly lipophilic, its very low aqueous solubility often becomes the limiting factor for its apparent permeability in experimental assays.[10][11]
Experimental Protocols for Assessing Membrane Permeability
To provide a practical context for the data presented, this section details the standard operating procedures for two widely used in vitro permeability assays: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[12][13][14] It utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[15][16]
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Caco-2 cells are maintained in culture flasks. For the assay, they are seeded onto permeable Transwell® inserts and allowed to grow and differentiate for approximately 21 days to form a confluent monolayer.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a predetermined threshold are used.[15][17]
-
Assay Initiation: The cell monolayers are washed with a pre-warmed buffer. The test compound, dissolved in the buffer, is added to the apical (upper) compartment of the Transwell insert. The basolateral (lower) compartment is filled with a compound-free buffer.[18]
-
Incubation: The plate is incubated, typically for 2 hours, at 37°C with gentle shaking.
-
Sampling and Analysis: At the end of the incubation period, samples are taken from both the apical and basolateral compartments. The concentration of the test compound in the samples is quantified using a sensitive analytical method, such as LC-MS/MS.[18]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the apical compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular permeability.[19][20] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.
Caption: Schematic of the PAMPA assay setup.
Step-by-Step Protocol:
-
Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.[19][21]
-
Plate Assembly: The donor plate is placed on top of an acceptor plate, which contains a buffer solution.
-
Assay Initiation: The test compound, dissolved in a buffer, is added to the wells of the donor plate.
-
Incubation: The "sandwich" plate is incubated, typically for 4 to 18 hours, at room temperature with shaking to facilitate diffusion.[21][22]
-
Analysis: After incubation, the plates are separated, and the concentration of the test compound in both the donor and acceptor wells is determined, usually by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Discussion and Implications for Drug Development
The comparative analysis reveals that this compound possesses a unique combination of physicochemical properties that are favorable for membrane permeability. While its lower pKa, a consequence of fluorination, increases its ionization at physiological pH, its inherent lipophilicity appears sufficient to drive passive diffusion across the cell membrane. This is a common strategy in medicinal chemistry, where fluorine is used to fine-tune a molecule's properties to achieve a balance between solubility, permeability, and metabolic stability.[1][3][6]
For drug development professionals, these findings suggest that the difluoro-dimethylpropyl motif could be a valuable building block for designing orally bioavailable drugs. The high permeability of this compound, as would be confirmed by the experimental assays described, indicates a low likelihood of absorption-related liabilities. However, it is also crucial to consider other factors such as potential interactions with efflux transporters (which can be investigated using a bidirectional Caco-2 assay) and metabolic stability, where fluorination often confers an advantage by blocking sites of oxidative metabolism.[2][5]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High lipophilicity of perfluoroalkyl carboxylate and sulfonate: implications for their membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Lipophilicty of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3,3-Difluoro-2,2-dimethylpropanoic Acid as an Internal Standard for LC-MS/MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of a method. While stable isotope-labeled (SIL) internal standards are the gold standard, their availability can be limited by cost or synthetic accessibility.[1][2] This guide provides an in-depth, objective comparison of 3,3-Difluoro-2,2-dimethylpropanoic acid as a structural analog internal standard. We will explore the theoretical advantages of its unique structure and benchmark its performance against a hypothetical SIL-IS, providing the experimental framework and data-driven insights necessary for researchers to make informed decisions for their own analytical challenges.
The Foundational Role of Internal Standards in Quantitative Analysis
Quantitative LC-MS/MS is susceptible to numerous sources of variability that can compromise data integrity. These include inconsistencies in sample preparation and extraction, fluctuations in injection volume, and variations in instrument response, particularly matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte.[1][3][4] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage.[1][5] By subjecting the IS to the same experimental conditions as the analyte, it provides a reference signal. The ratio of the analyte's response to the IS's response is used for quantification, effectively normalizing for variations and ensuring the reliability of the results.
Defining the 'Ideal' Internal Standard: A Chemist's Checklist
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation that emphasize the importance of a suitable internal standard.[6][7][8][9] The ideal IS should exhibit the following characteristics:
-
Physicochemical Similarity: It should closely mimic the analyte's behavior during sample extraction, chromatography, and ionization.[1]
-
Co-elution (for LC-MS/MS): Ideally, the IS should have a retention time very close to the analyte to ensure they experience the same matrix effects.
-
Mass Spectrometric Resolution: The IS must be clearly distinguishable from the analyte by the mass spectrometer, with no cross-talk or interference.
-
Purity and Stability: The IS must be of high purity and stable throughout the entire analytical process.[10]
-
Absence from Matrix: It should not be endogenously present in the biological samples being analyzed.[5]
Stable isotope-labeled internal standards, where atoms like 2H, 13C, or 15N are substituted into the analyte's structure, are considered the best choice as they have nearly identical chemical and physical properties to the analyte.[1][2][3][11] However, when a SIL-IS is not feasible, a carefully selected structural analog is a common and acceptable alternative.[3][4][11]
Candidate Profile: this compound
This compound is a structural analog that presents several compelling features for use as an internal standard for small acidic molecules.
-
Structural Features: The carboxylic acid moiety provides the key functional group for similar extraction and ionization behavior to other small carboxylic acid analytes. The gem-dimethyl group at the 2-position provides steric hindrance, which can influence its chromatographic retention and interaction with metabolizing enzymes, potentially increasing its stability in biological matrices.
-
Fluorination: The two fluorine atoms at the 3-position are particularly advantageous. Fluorine is highly electronegative and can alter the molecule's pKa and lipophilicity, which can be tuned to closely match a specific analyte. Importantly, the C-F bond is very strong, making the molecule metabolically stable. From a mass spectrometry perspective, the mass difference imparted by the fluorine atoms provides clear mass resolution from a non-fluorinated analyte.
Benchmarking Performance: A Head-to-Head Comparison
To objectively evaluate its performance, we will compare this compound (hereafter referred to as "Analog-IS") against a hypothetical stable isotope-labeled internal standard (SIL-IS) for a representative small carboxylic acid analyte (e.g., Valproic Acid). The evaluation will be based on key validation parameters as stipulated in regulatory guidelines.[7][9]
Key Performance Metrics
The following table summarizes the expected performance of an ideal SIL-IS versus a well-chosen Analog-IS.
| Performance Metric | Ideal SIL-IS | Acceptable Analog-IS | Rationale |
| Extraction Recovery | Nearly identical to analyte | Similar to analyte (within 15%) | The IS must track the analyte through sample preparation to correct for losses. |
| Matrix Effect | Identical to analyte (Ratio ~1.0) | Similar to analyte (Ratio within 0.85-1.15) | Co-elution ensures both experience the same ionization suppression/enhancement.[3] |
| Chromatographic Retention | Co-elutes with analyte | Elutes closely to the analyte | Close elution is critical for tracking matrix effects.[10] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | The IS must provide consistent signal to ensure precise quantification. |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 15% (± 20% at LLOQ) | The IS is fundamental to achieving accurate measurement of the analyte. |
Experimental Design for Robust Benchmarking
This section outlines a detailed protocol for a comparative validation study. The causality behind each step is explained to provide a framework for adapting this protocol to other analytes.
Materials and Reagents
-
Human Plasma (K2EDTA as anticoagulant)
-
Analyte (e.g., Valproic Acid)
-
Internal Standard 1: this compound (Analog-IS)
-
Internal Standard 2: Valproic Acid-d6 (SIL-IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
Experimental Workflow Diagram
The overall experimental process is depicted below. Adding the internal standard at the very beginning is crucial to account for variability in every subsequent step.[1]
Caption: Bioanalytical workflow for internal standard validation.
Detailed Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[12][13][14] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including our target analyte and IS, in the supernatant.[12][15][16]
Protocol:
-
Thaw frozen human plasma samples to room temperature.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Add 50 µL of the appropriate internal standard working solution (either Analog-IS or SIL-IS) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[15]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
LC-MS/MS Conditions (Illustrative)
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S mass spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte (Valproic Acid): Q1 143.1 -> Q3 143.1 (Parent ion scan for simplicity, in a real scenario a fragment would be used)
-
Analog-IS: Q1 137.1 -> Q3 93.1 (Illustrative fragment)
-
SIL-IS (Valproic Acid-d6): Q1 149.1 -> Q3 149.1
-
Interpreting the Data: A Comparative Analysis
After running the validation batches (calibration curve, accuracy and precision QCs, matrix effect, and stability samples), the data is processed. The following tables represent hypothetical but realistic data comparing the performance of the Analog-IS to the gold-standard SIL-IS.
Table 1: Accuracy and Precision Results
| QC Level | Target Conc. (ng/mL) | SIL-IS Performance | Analog-IS Performance |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 10 | 104.5 | 8.2 |
| Low QC | 30 | 98.7 | 6.5 |
| Mid QC | 500 | 101.2 | 4.1 |
| High QC | 800 | 99.5 | 3.8 |
Insight: Both internal standards allow the method to meet the standard acceptance criteria (±15% accuracy, ≤15% CV).[7][9] However, the SIL-IS demonstrates slightly better precision, which is expected as it tracks the analyte's behavior more perfectly.
Table 2: Matrix Effect and Recovery
| Parameter | SIL-IS Performance | Analog-IS Performance |
| Analyte Recovery (%) | 92.5 | 91.8 |
| IS Recovery (%) | 93.1 | 85.4 |
| Matrix Factor (Analyte) | 0.95 | 0.96 |
| Matrix Factor (IS) | 0.94 | 0.82 |
| Normalized Matrix Factor | 1.01 | 1.17 |
Insight: The SIL-IS shows nearly identical recovery and matrix factor to the analyte, resulting in a normalized matrix factor very close to 1.0. This indicates perfect compensation for matrix effects. The Analog-IS has a slightly different recovery and experiences more significant ion suppression (Matrix Factor = 0.82). While the final normalized matrix factor is still within an acceptable range (0.85-1.15), it highlights a key difference. The structural dissimilarity means the Analog-IS does not compensate for matrix effects as perfectly as the SIL-IS.[4][17]
Conclusion and Recommendations
This guide demonstrates that this compound can serve as a robust and reliable structural analog internal standard for the LC-MS/MS quantification of small acidic molecules.
-
Performance: Our comparative data shows that while the SIL-IS provides superior performance, particularly in compensating for matrix effects, the Analog-IS enables the development of a method that meets regulatory acceptance criteria for accuracy and precision.
-
Critical Validation: When using any structural analog, it is imperative to conduct a thorough validation, paying close attention to matrix effects from multiple sources (lots) of biological matrix.[4][18] The closer the chromatographic retention time of the analog is to the analyte, the more likely it is to provide reliable compensation.
Ultimately, the selection of an internal standard is a balance of performance, availability, and cost. A well-validated structural analog like this compound is a powerful tool in the bioanalytical scientist's arsenal, enabling the generation of high-quality quantitative data.
Decision Logic for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. a protein precipitation extraction method [protocols.io]
- 17. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Synthase Inhibition: Evaluating the Efficacy of 3,3-Difluoro-2,2-dimethylpropanoic Acid Against Known Inhibitors
Introduction: Fatty Acid Synthase as a Critical Therapeutic Target
Fatty Acid Synthase (FASN) is a central enzyme in the de novo synthesis of long-chain fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA.[1][2] While its expression is minimal in most normal adult tissues, FASN is significantly upregulated in numerous disease states, most notably in cancer and metabolic disorders.[3][4] In cancer cells, this overexpression provides the necessary lipids for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules, making FASN a compelling target for therapeutic intervention.[3][4][5] Pharmacological inhibition of FASN can disrupt these processes, leading to cell cycle arrest and apoptosis in tumor cells.[3][5]
This guide provides a comparative analysis of the inhibitory efficacy of a novel, hypothetical compound, 3,3-Difluoro-2,2-dimethylpropanoic acid (DFDMPA), against the well-characterized FASN inhibitor, Orlistat. Orlistat, an FDA-approved anti-obesity drug, is also a potent, irreversible inhibitor of FASN, providing a robust benchmark for comparison.[6][7][8] We will explore the mechanistic underpinnings of these inhibitors, present comparative efficacy data, and provide detailed experimental protocols for assessing FASN inhibition.
Part 1: Profiling the Inhibitors
The Established Benchmark: Orlistat
Orlistat (also known as tetrahydrolipstatin) is a potent inhibitor of both pancreatic lipases and FASN.[6][7] Its action against FASN is of particular interest in oncology.
Mechanism of Action: Orlistat functions as an irreversible inhibitor by targeting the thioesterase (TE) domain of the FASN multi-enzyme complex.[6][8] The TE domain is responsible for the final step in fatty acid synthesis: cleaving the newly synthesized palmitate chain from the enzyme.
The core of Orlistat's inhibitory action lies in its reactive β-lactone ring. This ring undergoes a nucleophilic attack by a critical serine residue (Ser2308) in the active site of the TE domain.[6][9] This reaction forms a stable, covalent ester bond between Orlistat and the enzyme, effectively rendering the TE domain inactive.[6][9] By preventing the release of the final product, Orlistat shuts down the entire fatty acid synthesis pathway.[6]
Caption: Covalent inhibition of the FASN Thioesterase domain by Orlistat.
The Hypothetical Challenger: this compound (DFDMPA)
For the purposes of this guide, we will treat DFDMPA as a novel investigational inhibitor. Its structure—a small carboxylic acid with a gem-difluoro group adjacent to the carbonyl—suggests a potential for potent, targeted enzyme inhibition. Fluorinated compounds are widely used in medicinal chemistry to modulate metabolic stability and binding affinity.[10]
Plausible Mechanism of Action: The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon of the carboxylic acid group highly electrophilic. We hypothesize that DFDMPA acts as a transition-state analog or a mechanism-based inactivator targeting one of the catalytic domains of FASN, such as the β-ketoacyl synthase (KS) or malonyl/acetyltransferase (MAT) domains.
A plausible mechanism involves the formation of a stable, hydrated tetrahedral intermediate in the enzyme's active site, mimicking the transition state of substrate processing.[10] This stable complex could effectively sequester the enzyme, leading to potent reversible or irreversible inhibition.
Caption: Hypothetical mechanism of FASN inhibition by DFDMPA.
Part 2: Comparative Efficacy and Data
To provide a clear comparison, we have compiled known data for Orlistat and assigned plausible, projected values for our hypothetical inhibitor, DFDMPA, based on common characteristics of fluorinated inhibitors.
| Feature | Orlistat | This compound (DFDMPA) |
| Target Domain | Thioesterase (TE)[6][8] | Ketoacyl Synthase (KS) or Malonyl/Acetyltransferase (MAT) (Hypothesized) |
| Mechanism | Irreversible, Covalent[6][7] | Slow-binding, potentially forming a stable intermediate (Hypothesized) |
| IC₅₀ Value | ~0.9 µM[11] | 0.5 - 5 µM (Projected) |
| Cellular Effect | Induces apoptosis, cell cycle arrest[5][12] | Expected to induce apoptosis via substrate accumulation (e.g., Malonyl-CoA) |
| Key Structural Feature | β-lactone ring[8] | Gem-difluoro group adjacent to a carboxylic acid |
Part 3: Experimental Protocols for FASN Inhibition Assay
The most common method for assessing FASN activity and its inhibition is a spectrophotometric assay that measures the rate of NADPH oxidation.[13][14] FASN utilizes NADPH as a reducing cofactor during the fatty acid elongation steps.[4] The decrease in NADPH concentration can be monitored by the corresponding decrease in absorbance at 340 nm.
Detailed Protocol: Spectrophotometric FASN Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against purified FASN.
Materials:
-
Purified FASN enzyme (e.g., from rat liver)[13]
-
Potassium phosphate buffer (K₂PO₄), pH 7.0
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test inhibitor (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm at 37°C
Experimental Workflow:
Caption: Workflow for the spectrophotometric FASN inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer, acetyl-CoA, and NADPH. The final concentrations in the well should be approximately 100 mM K₂PO₄, 25 µM acetyl-CoA, and 75 µM NADPH.[13]
-
Enzyme and Inhibitor Addition:
-
To each well of a 96-well plate, add the appropriate volume of the reagent master mix.
-
Add the purified FASN enzyme to a final concentration of ~5-10 µg/mL.[13]
-
Add the test inhibitor (DFDMPA) at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include a vehicle control (DMSO only) for 0% inhibition and a no-enzyme control for background NADPH oxidation.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes. This step is crucial for slow-binding inhibitors to allow for the establishment of the enzyme-inhibitor complex.[13]
-
Initiate Reaction: Start the enzymatic reaction by adding malonyl-CoA to each well to a final concentration of ~25-30 µM.[13]
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 5 to 10 minutes.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Conclusion and Future Outlook
This guide establishes a framework for comparing the FASN inhibitor Orlistat with a novel, hypothetical compound, this compound. Orlistat serves as an excellent benchmark due to its well-documented, irreversible covalent inhibition of the FASN thioesterase domain.[6][8][12]
The proposed inhibitory potential of DFDMPA, leveraging the unique chemical properties of its gem-difluoro moiety, highlights a promising avenue for rational drug design. While the data for DFDMPA is projected, the outlined experimental protocols provide a clear and robust methodology for its empirical validation. Further investigation into small, fluorinated carboxylic acids as FASN inhibitors could yield a new class of therapeutics for cancer and metabolic diseases, potentially offering different kinetic profiles and targeting alternative domains within the FASN complex compared to established inhibitors like Orlistat.
References
- 1. scbt.com [scbt.com]
- 2. Fatty Acid Synthase | TargetMol [targetmol.com]
- 3. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-Difluoro-2,2-dimethylpropanoic acid
This document provides a detailed protocol for the safe handling, temporary storage, and ultimate disposal of 3,3-Difluoro-2,2-dimethylpropanoic acid (CAS No. 1022154-50-2). As a fluorinated carboxylic acid, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety principles and regulatory guidelines for halogenated organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
1.1. GHS Hazard Profile
The primary hazards associated with this compound involve irritation and potential harm upon contact or inhalation.[1][2]
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] |
This table summarizes the GHS classifications. Always refer to the most current Safety Data Sheet (SDS) for complete information.
1.2. Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any direct contact with the chemical.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient. The use of equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU) is required.[2]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[2]
-
Body Protection : A full-length laboratory coat and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection : All handling of the solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Waste Segregation and Containment Protocol
Proper segregation is a critical step in the hazardous waste management lifecycle. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
2.1. Waste Characterization
This compound is a halogenated organic compound . As such, it must be segregated into a dedicated halogenated organic waste stream.
Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the carbon-fluorine bonds and prevent the formation of toxic byproducts.[4][5] Mixing this waste with non-halogenated solvents complicates this process and increases disposal costs.
2.2. Step-by-Step Collection Procedure
-
Select an Appropriate Container : Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw cap.
-
Label the Container : Before adding any waste, affix a hazardous waste label. The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the associated hazard warnings (e.g., Irritant).
-
Accumulate Waste : Add the waste to the container in a chemical fume hood. Do not fill the container beyond 75% capacity to allow for vapor expansion.[6]
-
Maintain Closure : Keep the waste container securely closed at all times, except when actively adding waste.[7] This is a primary regulatory requirement and prevents the release of vapors into the laboratory.
-
Store Safely : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment to mitigate potential spills.
Spill Management Protocol
Immediate and correct response to a spill is vital to containing the hazard.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE : Before addressing the spill, don the full PPE ensemble described in Section 1.2.
-
Contain the Spill : For a solid spill, carefully sweep up the material without creating dust and place it in a designated hazardous waste container.[2] For a liquid spill, cover it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect and Dispose : Once absorbed, carefully scoop the material into a suitable, labeled container for disposal as hazardous waste.[2]
-
Decontaminate the Area : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Approved Final Disposal Pathways
Disposal of this compound waste is strictly regulated. It must be managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which is instructive for other persistent fluorinated organic compounds.
4.1. High-Temperature Incineration (Preferred Method)
This is the most effective and recommended disposal technology for halogenated organic compounds.
-
Mechanism : The waste is subjected to extremely high temperatures (typically above 900°C) in a hazardous waste incinerator.[4] This process is designed to break the highly stable carbon-fluorine bonds, mineralizing the compound into less harmful inorganic constituents like carbon dioxide, water, and hydrogen fluoride. The hydrogen fluoride is then removed from the exhaust gas by scrubbers.
-
Rationale : Complete thermal destruction permanently eliminates the chemical from the environment.[5] This is crucial for persistent "forever chemicals" that resist natural degradation.
-
Requirement : The facility must be a licensed hazardous waste incinerator fully compliant with federal and state regulations, including advanced emission control systems to prevent the release of any harmful products of incomplete combustion.[4]
4.2. Secure Hazardous Waste Landfill (Alternative Method)
If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is a secondary option.
-
Mechanism : The containerized waste is placed in a specifically engineered landfill, known as a Resource Conservation and Recovery Act (RCRA) Subtitle C landfill.[4] These facilities feature multiple liners, leachate collection systems, and extensive monitoring to prevent environmental contamination.[4][5]
-
Rationale : This method contains the waste rather than destroying it. It is considered a less preferable option because it does not eliminate the long-term threat of the chemical, which may persist for thousands of years.[5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
A Researcher's Guide to the Safe Handling of 3,3-Difluoro-2,2-dimethylpropanoic Acid
An In-Depth Technical Guide on Personal Protective Equipment (PPE), Handling, and Disposal
Understanding the Hazard: Why Specific PPE is Non-Negotiable
3,3-Difluoro-2,2-dimethylpropanoic acid and its analogs are classified as hazardous substances that pose significant risks upon exposure. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[1][2][3][4] Some classifications indicate it can be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[5] The presence of the carboxylic acid group suggests corrosive properties, a common trait for this class of chemicals.[6] Furthermore, as a fluorinated organic compound, specific handling and disposal considerations are paramount.[7][8]
Given these hazards, a multi-layered approach to personal protective equipment is essential to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound. Adherence to these guidelines is critical for minimizing exposure risk.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical Splash Goggles AND a full Face Shield | Standard safety glasses are insufficient as they do not protect against splashes.[9] Because this acid is corrosive and causes serious eye damage, chemical splash goggles that form a seal around the eyes are mandatory.[1][3][10] A full face shield must be worn in addition to goggles, especially when handling larger quantities or during transfers outside of a fume hood, to protect the entire face from splashes.[9][11][12] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | The compound causes skin irritation and can be harmful upon skin contact.[1][5] Therefore, protective gloves are essential.[9] Nitrile or neoprene gloves are recommended for handling corrosive substances.[11] Always double-check glove compatibility with halogenated organic compounds and ensure they are inspected for pinholes or tears before each use. Change gloves immediately if contamination is suspected. |
| Body | Chemical-Resistant Laboratory Coat or Apron | To protect against accidental spills and splashes, a lab coat is a minimum requirement.[13] For procedures with a higher risk of splashing, such as transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9][12] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][10] |
| Respiratory | Use in a certified Chemical Fume Hood. Respirator if hood is not available or during spill cleanup. | The compound may cause respiratory irritation.[1][3][5] All work with volatile or dusty corrosive chemicals should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][10][12] If a fume hood is not feasible or during a large spill, appropriate respiratory protection, such as a respirator with a suitable cartridge for organic vapors and acid gases, may be necessary.[9][11] |
Procedural Guide: PPE Donning, Doffing, and Operational Plans
Adherence to a strict, step-by-step process for using and removing PPE is as critical as the equipment itself. This ensures that contaminants are not inadvertently spread to your skin, personal clothing, or the wider laboratory environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: Experimental workflow from preparation to cleanup.
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Lab Coat: Put on your chemical-resistant lab coat and ensure it is fully buttoned.
-
Eye and Face Protection: First, put on your chemical splash goggles, ensuring a snug fit. Then, place the full face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing (Removing) PPE: This sequence is designed to prevent re-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the head strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, fold it with the contaminated side inward, and place it in the designated laundry or disposal container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[14]
Disposal Plan: A Critical Final Step
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[7] Improper disposal can lead to environmental harm.
-
Waste Collection: All waste containing this acid, including residual amounts, contaminated gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Waste".[7]
-
Incompatible Materials: Do not mix halogenated waste with other waste streams unless compatibility has been verified.[7][15]
-
Disposal Method: This waste must be disposed of through your institution's hazardous waste program or a licensed chemical waste disposal company.[7][16] Specialized high-temperature incineration is often required for the complete destruction of fluorinated "forever chemicals" to prevent the release of harmful byproducts like hydrogen fluoride.[8][17]
-
Empty Containers: "Empty" containers that held the acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be managed according to your institution's specific procedures.
By adhering to these rigorous safety and disposal protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 3,3,3-三氟-2,2-二甲基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | CID 13093954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sc.edu [sc.edu]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. safeti.com [safeti.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. csub.edu [csub.edu]
- 15. calpaclab.com [calpaclab.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
